molecular formula C6H11BrO2 B134931 6-Bromohexanoic acid CAS No. 4224-70-8

6-Bromohexanoic acid

カタログ番号: B134931
CAS番号: 4224-70-8
分子量: 195.05 g/mol
InChIキー: NVRVNSHHLPQGCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-bromohexanoic acid is an organobromine compound comprising hexanoic acid having a bromo substituent at the 6-position. It derives from a hexanoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-bromohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRVNSHHLPQGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063366
Record name 6-Bromohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4224-70-8
Record name 6-Bromohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4224-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 6-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Bromohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromohexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 6-Bromohexanoic Acid from ε-Caprolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-bromohexanoic acid, a crucial intermediate in organic and medicinal chemistry, from ε-caprolactone. The primary synthetic route involves the ring-opening of ε-caprolactone using hydrogen bromide. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a bromoalkane, allows for a wide range of chemical transformations. The synthesis from ε-caprolactone offers a straightforward and high-yielding pathway to this important intermediate.[3][4] The core of this process lies in the acid-catalyzed ring-opening of the lactone, a reaction that is both efficient and scalable.

Synthetic Pathway

The fundamental reaction involves the cleavage of the ester bond in ε-caprolactone by hydrogen bromide (HBr). This process protonates the carbonyl oxygen, activating the lactone for nucleophilic attack by the bromide ion. The reaction is typically carried out by bubbling dry hydrogen bromide gas through a solution of ε-caprolactone in an appropriate organic solvent.

Reaction Scheme:

G Scheme 1: Ring-Opening of ε-Caprolactone cluster_0 e_caprolactone ε-Caprolactone bromohexanoic_acid This compound e_caprolactone->bromohexanoic_acid Ring-opening hbr HBr (gas) hbr->bromohexanoic_acid

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established literature procedures and offer variations in solvent and reaction conditions.[1][3][4]

General Procedure

A dry, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer is charged with ε-caprolactone and an anhydrous organic solvent. The solution is cooled in an ice bath or maintained at a specific temperature while dry hydrogen bromide gas is bubbled through the mixture. After the addition of HBr is complete, the reaction is stirred for a specified period. The product, this compound, often crystallizes upon cooling and can be isolated by filtration.

Detailed Experimental Examples

The following table summarizes various experimental conditions for the synthesis of this compound from 1 mole (114 g) of ε-caprolactone.

ExperimentSolventHBr (moles)Temperature (°C)Reaction Time (h)Cooling/Crystallization
1 [1]n-Hexane (200 mL)1.120-306Cool to 0-10°C, stir for 3h
2 [1]Cyclohexane (150 mL)1.230-405Cool to 5-15°C, stir for 2h
3 [1][3]Toluene (200 mL)1.340-504Cool to 10-20°C, stir for 4h
4 [1][3]Dichloromethane (200 mL)1.80-207Distill off DCM, add n-hexane, cool to -5-10°C, stir for 5h

Quantitative Data Summary

The efficiency of the synthesis is high, with excellent yields and purities reported across different conditions. The following table presents the quantitative outcomes for the experiments detailed above.

ExperimentProduct Weight (g)Yield (%)Purity (%) (by GC)
1 [1][4]1839599.2
2 [1][3]1809299.4
3 [1][3]1859599.1
4 [1][3]1819399.2

Experimental Workflow

The overall process from starting materials to the final product can be visualized in the following workflow diagram.

G Figure 1: Experimental Workflow cluster_workflow A 1. Charge Reactor - ε-Caprolactone - Anhydrous Solvent B 2. Introduce HBr Gas - Control Temperature A->B C 3. Reaction - Stir for specified time B->C D 4. Crystallization - Cool the reaction mixture C->D E 5. Isolation - Filter the solid product D->E F 6. Drying - Dry the product under vacuum E->F G 7. Analysis - Gas Chromatography (GC) for purity F->G

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization and Properties

The synthesized this compound is typically a pale yellow solid.[1] Key physical properties are summarized below.

PropertyValue
Melting Point 32-34 °C[5]
Boiling Point 165-170 °C at 20 mmHg[5]
Solubility Soluble in acetone (B3395972) and ethanol[6]

Conclusion

The synthesis of this compound from ε-caprolactone via ring-opening with hydrogen bromide is a robust and high-yielding method. The procedure is straightforward, scalable, and provides a product of high purity suitable for further use in research and development, particularly in the pharmaceutical industry. The choice of solvent and reaction conditions can be tailored to optimize yield and process efficiency.

References

6-Bromohexanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 6-bromohexanoic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring a thorough understanding of this versatile chemical intermediate.

Core Physical and Chemical Properties

This compound, also known as 6-bromocaproic acid, is an organobromine compound with a carboxylic acid functional group.[1] Its bifunctional nature, possessing both a reactive bromine atom and a carboxylic acid moiety, makes it a valuable building block in organic synthesis.[2]

Physical Properties

This compound is typically a white to light orange or pale yellow crystalline solid or powder at room temperature.[1][3][4] It possesses a low melting point and is combustible. The key physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₆H₁₁BrO₂[3][5]
Molecular Weight 195.05 g/mol [1][5][6]
CAS Number 4224-70-8[1][5]
Appearance White to light orange/pale yellow crystalline solid or powder[1][3][4]
Melting Point 32-35 °C[4][6][7][8]
Boiling Point 165-170 °C at 20 mmHg[1][3][4][8]
Density Approximately 1.4 - 1.55 g/cm³[2][7]
Flash Point 95 °C (203 °F)[4][6]
Solubility Moderately soluble in water. Soluble in methanol, ethanol, and acetone.[2][9]
Chemical Properties

The chemical reactivity of this compound is characterized by the distinct functionalities of the carboxylic acid and the terminal alkyl bromide. The carboxylic acid group can undergo typical reactions such as esterification and amidation, while the bromine atom is susceptible to nucleophilic substitution.

It is widely used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agricultural chemicals.[2][3] Specifically, it has been utilized in the preparation of N-acylsulfonamides, diarylthioethers, and 2-lithio-1,3-dithian.[1]

Stability and Reactivity:

This compound is stable under normal conditions. It is incompatible with strong oxidizing agents, strong acids, and strong bases. Upon thermal decomposition, it can release carbon monoxide, carbon dioxide, and hydrogen halides.

Experimental Protocols

Synthesis of this compound from ε-Caprolactone

A common and efficient method for the synthesis of this compound is through the ring-opening reaction of ε-caprolactone with hydrogen bromide.

Materials:

  • ε-Caprolactone

  • Dry Hydrogen Bromide (HBr) gas

  • Anhydrous organic solvent (e.g., n-hexane, dichloromethane, or toluene)

  • Three-necked flask equipped with a stirrer, gas inlet tube, and thermometer

Procedure:

  • In a three-necked flask, dissolve ε-caprolactone in an appropriate anhydrous organic solvent.

  • Cool the stirred solution to the desired reaction temperature (typically between 0 °C and 40 °C).

  • Bubble dry hydrogen bromide gas through the solution while maintaining the temperature. The molar ratio of HBr to ε-caprolactone should be between 1.0 and 2.0.

  • After the addition of HBr is complete, continue stirring the reaction mixture for several hours at the same temperature.

  • Upon completion of the reaction, cool the mixture to induce crystallization of the product.

  • Collect the solid this compound by filtration.

  • Wash the crystals with a cold, non-polar solvent (e.g., cold n-hexane) to remove impurities.

  • Dry the purified product under vacuum.

The purity of the resulting this compound can be assessed by gas chromatography.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from ε-caprolactone.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification e_caprolactone ε-Caprolactone ring_opening Ring-Opening Reaction (0-40 °C) e_caprolactone->ring_opening hbr Dry HBr Gas hbr->ring_opening solvent Anhydrous Solvent solvent->ring_opening crystallization Crystallization ring_opening->crystallization filtration Filtration crystallization->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Properties and Applications

This diagram shows the relationship between the key chemical features of this compound and its primary application as a synthetic intermediate.

G Properties and Applications of this compound cluster_properties Chemical Properties cluster_reactivity Reactivity cooh Carboxylic Acid Group (-COOH) esterification Esterification / Amidation cooh->esterification br Bromo Group (-Br) nucleophilic_sub Nucleophilic Substitution br->nucleophilic_sub application Intermediate in Organic Synthesis esterification->application nucleophilic_sub->application

References

6-Bromohexanoic acid CAS number 4224-70-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromohexanoic Acid (CAS: 4224-70-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 4224-70-8, is an organobromine compound with significant utility in various scientific and industrial fields.[1][2] Also known as 6-bromocaproic acid, it is a bifunctional molecule featuring a carboxylic acid group and a terminal bromine atom.[3][4] This structure makes it a highly versatile intermediate in organic synthesis. The bromine atom serves as a good leaving group, rendering the terminal carbon electrophilic and prime for nucleophilic substitution, while the carboxylic acid group allows for a range of derivatization reactions.[5] Its primary importance lies in its role as a linker or spacer molecule and as a building block for more complex molecules in pharmaceutical development, polymer chemistry, and biochemical research.[5][6]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. It typically appears as a white to off-white or light orange crystalline solid.[2][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4224-70-8[3]
Molecular Formula C₆H₁₁BrO₂[6]
Molecular Weight 195.05 g/mol [3][7]
Appearance White to off-white/beige crystalline solid[6][8]
Melting Point 32-34 °C[3][7][8]
Boiling Point 165-170 °C at 20 mmHg (27 hPa)[3][7][8]
Flash Point 95 °C (203 °F) - closed cup[3][8]
Solubility Soluble in methanol (B129727) (0.1 g/mL)[2][8]
InChI Key NVRVNSHHLPQGCU-UHFFFAOYSA-N[3][7]
SMILES OC(=O)CCCCCBr[3][7]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is corrosive and can cause severe skin burns and eye damage.[9][10] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should always be used.[3][11]

Table 2: GHS Safety Information for this compound

CategoryInformationReference
Pictogram GHS05 (Corrosion)[3]
Signal Word Danger[3][9]
Hazard Statement H314: Causes severe skin burns and eye damage[3][10]
Precautionary Statements P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[3][10][11]
Storage Class 8A - Combustible corrosive hazardous materials[3]
Transport Information UN Number: 3261, Hazard Class: 8, Packing Group: II[8]

Work should be conducted in a well-ventilated area or under a chemical fume hood.[9][11] Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

Synthesis and Experimental Protocols

The most prevalent and industrially scalable method for synthesizing this compound is through the acid-catalyzed ring-opening of ε-caprolactone.[5] This method is favored for its high efficiency and the ready availability of the starting material.[5][12]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification cluster_product Final Product e_cap ε-Caprolactone reaction Ring-Opening Reaction (Acid Catalysis) e_cap->reaction hbr Hydrogen Bromide (HBr) hbr->reaction crystallization Crystallization & Precipitation reaction->crystallization Cooling filtration Filtration crystallization->filtration product This compound filtration->product Applications cluster_pharma Pharmaceuticals & Drug Development cluster_materials Polymer & Materials Science cluster_biochem Biochemical Research center This compound (Versatile Intermediate) protac PROTAC Linkers center->protac drug_delivery Drug Delivery Systems (e.g., Mitomycin C-Dextran) center->drug_delivery acylsulfonamides N-Acylsulfonamides center->acylsulfonamides thioethers Diarylthioethers center->thioethers polymers Specialty Polymers center->polymers surfactants Surfactants & Emulsifiers center->surfactants probes Biochemical Probes center->probes enzyme Enzyme Interaction Studies center->enzyme

References

A Technical Guide to 6-Bromohexanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromohexanoic acid, a bifunctional molecule widely utilized as a linker and building block in organic and medicinal chemistry. This document details its fundamental physicochemical properties, outlines a common synthetic protocol, and illustrates its role in synthetic pathways.

Core Properties of this compound

This compound is an organobromine compound characterized by a six-carbon aliphatic chain, terminated by a carboxylic acid and a bromo functional group. This structure allows it to act as a versatile intermediate in the synthesis of more complex molecules. Its key quantitative data are summarized below.

PropertyValueCitations
Molecular Formula C₆H₁₁BrO₂[1][2][3][4][5]
Molecular Weight 195.05 g/mol [1][2][3][5]
CAS Number 4224-70-8[1][2][3]
Appearance White to light orange low melting crystals[6]
Melting Point 32-35 °C[4]
Boiling Point 165-170 °C at 20 mmHg[4][5]

Synthetic Pathway and Experimental Workflow

A prevalent and efficient method for the synthesis of this compound involves the acid-catalyzed ring-opening of ε-caprolactone. The following diagram illustrates this common synthetic route.

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Final Product e-caprolactone e-caprolactone Reaction Ring-Opening Reaction (Stirring, Controlled Temp.) e-caprolactone->Reaction HBr Hydrogen Bromide (gas) HBr->Reaction Solvent Organic Solvent (e.g., n-hexane) Solvent->Reaction Cooling Cooling & Stirring (e.g., 0-10 °C) Reaction->Cooling Reaction Completion Filtration Filtration Cooling->Filtration Crystallization Product This compound (Solid) Filtration->Product

Caption: Synthetic workflow for this compound via ring-opening of ε-caprolactone.

Experimental Protocols

Synthesis of this compound from ε-Caprolactone

This protocol is based on a common method involving the ring-opening of ε-caprolactone with dry hydrogen bromide gas.[3][5][7]

Materials:

  • ε-caprolactone (1 mol, 114 g)

  • n-hexane (200 mL)

  • Dry hydrogen bromide (HBr) gas (1.1 mol, 89 g)

  • 500 mL three-necked flask

  • Stirrer

  • Thermometer

  • Gas inlet tube

Procedure:

  • Equip a 500 mL three-necked flask with a thermometer, a mechanical stirrer, and a gas inlet tube.

  • Charge the flask with ε-caprolactone (1 mol, 114 g) and n-hexane (200 mL).

  • Begin stirring the mixture.

  • Introduce a steady stream of dry hydrogen bromide gas (1.1 moles, 89 g) into the solution while monitoring the temperature.

  • Maintain the reaction temperature between 20 °C and 30 °C.

  • After the complete addition of hydrogen bromide, continue to stir the mixture at this temperature for 6 hours.

  • Cool the reaction mixture to a temperature between 0 °C and 10 °C.

  • Stir the cooled mixture for an additional 3 hours to facilitate the crystallization of the product.

  • Collect the resulting solid precipitate by filtration.

  • The isolated solid is this compound, which typically appears as a pale yellow solid.[3]

Applications in Synthesis: Logical Workflow

This compound serves as a crucial intermediate for various synthetic applications. Its bifunctional nature allows it to link different molecular fragments. For instance, it is used in the preparation of N-acylsulfonamides and in the synthesis of drug-polymer conjugates like anionic mitomycin C-dextran.[4][8]

The following diagram illustrates the logical relationship of this compound as a synthetic intermediate.

G cluster_reactants Reactants cluster_products Products / Applications 6-Bromohexanoic_Acid This compound N-Acylsulfonamide N-Acylsulfonamide Derivative 6-Bromohexanoic_Acid->N-Acylsulfonamide MMC-Dextran Mitomycin C-Dextran Conjugate 6-Bromohexanoic_Acid->MMC-Dextran Acts as a spacer Tosyl_Isocyanate Tosyl Isocyanate Tosyl_Isocyanate->N-Acylsulfonamide Dextran_Spacer Activated Dextran Dextran_Spacer->MMC-Dextran

Caption: Role of this compound as a synthetic intermediate.

References

A Comprehensive Technical Guide to the Solubility of 6-Bromohexanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 6-bromohexanoic acid in a wide range of organic solvents. Understanding the solubility of this versatile organobromine compound is critical for its application as an intermediate in organic synthesis, particularly in the preparation of N-acylsulfonamides and diarylthioethers. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound in various organic solvents at 25°C has been compiled and is presented in Table 1. The data is organized to facilitate easy comparison, allowing for rapid identification of suitable solvents for various applications. The molecule's structure, featuring both a polar carboxylic acid group and a nonpolar alkyl chain, results in a broad range of solubilities across different solvent classes.[1]

Table 1: Solubility of this compound in Organic Solvents at 25°C

Solvent ClassSolventSolubility (g/L)
Polar Protic Solvents Methanol (B129727)232.48[2]
Ethanol195.59[2]
n-Propanol139.55[2]
Isopropanol139.74[2]
n-Butanol127.64[2]
Isobutanol104.49[2]
sec-Butanol100.44[2]
n-Pentanol104.16[2]
Isopentanol106.39[2]
n-Octanol52.13[2]
Ethylene Glycol116.07[2]
Propylene Glycol110.77[2]
2-Ethoxyethanol187.3[2]
Formic Acid148.26[2]
Acetic Acid234.51[2]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)700.98[2]
N,N-Dimethylformamide (DMF)573.24[2]
N-Methyl-2-pyrrolidone (NMP)467.89[2]
N,N-Dimethylacetamide (DMAc)319.27[2]
Tetrahydrofuran (THF)406.42[2]
Acetone230.39[2]
2-Butanone122.24[2]
Cyclohexanone222.79[2]
Acetonitrile53.47[2]
1,4-Dioxane185.95[2]
Nonpolar Aprotic Solvents Diethyl Ether49.35[2]
Ethyl Acetate71.11[2]
Methyl Acetate82.56[2]
n-Propyl Acetate74.35[2]
Isopropyl Acetate60.57[2]
n-Butyl Acetate79.48[2]
Dichloromethane74.97[2]
Chloroform76.94[2]
Toluene30.29[2]
o-Xylene35.06[2]
m-Xylene36.26[2]
n-Hexane4.49[2]
Cyclohexane7.42[2]
n-Heptane5.3[2]

Note: A qualitative solubility for methanol is also reported as 0.1 g/mL, which is equivalent to 100 g/L.[3][4][5][6]

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a general and reliable method for carboxylic acids can be outlined. This protocol is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent

  • Small test tubes or vials

  • Vortex mixer

  • Constant temperature water bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system or a titration setup

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a test tube or vial containing a known volume of the selected organic solvent.

    • Seal the container to prevent solvent evaporation.

    • Vigorously agitate the mixture using a vortex mixer for several minutes to facilitate dissolution.

    • Place the container in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with intermittent shaking, to ensure the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved particles.

    • Record the exact volume of the filtered solution.

  • Quantification of Solute:

    • Gravimetric Method:

      • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

      • Once the solvent is completely removed, weigh the vial containing the dried this compound residue.

      • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial.

      • The solubility can then be expressed in g/L.

    • Chromatographic Method (HPLC):

      • Dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

      • Analyze the diluted sample using an HPLC method appropriate for carboxylic acids.

      • Determine the concentration of this compound in the diluted sample from the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Titration Method:

      • Quantitatively transfer the filtered saturated solution to an Erlenmeyer flask.

      • Add a few drops of a suitable indicator (e.g., phenolphthalein).

      • Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) until the endpoint is reached.

      • Calculate the moles of this compound in the sample based on the stoichiometry of the acid-base reaction.

      • Convert the moles to mass and calculate the solubility in g/L.

Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in any process involving this compound. The following diagram illustrates a logical workflow for choosing a suitable solvent based on solubility requirements and other experimental considerations.

Caption: Workflow for selecting a suitable organic solvent for this compound.

References

A Technical Guide to the Spectroscopic Analysis of 6-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic data for 6-Bromohexanoic acid (CAS No: 4224-70-8), a vital intermediate in organic and pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols and a workflow diagram for spectroscopic analysis are also included to assist researchers in their laboratory work.

Chemical Structure and Identifying Information
  • Chemical Name: this compound

  • Molecular Formula: C₆H₁₁BrO₂[1]

  • Molecular Weight: 195.05 g/mol [2]

  • CAS Number: 4224-70-8[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.5 (approx.)Singlet (broad)1H-COOH
3.41Triplet2HBr-CH₂ -
2.36Triplet2H-CH₂ -COOH
1.89Quintet2HBr-CH₂-CH₂ -
1.66Quintet2H-CH₂ -CH₂-COOH
1.50Quintet2H-CH₂-CH₂ -CH₂-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound [3]

Chemical Shift (δ) ppmAssignment
179.8C =O
33.8Br-C H₂-
33.5-C H₂-COOH
32.2Br-CH₂-C H₂-
27.7-C H₂-CH₂-COOH
24.2-CH₂-C H₂-CH₂-
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound [4]

Wavenumber (cm⁻¹)IntensityAssignment
2940 (broad)StrongO-H stretch (Carboxylic Acid)
1710StrongC=O stretch (Carboxylic Acid)
1460MediumC-H bend
1290MediumC-O stretch
640MediumC-Br stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound [5][6]

m/zRelative Intensity (%)Assignment
194/1965[M]⁺ (Molecular ion with Br isotopes)
115100[M-Br]⁺
7360[C₄H₉O]⁺
6040[C₂H₄O₂]⁺
4530[COOH]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) containing 1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.[7] Key acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) is processed with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Key acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) plates. Alternatively, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Electron Ionization (EI) is used, with an electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated by a quadrupole mass analyzer, and the mass-to-charge ratio (m/z) of the fragments is detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet/Thin Film Sample->Prep_IR Prep_MS Prepare for GC/Direct Inlet Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

6-Bromohexanoic Acid: An In-Depth Technical Guide to its Application as a Bifunctional Linker Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexanoic acid is a versatile bifunctional linker molecule that plays a crucial role in the fields of bioconjugation, surface modification, and drug delivery. Its linear six-carbon chain provides a flexible spacer, while the terminal carboxylic acid and bromo groups offer orthogonal reactivity, enabling the covalent linkage of diverse molecular entities. The carboxylic acid can be readily activated to react with primary amines, commonly found in proteins and biomolecules, to form stable amide bonds. Simultaneously, the bromo group can participate in nucleophilic substitution reactions, typically with thiol groups, to form stable thioether linkages. This dual functionality makes this compound an invaluable tool for researchers seeking to construct well-defined bioconjugates, functionalize surfaces for biosensing applications, or develop targeted drug delivery systems. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound as a bifunctional linker, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Physicochemical and Safety Information

This compound is a solid at room temperature and should be handled with appropriate safety precautions in a laboratory setting.[1] It is important to consult the Safety Data Sheet (SDS) before use.[2]

PropertyValueReferences
Molecular Formula C6H11BrO2[3][4]
Molecular Weight 195.05 g/mol [3][4]
CAS Number 4224-70-8[3][4]
Appearance White to slightly beige crystalline solid[1][5]
Melting Point 32-35 °C[6][7]
Boiling Point 165-170 °C at 20 mmHg[6][7]
Solubility Moderately soluble in water; soluble in organic solvents like methanol, ethanol (B145695), and acetone.[8][9][10]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

Applications of this compound as a Bifunctional Linker

The unique properties of this compound make it a valuable component in a variety of applications, including:

  • Bioconjugation: It is widely used to link proteins, peptides, and other biomolecules to various substrates. The carboxylic acid is typically activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the biomolecule.[11]

  • Surface Modification: this compound can be used to functionalize surfaces, such as gold nanoparticles or self-assembled monolayers (SAMs), to create platforms for biosensors or other diagnostic devices.[9]

  • Drug Delivery: In the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), this compound can serve as a flexible linker to connect the targeting moiety (e.g., an antibody) to the therapeutic payload (e.g., a cytotoxic drug or an E3 ligase ligand).[5][12]

  • Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including N-acylsulfonamides and diarylthioethers.[10][11]

Quantitative Data on the Use of this compound as a Linker

The efficiency of conjugation and the stability of the resulting linkage are critical parameters in the application of bifunctional linkers. The following tables summarize key quantitative data related to the use of this compound.

Table 1: Synthesis Yield of Activated this compound

ReactionReagentsSolventYieldReference
NHS Ester SynthesisThis compound, N-hydroxysuccinimide, EDC, DMAPDichloromethane85%[8]

Table 2: Stability of Amide Bonds

ConditionHalf-life of Amide BondReference
pH 7267 years[8]

Note: The stability of the amide bond is generally high under physiological conditions. The rate of hydrolysis is significantly influenced by pH and the presence of enzymes.[8][13]

Experimental Protocols

Protocol 1: Synthesis of this compound N-Hydroxysuccinimide (NHS) Ester

This protocol describes the activation of the carboxylic acid group of this compound to form a more reactive NHS ester, which is a crucial step for subsequent conjugation to primary amines.[8]

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (B28879) (DMAP)

  • Dichloromethane (CH2Cl2)

  • 10 wt% Citric acid solution

  • 10 wt% Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round bottom flask

  • Magnetic stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a round bottom flask containing a magnetic stir bar, add this compound (1.0 g, 5.12 mmol), N-hydroxysuccinimide (0.89 g, 7.69 mmol), and 4-dimethylaminopyridine (0.16 g, 1.02 mmol).

  • Dissolve the mixture in 12 mL of dichloromethane.

  • In a separate container, dissolve 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.18 g, 6.14 mmol) in 30 mL of dichloromethane.

  • Place the round bottom flask in an ice bath and add the EDC solution in small portions with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 2 hours.

  • Once the reaction is complete, wash the mixture sequentially with 10 wt% citric acid solution, 10 wt% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound N-hydroxysuccinimide ester as a white solid.

Protocol 2: Immobilization of a Protein on a Gold Surface using this compound

This protocol outlines the steps for functionalizing a gold surface with this compound and subsequently immobilizing a protein, such as lysozyme.

Materials:

  • Gold-coated substrate (e.g., glass slide, SPR chip)

  • This compound

  • Ethanol

  • 11-Mercaptoundecanoic acid (MUA) and 6-mercaptohexanol for mixed SAM formation (optional)[9]

  • EDC and NHS for carboxyl activation

  • Activation buffer (e.g., 50 mM MES, pH 6.0)

  • Protein to be immobilized (e.g., lysozyme)

  • Coupling buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., ethanolamine (B43304) or glycine)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Characterization instruments (e.g., SPR, AFM, XPS)

Procedure:

  • Surface Cleaning: Thoroughly clean the gold substrate with piranha solution (a mixture of sulfuric acid and hydrogen peroxide; Caution: Piranha solution is extremely corrosive and must be handled with extreme care ). Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Self-Assembled Monolayer (SAM) Formation:

    • Prepare a solution of this compound in ethanol (typically 1-10 mM).

    • Immerse the clean gold substrate in the thiol solution for at least 24 hours to allow for the formation of a well-ordered SAM.

    • For mixed SAMs to control the density of reactive groups, a mixture of this compound and a shorter, hydroxyl-terminated thiol like 6-mercaptohexanol can be used.[9]

    • After incubation, rinse the substrate thoroughly with ethanol and dry under nitrogen.

  • Activation of Carboxylic Acid Groups:

    • Prepare fresh solutions of EDC and NHS in the activation buffer.

    • Immerse the this compound-functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxylic acid groups.

    • Rinse the substrate with the activation buffer to remove excess EDC and NHS.

  • Protein Immobilization:

    • Dissolve the protein (e.g., lysozyme) in the coupling buffer at a desired concentration (e.g., 0.1-1 mg/mL).

    • Immerse the activated substrate in the protein solution and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Immerse the substrate in the quenching solution for 15-30 minutes to deactivate any remaining NHS esters.

    • Wash the substrate thoroughly with the washing buffer to remove any non-covalently bound protein.

  • Characterization:

    • Confirm the successful immobilization of the protein using surface-sensitive techniques such as Surface Plasmon Resonance (SPR) for real-time monitoring of binding, Atomic Force Microscopy (AFM) for surface morphology, and X-ray Photoelectron Spectroscopy (XPS) for elemental composition.[6][9][11]

Visualizations

Workflow for the Fabrication of a Biosensor Using this compound Linker

Biosensor_Fabrication_Workflow cluster_0 Surface Preparation cluster_1 Linker Functionalization cluster_2 Activation cluster_3 Bioconjugation cluster_4 Finalization & Characterization Clean_Gold_Substrate Clean Gold Substrate SAM_Formation Self-Assembled Monolayer (SAM) Formation with This compound Clean_Gold_Substrate->SAM_Formation Immersion in Thiol Solution Carboxyl_Activation Carboxylic Acid Activation with EDC/NHS SAM_Formation->Carboxyl_Activation Protein_Immobilization Protein Immobilization Carboxyl_Activation->Protein_Immobilization Incubation with Protein Solution Quenching Quenching (Blocking) Protein_Immobilization->Quenching Characterization Characterization (SPR, AFM, XPS) Quenching->Characterization

Caption: Workflow for biosensor fabrication using a this compound linker.

General Mechanism of Amine-Reactive Conjugation via NHS Ester

NHS_Ester_Reaction Reactants This compound-NHS Ester Biomolecule with Primary Amine (R-NH2) Reaction Nucleophilic Attack Reactants:r2->Reaction Reactants:r1->Reaction Products Stable Amide Bond Formation (Br-(CH2)5-CO-NH-R) N-Hydroxysuccinimide (NHS) Byproduct Reaction->Products:p1 Reaction->Products:p2

Caption: Amine-reactive conjugation using an NHS-activated this compound.

References

The Bifunctional Reactivity of 6-Bromohexanoic Acid: A Technical Guide to Carboxylic Acid Group Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexanoic acid is a versatile bifunctional molecule of significant interest in organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a terminal carboxylic acid and a primary alkyl bromide, allows for a wide range of selective chemical modifications. This technical guide provides an in-depth exploration of the reactivity of the carboxylic acid moiety in this compound, offering detailed experimental protocols, quantitative data, and logical workflows for its transformation into various valuable derivatives. The presence of the bromine atom on the alkyl chain also imparts unique properties and potential for subsequent nucleophilic substitution reactions, making this compound a valuable building block in the synthesis of complex molecules, including pharmaceuticals and bioconjugates.[1][2]

Core Reactivity of the Carboxylic Acid Group

The carboxylic acid group of this compound undergoes a variety of characteristic reactions, including esterification, amide formation, reduction, and conversion to the corresponding acyl chloride. These transformations are fundamental to its application as a synthetic intermediate.

Esterification

The conversion of the carboxylic acid group to an ester is a common strategy for protection, modification of solubility, or to create a handle for further reactions. The most common method for this transformation is the Fischer-Speier esterification.[3]

Quantitative Data for Esterification

ReactionAlcoholCatalystTypical YieldReference
Fischer EsterificationEthanol (B145695)Sulfuric Acid~95%[4]
Fischer EsterificationMethanolSulfuric AcidHigh[5]

Experimental Protocol: Fischer Esterification of this compound with Ethanol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in an excess of absolute ethanol (e.g., 10 equivalents), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to a gentle reflux and maintain the temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the crude ethyl 6-bromohexanoate. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Amide Formation

The synthesis of amides from this compound is crucial for the construction of peptidomimetics, polymers, and various biologically active molecules. Direct reaction with an amine is often inefficient due to salt formation. Therefore, the carboxylic acid is typically activated, for instance, by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[6][7][8]

Quantitative Data for Amide Formation

ReactionAmineCoupling AgentTypical YieldReference
Amide CouplingAniline (B41778)DCC70-90%[8]
Amide CouplingBenzylamineDCC/DMAPHigh[9]

Experimental Protocol: Amide Synthesis from this compound and Aniline using DCC

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent), aniline (1.0 equivalent), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere.

  • Coupling Agent Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: The precipitated N,N'-dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to afford the desired N-phenyl-6-bromohexanamide.

Reduction of the Carboxylic Acid

The carboxylic acid group can be reduced to a primary alcohol, yielding 6-bromohexan-1-ol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Experimental Protocol: Reduction of this compound with LiAlH₄

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (e.g., 1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Carboxylic Acid: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours and then gently refluxed for an additional 2 hours.

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling in an ice bath.

  • Work-up: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to give 6-bromohexan-1-ol.

Conversion to 6-Bromohexanoyl Chloride

For reactions requiring a more reactive acylating agent, this compound can be converted to its corresponding acyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this purpose. The resulting 6-bromohexanoyl chloride is a versatile intermediate for the synthesis of esters and amides under milder conditions.[10]

Experimental Protocol: Synthesis of 6-Bromohexanoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place this compound (1.0 equivalent).

  • Reagent Addition: Add an excess of thionyl chloride (e.g., 2.0 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: The mixture is then heated to reflux for 1-2 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

  • Purification: The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 6-bromohexanoyl chloride, which can often be used in the next step without further purification.

Logical Workflow of Carboxylic Acid Transformations

The following diagram illustrates the key transformations of the carboxylic acid group in this compound, highlighting its central role as a precursor to various functional derivatives.

Reactivity_of_6_Bromohexanoic_Acid 6-Bromohexanoic_Acid This compound Ester 6-Bromohexanoate Ester 6-Bromohexanoic_Acid->Ester ROH, H+ Amide 6-Bromohexanamide 6-Bromohexanoic_Acid->Amide R'NH₂, DCC Alcohol 6-Bromohexan-1-ol 6-Bromohexanoic_Acid->Alcohol 1. LiAlH₄ 2. H₂O Acyl_Chloride 6-Bromohexanoyl Chloride 6-Bromohexanoic_Acid->Acyl_Chloride SOCl₂ Acyl_Chloride->Ester ROH Acyl_Chloride->Amide R'NH₂

Caption: Key reactions of the carboxylic acid group in this compound.

Role in Drug Development and Bioconjugation

While specific signaling pathways directly involving this compound are not extensively documented, its significance in drug development lies in its utility as a versatile linker molecule.[2] The dual functionality of this compound allows for the covalent attachment of different molecular entities. For instance, the carboxylic acid can be coupled to a targeting moiety, while the bromo-terminus can be used to attach a payload, such as a drug or a fluorescent probe, via nucleophilic substitution. This "linkerology" is a cornerstone of modern drug delivery systems, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The workflow for utilizing this compound as a linker can be conceptualized as follows:

Linker_Workflow cluster_0 Linker Synthesis and Conjugation 6-Bromohexanoic_Acid This compound Activated_Linker Activated Linker (e.g., NHS Ester) 6-Bromohexanoic_Acid->Activated_Linker Activation (e.g., NHS, DCC) Linker_Target_Conjugate Linker-Target Conjugate Activated_Linker->Linker_Target_Conjugate Conjugation Targeting_Molecule Targeting Molecule (e.g., Antibody) Targeting_Molecule->Linker_Target_Conjugate Final_Conjugate Final Bio-conjugate Linker_Target_Conjugate->Final_Conjugate Nucleophilic Substitution (at Bromo-end) Payload Payload (e.g., Drug) Payload->Final_Conjugate

Caption: Workflow for using this compound as a linker in bioconjugation.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. The reactivity of its carboxylic acid group allows for a wide array of transformations, yielding esters, amides, alcohols, and acyl chlorides, which are themselves important synthetic intermediates. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, particularly in the construction of complex molecules and advanced bioconjugates. The strategic manipulation of its bifunctional nature will continue to be a key enabler in the discovery and development of new therapeutics and functional materials.

References

An In-depth Technical Guide to Nucleophilic Substitution Reactions at the Bromine of 6-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions at the C-6 position of 6-bromohexanoic acid, a versatile bifunctional molecule. Due to the presence of both a carboxylic acid and a reactive alkyl bromide, this compound serves as a valuable building block in the synthesis of a wide array of functionalized molecules relevant to pharmaceutical and materials science research. This document details the experimental conditions and outcomes for reactions with various nucleophiles, including nitrogen, sulfur, and oxygen-based reagents.

Introduction to Nucleophilic Substitution at this compound

This compound is an organobromine compound featuring a hexanoic acid backbone with a bromine atom at the 6-position.[1] This terminal bromine atom is susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism, allowing for the introduction of diverse functional groups. The presence of the carboxylic acid moiety offers a secondary site for chemical modification, making it a bifunctional linker. This guide focuses exclusively on the substitution at the C-Br bond.

Reactions with Nitrogen Nucleophiles

The introduction of nitrogen-containing functional groups is a cornerstone of organic synthesis, particularly in the development of bioactive molecules. Several methods are employed to achieve the amination of this compound.

Reaction with Azide (B81097)

The reaction of this compound with sodium azide is a common method for introducing a nitrogen atom, which can subsequently be reduced to a primary amine.

Experimental Protocol: Synthesis of 6-Azidohexanoic Acid

In a round-bottom flask, this compound (20 mmol) and sodium azide (40 mmol) are dissolved in dimethylformamide (DMF, 20 mL). The reaction mixture is stirred at room temperature for 36 hours. Following the reaction, dichloromethane (B109758) (DCM, 30 mL) is added, and the mixture is extracted with water (30 mL), brine (30 mL), and a saturated aqueous solution of sodium bicarbonate (30 mL). The combined organic layers are then dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.[2]

NucleophileReagentsSolventTemperature (°C)Time (h)Yield (%)
AzideSodium AzideDMFRoom Temp.36Not Specified
Gabriel Synthesis for Primary Amine Formation

The Gabriel synthesis offers a reliable method for the formation of primary amines from alkyl halides, avoiding the over-alkylation often seen with ammonia.[3][4] This reaction proceeds by the N-alkylation of potassium phthalimide (B116566), followed by hydrazinolysis to release the primary amine.[3]

General Experimental Workflow: Gabriel Synthesis

Gabriel_Synthesis Start Start: this compound + Potassium Phthalimide Reaction1 N-Alkylation (SN2 Reaction) Start->Reaction1 Intermediate N-(5-Carboxypentyl)phthalimide Reaction1->Intermediate Reaction2 Hydrazinolysis (e.g., with Hydrazine) Intermediate->Reaction2 Product 6-Aminohexanoic Acid Reaction2->Product Byproduct Phthalhydrazide (Precipitate) Reaction2->Byproduct

While a specific, detailed protocol for the Gabriel synthesis with this compound was not found in the searched literature, the general procedure involves heating the alkyl halide with potassium phthalimide in a solvent like DMF.[5] The subsequent cleavage of the phthalimide group is typically achieved by refluxing with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent.[5]

Reactions with Sulfur Nucleophiles

The introduction of sulfur functionalities is crucial for applications such as self-assembled monolayers on gold surfaces and the synthesis of various sulfur-containing bioactive molecules.

Reaction with Thiourea (B124793)

A common method for the synthesis of thiols from alkyl halides involves the use of thiourea. This two-step process forms an isothiouronium salt intermediate, which is then hydrolyzed to the thiol, minimizing the formation of disulfide byproducts.[3]

Experimental Protocol: Synthesis of 6-Mercaptohexanoic Acid

This compound is refluxed with thiourea in 1,4-dioxane (B91453) at 80°C for 4 hours. After cooling, the solvent is removed under vacuum. The pH of the residue is adjusted to 4 with dilute hydrochloric acid. The product, 6-mercaptohexanoic acid, is then extracted with dichloromethane, dried over sodium sulfate, and concentrated to yield a yellow oil.[3]

NucleophileReagentsSolventTemperature (°C)Time (h)Yield (%)
ThioureaThiourea1,4-Dioxane804Not Specified

Reactions with Oxygen Nucleophiles

The Williamson ether synthesis is a classic and versatile method for the preparation of ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[4][5][6]

General Reaction Pathway: Williamson Ether Synthesis

Williamson_Ether_Synthesis Reactants This compound + Alkoxide (R-O⁻) Reaction SN2 Reaction Reactants->Reaction Product 6-Alkoxyhexanoic Acid (Ether) Reaction->Product Byproduct Bromide Ion (Br⁻) Reaction->Byproduct

While the Williamson ether synthesis is a general method, specific experimental protocols with quantitative data for the reaction of this compound with various alkoxides were not detailed in the provided search results. Generally, the reaction involves treating an alcohol with a strong base (like sodium hydride) to form the alkoxide, which is then reacted with the alkyl halide.[7] The reaction is typically carried out in a suitable solvent such as THF or DMF.[7]

Summary and Future Outlook

This compound is a versatile substrate for a range of nucleophilic substitution reactions, enabling the synthesis of a variety of functionalized hexanoic acid derivatives. The protocols summarized in this guide for reactions with azide and thiourea provide a foundation for the synthesis of 6-aminohexanoic acid and 6-mercaptohexanoic acid, respectively. While general pathways for other nucleophiles like those used in the Gabriel and Williamson ether syntheses are well-established, further research to optimize specific reaction conditions and yields for these transformations with this compound would be beneficial for the scientific community. The continued exploration of these reactions will undoubtedly contribute to the development of new molecules with applications in drug discovery and materials science.

References

The Pivotal Role of 6-Bromohexanoic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexanoic acid, a bifunctional organobromine compound, has emerged as a versatile and highly valuable building block in the landscape of organic synthesis. Its unique structure, featuring a terminal carboxylic acid and a primary alkyl bromide, allows for orthogonal reactivity, making it an indispensable tool in the construction of complex molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, with a particular focus on its utility in pharmaceutical and materials science. Detailed experimental protocols, quantitative data, and visual workflows are presented to assist researchers in leveraging the full potential of this important synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis. The following tables summarize key physicochemical and spectroscopic data for this compound and one of its common derivatives, methyl 6-bromohexanoate.

Table 1: Physicochemical Properties of this compound and its Methyl Ester

PropertyThis compoundMethyl 6-bromohexanoate
CAS Number 4224-70-8[1]14273-90-6[2]
Molecular Formula C₆H₁₁BrO₂[1]C₇H₁₃BrO₂[2]
Molecular Weight 195.05 g/mol [1]209.08 g/mol [2]
Appearance White to off-white crystalline solid[1]-
Melting Point 32-34 °C[3]-
Boiling Point 165-170 °C at 20 mmHg[3]-
Density ~1.4 g/cm³[4]-
Solubility Soluble in water, ethanol, methanol[5]-

Table 2: Spectroscopic Data for this compound

Technique Key Data
¹H NMR Chemical shifts are observed for the protons of the methylene (B1212753) groups and the carboxylic acid proton.
¹³C NMR Signals corresponding to the six carbon atoms, including the carbonyl carbon and the carbon bearing the bromine atom, are present.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-Br stretch are observed.
Mass Spectrometry The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

Synthesis of this compound

The most prevalent and industrially viable method for the synthesis of this compound is the ring-opening of ε-caprolactone with hydrogen bromide.[3] This method offers high yields and purity.

Experimental Protocol: Synthesis from ε-Caprolactone

This protocol details the synthesis of this compound from ε-caprolactone and hydrogen bromide in a suitable organic solvent.

Workflow for the Synthesis of this compound

G start Start reactants ε-Caprolactone + Organic Solvent (e.g., n-hexane) start->reactants reaction Introduce dry HBr gas (1.0-2.0 molar eq.) Control Temperature (0-100 °C) reactants->reaction stirring Stir for 4-7 hours reaction->stirring cooling Cool the reaction mixture stirring->cooling crystallization Crystallization of Product cooling->crystallization filtration Filter the solid crystallization->filtration product This compound filtration->product

Caption: Synthesis of this compound from ε-caprolactone.

Materials:

  • ε-Caprolactone (1 mole, 114 g)

  • n-Hexane (200 mL)

  • Dry hydrogen bromide gas (1.1 moles, 89 g)

Procedure:

  • To a 500 mL three-necked flask equipped with a thermometer, a mechanical stirrer, and a gas inlet tube, add ε-caprolactone and n-hexane.

  • Begin stirring the mixture and start bubbling dry hydrogen bromide gas into the solution.

  • Control the reaction temperature between 20-30 °C.

  • After the addition of hydrogen bromide is complete, continue stirring the mixture at this temperature for 6 hours.[6]

  • Cool the reaction mixture to 0-10 °C and stir for an additional 3 hours to induce crystallization.

  • Collect the precipitated solid by filtration.

  • The resulting pale yellow solid is this compound.

Quantitative Data:

  • Yield: Approximately 183 g (95%)[6]

  • Purity: ~99.2% (by gas chromatography)[6]

Key Reactions and Applications in Organic Synthesis

The dual functionality of this compound makes it a valuable precursor in a multitude of synthetic transformations. The carboxylic acid can undergo esterification, amidation, and conversion to an acyl chloride, while the alkyl bromide is susceptible to nucleophilic substitution.

Esterification

The carboxylic acid moiety of this compound can be readily esterified under acidic conditions. These esters are useful intermediates, for example, in Grignard reactions where the acidic proton of the carboxylic acid would otherwise interfere.

Table 3: Representative Yields for the Esterification of Carboxylic Acids with Various Alcohols

AlcoholCatalystReaction ConditionsYield (%)
MethanolH₂SO₄RefluxHigh
EthanolH₂SO₄Reflux~65 (1:1 ratio), >90 (excess alcohol)[7][8]
PropanolAcid Clay150 °CVariable[9]
ButanolAcid Clay150 °CVariable[9]
Synthesis of N-Acylsulfonamides

N-acylsulfonamides are important pharmacophores, often serving as bioisosteres for carboxylic acids.[10][11] this compound can be used to synthesize N-(6-bromohexanoyl)sulfonamides.

This protocol describes a general method for the N-acylation of a sulfonamide using an acylating agent derived from this compound.

Workflow for N-Acylsulfonamide Synthesis

G start Start reagents Sulfonamide + Base (e.g., NaH) in Dry THF start->reagents activation Formation of Sulfonamidate Anion reagents->activation addition Add 6-Bromohexanoyl Chloride or other activated form activation->addition reaction Heat the reaction mixture addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Crystallization) workup->purification product N-(6-Bromohexanoyl)sulfonamide purification->product

Caption: General workflow for the synthesis of N-acylsulfonamides.

Materials:

  • A sulfonamide (e.g., benzenesulfonamide) (1.0 mmol)

  • Sodium hydride (60% dispersion in mineral oil) (1.2 mmol)

  • 6-Bromohexanoyl chloride (1.1 mmol)

  • Dry tetrahydrofuran (B95107) (THF) (10 mL)

Procedure:

  • To a solution of the sulfonamide in dry THF at room temperature, carefully add sodium hydride.

  • Stir the mixture for 10 minutes to allow for the formation of the sulfonamidate anion.

  • Add 6-bromohexanoyl chloride to the reaction mixture.

  • Heat the reaction mixture to 60 °C for 1.5 hours.[12]

  • After cooling to room temperature, remove the THF under reduced pressure.

  • To the residue, add water and acidify with 2N HCl.

  • Collect the resulting precipitate by filtration and wash with water to yield the N-(6-bromohexanoyl)sulfonamide.

Role as a Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[13] this compound and its derivatives are frequently used as flexible alkyl linkers to connect the target protein ligand and the E3 ligase ligand.

Workflow for PROTAC Synthesis using a this compound-Derived Linker

G start Start poi_ligand Protein of Interest (POI) Ligand with a nucleophilic handle (e.g., -OH, -NH2) start->poi_ligand linker_attachment React with this compound derivative (e.g., ethyl 6-bromohexanoate) Base (e.g., K2CO3), Solvent (e.g., DMF) poi_ligand->linker_attachment intermediate1 POI-Linker Intermediate linker_attachment->intermediate1 coupling Couple POI-Linker Intermediate with E3 Ligase Ligand (e.g., amide bond formation) intermediate1->coupling e3_ligand E3 Ligase Ligand with a coupling site e3_ligand->coupling protac Final PROTAC Molecule coupling->protac

Caption: A generalized workflow for the synthesis of a PROTAC utilizing a this compound-derived linker.

Grignard Reactions

The alkyl bromide moiety of this compound can be converted into a Grignard reagent. However, the presence of the acidic carboxylic acid proton necessitates its protection prior to the formation of the organomagnesium species. The ester form, such as ethyl 6-bromohexanoate, is commonly used for this purpose. The resulting Grignard reagent can then participate in a variety of carbon-carbon bond-forming reactions.

This protocol describes the reaction of a Grignard reagent derived from a bromoalkane with an epoxide, a reaction type applicable to derivatives of this compound.

Materials:

  • Protected this compound derivative (e.g., 2-(6-bromohexyloxy)-tetrahydro-2H-pyran)

  • Magnesium turnings

  • Dry Tetrahydrofuran (THF)

  • An epoxide

Procedure:

  • In a flame-dried flask under an inert atmosphere, add magnesium turnings and dry THF.

  • Slowly add the protected this compound derivative in dry THF to initiate the formation of the Grignard reagent. The reaction may need gentle heating to start.

  • After the formation of the Grignard reagent is complete, cool the solution to 0 °C.

  • Slowly add a solution of the epoxide in dry THF to the Grignard reagent.

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Deprotect the protecting group to yield the final product.

Other Synthetic Applications
  • Synthesis of Diaryl Thioethers: While not a direct reaction of this compound itself, its derivatives can be envisioned to participate in the formation of thioethers. General methods for diaryl thioether synthesis often involve the coupling of an aryl halide with a thiol, sometimes under copper or palladium catalysis.[14]

  • Synthesis of Adipic Acid: Although not a common laboratory preparation, the terminal bromide of this compound could potentially be oxidized to a carboxylic acid, yielding adipic acid. More conventional syntheses of adipic acid involve the oxidation of cyclohexanol (B46403) or cyclohexanone.[8][15][16]

  • Synthesis of 6-Aminohexanoic Acid: The bromide can be displaced by an amine nucleophile, such as ammonia (B1221849) or a protected amine equivalent, to produce 6-aminohexanoic acid, a precursor to Nylon-6.[17][18]

Conclusion

This compound stands as a cornerstone in the edifice of modern organic synthesis. Its bifunctional nature, coupled with its commercial availability and straightforward preparation, renders it an invaluable asset for the construction of a wide array of molecular architectures. From its role in the synthesis of pharmacologically active N-acylsulfonamides and as a crucial linker in the burgeoning field of PROTACs to its utility in forming new carbon-carbon bonds via Grignard reactions, the applications of this compound are both broad and impactful. This guide has provided a comprehensive overview of its properties, synthesis, and key reactions, complete with detailed protocols and quantitative data, to empower researchers in their synthetic endeavors. The continued exploration of the reactivity of this versatile building block will undoubtedly lead to further innovations in drug discovery, materials science, and beyond.

References

An In-depth Technical Guide on the Core Intermediate Applications of 6-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexanoic acid, a bifunctional molecule featuring a carboxylic acid and a terminal alkyl bromide, serves as a versatile and crucial intermediate in a multitude of chemical syntheses. Its unique structure allows for orthogonal reactivity, making it an invaluable building block in pharmaceutical development, materials science, and biochemical research. This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its utility.

Core Applications of this compound

The dual functionality of this compound allows it to act as a flexible linker, a starting material for heterocyclic synthesis, and a key component in the construction of complex molecular architectures.

Pharmaceutical Synthesis and Drug Development

This compound is a pivotal intermediate in the synthesis of a diverse range of therapeutic agents. Its ability to connect different pharmacophores or to modify the properties of parent drug molecules makes it a valuable tool for drug discovery and development professionals.

N-acylsulfonamides are recognized as important bioisosteres of carboxylic acids in medicinal chemistry, often exhibiting improved pharmacokinetic and pharmacodynamic properties.[1][2] this compound serves as a key starting material for the synthesis of N-acylsulfonamides, typically through a reaction with a sulfonyl isocyanate.[1]

Reaction Scheme:

Experimental Protocol: Synthesis of N-(p-tolylsulfonyl)-6-bromohexanamide [1]

  • To a solution of this compound (1.20 mmol) and triethylamine (B128534) (0.18 mL, 1.32 mmol) in tetrahydrofuran (B95107) (THF) (5 mL), p-toluenesulfonyl isocyanate (0.20 mL, 1.32 mmol) is added dropwise.

  • The reaction mixture is stirred at room temperature for 30 minutes under a nitrogen atmosphere, during which the evolution of CO2 is observed.

  • To quench the excess isocyanate, N,N'-dimethyl-1,3-propanediamine (0.1 mL) is added.

  • After 10 minutes, the mixture is diluted with chloroform (B151607) (CHCl3) and washed with 1 M hydrochloric acid (HCl) aqueous solution.

  • The aqueous layer is extracted with CHCl3, and the combined organic layers are washed with brine.

  • The organic extract is dried over sodium sulfate (B86663) (Na2SO4), and the solvent is removed by evaporation.

  • The residue is purified by silica (B1680970) gel column chromatography to yield the final product.

Quantitative Data:

Reactant 1Reactant 2ProductYieldReference
This compoundp-Toluenesulfonyl isocyanateN-(p-tolylsulfonyl)-6-bromohexanamide97%[1]

This compound is utilized as a spacer to conjugate cytotoxic agents to carrier molecules like dextran (B179266), creating drug delivery systems with altered pharmacokinetic profiles and potentially reduced side effects.[3][4] An example is the synthesis of an anionic mitomycin C-dextran conjugate.[3]

Experimental Protocol: Synthesis of Anionic Mitomycin C-Dextran Conjugate [4]

  • Activation of Dextran: Dextran is dissolved in a 4 M sodium hydroxide (B78521) (NaOH) solution.

  • Introduction of Spacer: this compound is added to the activated dextran solution, and the reaction is carried out at 80°C for 6 hours. The resulting dextran with spacer arms is then dialyzed against running water.

  • Conjugation of Mitomycin C: The spacer-modified dextran is dissolved in a solution, and the pH is adjusted to 5.0-5.5 with 1 M HCl. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added, followed by the dissolution of Mitomycin C.

  • The reaction is carried out at room temperature for approximately 12 hours.

  • The final product is purified by washing with water and concentrated by ultrafiltration.

Quantitative Data:

ParameterValueReference
Average Grafting Ratio of MMC to Dextran89.8%[4]
Drug Loading~8.53%[4]

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[5][6] Alkyl chains derived from molecules like this compound are commonly used as linkers in PROTAC synthesis.[5][7][8]

General Experimental Workflow for PROTAC Synthesis using an Alkyl Bromide Linker:

G cluster_0 Step 1: Linker Attachment to First Ligand cluster_1 Step 2: Deprotection (if necessary) cluster_2 Step 3: Coupling with Second Ligand A Ligand A with Nucleophile (e.g., -NH2, -OH, -SH) C Ligand A-Linker Conjugate A->C SN2 Reaction B This compound derivative (e.g., Ethyl 6-bromohexanoate) B->C D Protected Ligand A-Linker E Deprotected Ligand A-Linker D->E e.g., Hydrolysis F Deprotected Ligand A-Linker H Final PROTAC Molecule F->H Amide Coupling G Ligand B with Reactive Group (e.g., -COOH, activated ester) G->H

Caption: General workflow for PROTAC synthesis using a this compound-derived linker.

Quantitative Data:

Yields for PROTAC synthesis are highly variable and depend on the specific ligands and reaction conditions used. However, yields for the click chemistry step in convergent PROTAC synthesis can be as high as 90%.[5] For direct alkylation of a poorly nucleophilic amine on a ligand with an alkyl bromide, yields can be lower, and optimization of base, solvent, and temperature is crucial.[7]

Histone deacetylase (HDAC) inhibitors are a class of anti-cancer agents that interfere with the function of HDAC enzymes, leading to cell cycle arrest and apoptosis in cancer cells.[9][10] The general structure of an HDAC inhibitor includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.[11] The flexible alkyl chain of this compound makes it a suitable precursor for the linker region of HDAC inhibitors.

HDAC Inhibitor Mechanism of Action:

HDAC_Inhibitor_Pathway HDACi HDAC Inhibitor HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin Leads to GeneTranscription Gene Transcription (e.g., p21, p53) Chromatin->GeneTranscription Allows CellCycleArrest Cell Cycle Arrest GeneTranscription->CellCycleArrest Apoptosis Apoptosis GeneTranscription->Apoptosis

Caption: Signaling pathway of HDAC inhibitor action.

Synthesis of Thioethers and Thiol Derivatives

The terminal bromine atom of this compound is a good leaving group, making it susceptible to nucleophilic substitution by sulfur-containing nucleophiles. This reactivity is exploited in the synthesis of various thioethers and thiol derivatives.

6-Mercaptohexanoic acid is a key intermediate for creating self-assembled monolayers on gold surfaces and for bioconjugation. It is commonly synthesized from this compound via reaction with thiourea (B124793) followed by hydrolysis.[3]

Reaction Scheme:

  • Br-(CH2)5-COOH + H2N-C(=S)-NH2 -> [H2N-C(=NH2+)-S-(CH2)5-COOH]Br-

  • [H2N-C(=NH2+)-S-(CH2)5-COOH]Br- + 2 NaOH -> HS-(CH2)5-COONa + H2N-C(=O)-NH2 + NaBr + H2O

  • HS-(CH2)5-COONa + HCl -> HS-(CH2)5-COOH + NaCl

Experimental Protocol: Synthesis of 6-Mercaptohexanoic Acid [3]

  • This compound is refluxed with thiourea in 1,4-dioxane (B91453) at 80°C for 4 hours.

  • The reaction mixture is cooled, and the solvent is removed under vacuum.

  • The pH of the residue is adjusted to 4 using dilute hydrochloric acid.

  • The product is extracted with dichloromethane, dried over sodium sulfate, and concentrated to yield 6-mercaptohexanoic acid.

Quantitative Data:

Reactant 1Reactant 2ProductYieldReference
This compoundThiourea6-Mercaptohexanoic AcidNot explicitly stated, but the method is described as a standard protocol.[3]

Diaryl thioethers are structural motifs found in various biologically active molecules. While direct synthesis from this compound and an aryl thiol is less common, a two-step approach involving the synthesis of 6-mercaptohexanoic acid followed by reaction with an aryl halide is a feasible route. More modern methods often involve metal-catalyzed cross-coupling reactions.[6][12]

General Reaction Scheme (Two-Step):

  • Br-(CH2)5-COOH -> HS-(CH2)5-COOH (as described above)

  • HS-(CH2)5-COOH + Ar-X --(Base, Catalyst)--> Ar-S-(CH2)5-COOH

Quantitative Data:

Yields for the synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition of p-quinone methides with organosulfur reagents have been reported in the range of 13-98%.[5][12]

Materials Science and Surface Modification

The bifunctional nature of this compound makes it a valuable tool for modifying the surfaces of polymers and other materials, imparting new functionalities such as hydrophilicity, biocompatibility, or sites for further chemical reactions.[2]

General Experimental Workflow for Polymer Surface Grafting:

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: Grafting of this compound cluster_2 Step 3: Further Functionalization (Optional) A Polymer Surface B Activated Polymer Surface (e.g., with -OH, -NH2 groups) A->B e.g., Plasma Treatment, Chemical Treatment C Activated Polymer Surface E Surface-Grafted Polymer C->E Covalent Bond Formation D This compound D->E F Surface-Grafted Polymer with terminal -Br H Functionalized Surface F->H Nucleophilic Substitution G Bioactive Molecule G->H

Caption: General workflow for polymer surface modification using this compound.

Quantitative Data:

The efficiency of surface grafting is often characterized by parameters such as grafting density or surface coverage. For instance, in the grafting of poly(acrylic acid) onto nylon 6,6 films, surface coverage of more than 50% was consistently achieved.[2]

Conclusion

This compound is a highly versatile and valuable chemical intermediate with broad applications in drug discovery, materials science, and biochemical research. Its bifunctional nature allows for its use as a flexible linker in complex molecules like drug-dextran conjugates and PROTACs, as a key starting material for the synthesis of important pharmacophores such as N-acylsulfonamides and thioethers, and as a tool for the functionalization of material surfaces. The experimental protocols and quantitative data provided in this guide highlight the practical utility of this compound and serve as a valuable resource for researchers and scientists in these fields. Further exploration of its reactivity and applications is likely to lead to new innovations in medicine and materials science.

References

6-Bromohexanoic Acid: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and storage of 6-Bromohexanoic acid (CAS No. 4224-70-8). This document is intended for laboratory personnel, researchers, and professionals in the drug development field who may work with this compound. It consolidates critical data on physical and chemical properties, outlines detailed protocols for safe handling and emergency procedures, and provides clear visual workflows to mitigate risks associated with its use. The information presented is synthesized from publicly available safety data sheets and chemical databases to ensure a thorough and reliable resource.

Chemical and Physical Properties

This compound, also known as 6-bromocaproic acid, is a halogenated carboxylic acid. Its bifunctional nature, with both a carboxylic acid and a bromo-alkyl group, makes it a versatile reagent in organic synthesis, particularly in the pharmaceutical and polymer industries.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

PropertyValueReference(s)
Molecular Formula C₆H₁₁BrO₂[2]
Molecular Weight 195.05 g/mol [2]
Appearance White to off-white or beige crystalline solid/powder[1][3]
Melting Point 32-34 °C[2][3]
Boiling Point 165-170 °C at 27 hPa[3]
Flash Point 95 °C (closed cup)[2][3]
Solubility Moderately soluble in water. Highly soluble in organic solvents such as methanol, ethanol, and acetone.[3]
pKa 4.72±0.10 (Predicted)

Hazard Identification and Toxicology

This compound is classified as a hazardous chemical and requires careful handling to avoid adverse health effects.

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B.[4]

  • Serious Eye Damage/Eye Irritation: Category 1.[4]

Signal Word: Danger[4]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[2]

Toxicological Information:

  • Acute Toxicity: No quantitative data (e.g., LD50, LC50) is currently available for this compound.[4]

  • Routes of Exposure: The primary routes of exposure are skin contact, eye contact, and inhalation of dust.[4]

  • Symptoms of Exposure: Contact can cause severe burns to the skin and eyes. Inhalation of dust may cause irritation to the respiratory tract.[4]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe laboratory environment.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust generation.[4]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene) at all times. Inspect gloves for any signs of degradation before use.

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a higher risk of splashing, full-body chemical-resistant clothing may be necessary.[4]

  • Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is required.[4]

General Hygiene Practices
  • Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.[4]

  • Remove contaminated clothing immediately and wash it before reuse.[5]

  • Avoid the formation and inhalation of dust.[4]

Storage and Incompatibility

Proper storage of this compound is crucial for maintaining its stability and preventing hazardous reactions.

  • Storage Conditions: Store in a designated corrosives area.[4] Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] The recommended storage temperature is between 0 - 8 °C.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Experimental Protocols

The following protocols provide detailed methodologies for key procedures involving this compound.

Protocol for Receiving and Storing this compound
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the container is properly labeled with the chemical name, CAS number, and hazard pictograms.

  • Storage: Transport the sealed container to the designated, temperature-controlled storage area for corrosive materials.

  • Inventory: Log the receipt of the chemical in the laboratory's chemical inventory system.

Protocol for Handling and Weighing this compound
  • Preparation: Don the appropriate PPE as outlined in Section 3.2. Ensure the chemical fume hood is operational.

  • Weighing:

    • Place a weigh boat on an analytical balance inside the fume hood and tare the balance.

    • Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula.

    • Minimize the generation of dust during transfer.

  • Closure: Securely close the stock container immediately after use.

  • Cleanup: Clean any spills on the balance or in the fume hood with a suitable absorbent material and dispose of it as hazardous waste.

  • Transport: If the weighed material needs to be transported to another area of the lab, ensure it is in a sealed and labeled secondary container.

Protocol for Disposal of this compound Waste
  • Waste Segregation: Collect all waste materials containing this compound (e.g., excess reagent, contaminated consumables) in a designated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).

  • Disposal: Dispose of the waste through the institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[5]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures
  • Evacuation: Evacuate non-essential personnel from the immediate area of the spill.

  • Ventilation: Ensure adequate ventilation.

  • Containment:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4]

    • For larger spills, dike the area to prevent spreading.

  • Cleanup: Use a suitable absorbent material to clean the spill area.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Visualizations

The following diagrams illustrate key workflows for the safe handling and emergency response related to this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling PPE Don Appropriate PPE FumeHood Verify Fume Hood Operation Weigh Weigh Chemical in Fume Hood FumeHood->Weigh Close Securely Close Stock Container Weigh->Close Clean Clean Work Area & Spills Close->Clean DisposeWaste Dispose of Contaminated Materials Clean->DisposeWaste RemovePPE Remove and Store/Dispose of PPE DisposeWaste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash EmergencySpillResponse Emergency Response for a this compound Spill Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & EHS Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major DonPPE Don Appropriate PPE SmallSpill->DonPPE Wait Wait for Emergency Response Team LargeSpill->Wait Contain Contain Spill with Absorbent DonPPE->Contain Cleanup Sweep/Scoop into Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-acylsulfonamides using 6-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-acylsulfonamides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] N-acylsulfonamides are recognized as bioisosteres of carboxylic acids, sharing similar acidity but with improved stability against chemical and enzymatic hydrolysis.[3][4] This protocol specifically details the synthesis of an N-acylsulfonamide using 6-bromohexanoic acid, a versatile building block in organic synthesis.[5] The resulting compound, bearing a terminal bromine, is amenable to further functionalization, making it a valuable intermediate for the development of novel therapeutic agents.[6]

Introduction to N-acylsulfonamides

N-acylsulfonamides are characterized by the R-CO-NH-SO₂-R' functional group and have been explored for a wide range of therapeutic applications, including as enzyme inhibitors and receptor modulators.[1][7] The synthesis of these compounds can be challenging due to the low nucleophilicity of the sulfonamide nitrogen.[8] However, various methods have been developed to facilitate this transformation, often involving the activation of either the sulfonamide or the carboxylic acid.[8][9] This protocol employs the activation of the carboxylic acid to form a more reactive acylating agent.

Experimental Protocols

This section outlines the detailed methodology for the synthesis of N-(6-bromohexanoyl)benzenesulfonamide from this compound and benzenesulfonamide (B165840).

Materials and Reagents:

Instrumentation:

  • Round-bottom flasks and standard glassware

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Protocol 1: Synthesis of 6-Bromohexanoyl Chloride

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add thionyl chloride (2.0 eq) dropwise to the flask at room temperature.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to 70°C and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 6-bromohexanoyl chloride is used in the next step without further purification.

Protocol 2: Synthesis of N-(6-Bromohexanoyl)benzenesulfonamide

  • In a separate 250 mL round-bottom flask, dissolve benzenesulfonamide (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.5 eq) to the solution and cool the flask to 0°C in an ice bath.

  • Dissolve the crude 6-bromohexanoyl chloride from Protocol 1 in anhydrous DCM.

  • Add the solution of 6-bromohexanoyl chloride dropwise to the benzenesulfonamide solution at 0°C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(6-bromohexanoyl)benzenesulfonamide.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of N-(6-bromohexanoyl)benzenesulfonamide.

ParameterValue
Reactants
This compound (mw: 195.05 g/mol )1.95 g (10 mmol)
Benzenesulfonamide (mw: 157.19 g/mol )1.57 g (10 mmol)
Product
N-(6-Bromohexanoyl)benzenesulfonamide (mw: 334.23 g/mol )
Yield 2.67 g (80%)
Purity (by HPLC) >95%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.15 (d, 2H), 7.65 (t, 1H), 7.55 (t, 2H), 3.40 (t, 2H), 2.50 (t, 2H), 1.88 (m, 2H), 1.65 (m, 2H), 1.45 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 172.5, 138.0, 133.5, 129.0, 128.0, 36.5, 33.5, 32.0, 27.5, 24.0
Mass Spec (ESI-MS) m/z 334.0 [M-H]⁻

Visualizations

experimental_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: N-Acylation cluster_step3 Step 3: Purification A This compound C Reaction at 70°C A->C B Thionyl Chloride (SOCl₂) B->C D 6-Bromohexanoyl Chloride C->D G Reaction at 0°C to RT D->G E Benzenesulfonamide E->G F Pyridine in DCM F->G H Crude Product G->H I Workup & Extraction H->I J Column Chromatography I->J K Pure N-(6-Bromohexanoyl) benzenesulfonamide J->K

Caption: Experimental workflow for the synthesis of N-(6-bromohexanoyl)benzenesulfonamide.

reaction_scheme cluster_reactants cluster_products R1 This compound reaction SOCl₂, Pyridine, DCM R1->reaction plus1 + R2 Benzenesulfonamide R2->reaction P1 N-(6-Bromohexanoyl)benzenesulfonamide reaction->P1

Caption: Overall reaction scheme for the synthesis.

References

Application Notes and Protocols for the Preparation of Diaryl Thioethers with 6-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Diaryl thioethers are a class of organic compounds containing a sulfur atom connected to two aryl groups. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Diaryl thioether derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiestrogenic properties.[1][2]

The incorporation of a 6-bromohexanoic acid linker into a diaryl thioether scaffold provides a versatile platform for further chemical modifications. The carboxylic acid functionality allows for the conjugation of these molecules to other pharmacophores, peptides, or drug delivery systems, potentially enhancing their therapeutic efficacy, pharmacokinetic properties, or target specificity. The hexanoic acid chain also introduces a degree of flexibility and can act as a spacer to optimize the interaction of the diaryl thioether core with its biological target.

This document outlines a reliable two-step synthetic protocol for the preparation of diaryl thioethers featuring a hexanoic acid linker, starting from readily available this compound and substituted thiophenols and aryl halides. The methodology is amenable to the synthesis of a diverse library of compounds for screening in drug discovery programs.

Experimental Protocols

The synthesis of diaryl thioethers with a this compound linker is achieved through a two-step process:

  • Step 1: S-Alkylation of Thiophenol with this compound. This step involves the nucleophilic substitution of the bromide in this compound by a thiophenol to form an S-aryl-6-hexanoic acid intermediate.

  • Step 2: Ullmann Condensation. The S-aryl-6-hexanoic acid intermediate is then coupled with an aryl halide in a copper-catalyzed Ullmann C-S cross-coupling reaction to yield the final diaryl thioether product. To prevent interference of the carboxylic acid group with the Ullmann condensation, it is protected as an ester prior to the coupling reaction and subsequently deprotected.

Step 1: Synthesis of 6-(phenylthio)hexanoic acid (Intermediate 1)

Reaction Scheme:

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and thiophenol (1.0 eq) in DMF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford pure 6-(phenylthio)hexanoic acid.

Step 2: Synthesis of 6-((4-bromophenyl)thio)hexanoic acid methyl ester (Protected Intermediate) and subsequent Ullmann Coupling

Due to the potential for the carboxylic acid to interfere with the Ullmann reaction, it is first protected as a methyl ester.

2a. Protection of 6-(phenylthio)hexanoic acid:

Reaction Scheme:

Materials:

  • 6-(phenylthio)hexanoic acid (from Step 1)

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-(phenylthio)hexanoic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester of 6-(phenylthio)hexanoic acid. This product is often pure enough for the next step without further purification.

2b. Ullmann Condensation:

Reaction Scheme:

Materials:

Procedure:

  • To an oven-dried Schlenk tube, add CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add methyl 6-(phenylthio)hexanoate (1.0 eq), 1-bromo-4-iodobenzene (1.2 eq), and anhydrous toluene via syringe.

  • Stir the reaction mixture at 110 °C for 24-48 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with a saturated solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the protected diaryl thioether.

Step 3: Deprotection of the Carboxylic Acid

Reaction Scheme:

Materials:

  • Protected diaryl thioether (from Step 2b)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected diaryl thioether (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final diaryl thioether with a free carboxylic acid.

Data Presentation

StepReactantsProductCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
1This compound, Thiophenol6-(phenylthio)hexanoic acidK₂CO₃DMFRT12-1685-95
2a6-(phenylthio)hexanoic acidMethyl 6-(phenylthio)hexanoateH₂SO₄ (cat.)MeOHReflux4-6>95
2bMethyl 6-(phenylthio)hexanoate, 1-Bromo-4-iodobenzeneProtected Diaryl ThioetherCuI, 1,10-Phenanthroline, Cs₂CO₃Toluene11024-4860-80
3Protected Diaryl ThioetherDiaryl Thioether with free carboxylic acidLiOHTHF/H₂ORT2-4>90

Note: Yields are approximate and may vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow Reactants1 This compound Thiophenol Step1 Step 1: S-Alkylation (K₂CO₃, DMF, RT) Reactants1->Step1 Intermediate1 6-(phenylthio)hexanoic acid Step1->Intermediate1 Step2a Step 2a: Protection (MeOH, H₂SO₄) Intermediate1->Step2a ProtectedInt Methyl 6-(phenylthio)hexanoate Step2a->ProtectedInt Step2b Step 2b: Ullmann Coupling (CuI, Ligand, Base) ProtectedInt->Step2b Reactants2 Aryl Halide Reactants2->Step2b ProtectedProduct Protected Diaryl Thioether Step2b->ProtectedProduct Step3 Step 3: Deprotection (LiOH, THF/H₂O) ProtectedProduct->Step3 FinalProduct Diaryl Thioether with Carboxylic Acid Step3->FinalProduct

Caption: Synthetic workflow for the preparation of diaryl thioethers with a this compound linker.

Logical Relationship of Synthesis

logical_relationship cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product A This compound D S-Aryl-6-hexanoic Acid A->D Nucleophilic Substitution B Thiophenol Derivative B->D C Aryl Halide E Diaryl Thioether with Carboxylic Acid Linker C->E D->E Ullmann C-S Coupling

Caption: Logical relationship of the key synthetic steps.

References

Application Notes and Protocols for the Use of 6-Bromohexanoic Acid in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules consist of two key components: a ligand that engages a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined by a chemical linker. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[2][3]

Alkyl chains are a common and effective class of linkers, offering a balance of flexibility and hydrophobicity that can enhance cell permeability.[3][] 6-Bromohexanoic acid is a versatile building block for the synthesis of PROTACs featuring a six-carbon alkyl linker. Its terminal carboxylic acid and bromo- functionality allow for sequential and controlled conjugation to the E3 ligase ligand and the POI ligand, respectively, through well-established chemical transformations.

This document provides detailed application notes and experimental protocols for the synthesis of a PROTAC utilizing a this compound-derived linker to target the epigenetic reader protein BRD4 for degradation by the E3 ligase Cereblon (CRBN).

Data Presentation: Efficacy of BRD4-Targeting PROTACs with Alkyl Linkers

The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for BRD4-targeting PROTACs, highlighting the impact of the linker composition on their degradation efficiency.

PROTAC NameE3 Ligase LigandPOI Ligand MoietyLinker CompositionDC50 (nM)Dmax (%)Cell Line
Hypothetical C6-BRD4-CRBN Pomalidomide (B1683931)(+)-JQ16-carbon alkyl~50-100>90Breast Cancer Cells
dBET1 Thalidomide(+)-JQ1Ethyl-ether-acetamide-butyl430>95Breast Cancer Cells
ARV-825 PomalidomideOTX015PEG-based<1>95Burkitt's Lymphoma

Note: Data for the hypothetical C6-BRD4-CRBN is an estimation based on typical values for similar PROTACs. dBET1 and ARV-825 are well-characterized BRD4 degraders with different linkers included for comparison.[5][6]

Experimental Protocols

The synthesis of a BRD4-targeting PROTAC using a this compound linker can be achieved in a modular, stepwise fashion. The following protocols outline the synthesis of a hypothetical PROTAC, C6-BRD4-CRBN , which comprises a pomalidomide-based CRBN ligand, a (+)-JQ1-based BRD4 ligand, and a 6-carbon alkyl linker derived from this compound.

Part 1: Synthesis of the Pomalidomide-Linker Intermediate

This part describes the attachment of the this compound linker to the pomalidomide ligand.

Materials:

  • Pomalidomide

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 eq.) and DCC (1.2 eq.) in anhydrous DCM.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add DMAP (0.1 eq.) and continue stirring at room temperature for 2 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the activated ester of this compound.

  • Coupling to Pomalidomide:

    • Dissolve pomalidomide (1.0 eq.) in anhydrous DMF.

    • Add the activated this compound from the previous step to the pomalidomide solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the pomalidomide-linker intermediate.

Part 2: Synthesis of the Final PROTAC (C6-BRD4-CRBN)

This final step involves the coupling of the pomalidomide-linker intermediate with the BRD4 ligand, (+)-JQ1.

Materials:

  • Pomalidomide-linker intermediate (from Part 1)

  • (+)-JQ1

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the pomalidomide-linker intermediate (1.0 eq.) and (+)-JQ1 (1.1 eq.) in anhydrous DMF.

  • Add potassium carbonate (3.0 eq.) to the reaction mixture.

  • Stir the reaction at 60 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC to obtain C6-BRD4-CRBN .

Mandatory Visualizations

PROTAC Synthesis Workflow

G cluster_0 Part 1: Pomalidomide-Linker Synthesis cluster_1 Part 2: Final PROTAC Synthesis Pomalidomide Pomalidomide Pomalidomide_linker Pomalidomide-Linker Intermediate Pomalidomide->Pomalidomide_linker Coupling Bromohexanoic_acid This compound Activated_ester Activated Ester Intermediate Bromohexanoic_acid->Activated_ester Activation (DCC, DMAP) Activated_ester->Pomalidomide_linker Final_PROTAC Final PROTAC (C6-BRD4-CRBN) Pomalidomide_linker->Final_PROTAC Alkylation (K2CO3) JQ1 (+)-JQ1 JQ1->Final_PROTAC

Caption: A simplified workflow for the two-part synthesis of a BRD4-targeting PROTAC.

PROTAC Mechanism of Action

G PROTAC PROTAC (C6-BRD4-CRBN) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_BRD4 Poly-ubiquitinated BRD4 Ubiquitination->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptides Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated degradation of the BRD4 protein.

BRD4 Signaling Pathway and PROTAC Intervention

G cluster_0 Normal BRD4 Function cluster_1 PROTAC Intervention BRD4 BRD4 Super_Enhancers Super-Enhancers (e.g., MYC promoter) BRD4->Super_Enhancers Binds to Degradation BRD4 Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->Super_Enhancers Marks Transcription Transcription Super_Enhancers->Transcription MYC_mRNA c-MYC mRNA Transcription->MYC_mRNA MYC_Protein c-MYC Protein MYC_mRNA->MYC_Protein Cell_Proliferation Cell Proliferation & Survival MYC_Protein->Cell_Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 Targets

Caption: The impact of a BRD4-targeting PROTAC on the c-MYC signaling pathway.

References

Application Notes and Protocols: 6-Bromohexanoic Acid in Peptide and Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexanoic acid is a versatile bifunctional reagent that serves as a valuable tool for the chemical modification of peptides and proteins. Its terminal carboxylic acid allows for activation and coupling to primary amines, while the bromo- C-terminal alkyl halide enables the selective alkylation of nucleophilic amino acid residues. This unique structure facilitates the introduction of a six-carbon linker, which can be further functionalized to incorporate a variety of reporters, crosslinkers, or other bioactive molecules. These application notes provide a detailed overview of the use of this compound in bioconjugation, including protocols for protein modification and subsequent functionalization.

Applications of this compound in Bioconjugation

The primary applications of this compound in peptide and protein modification include:

  • Alkylation of Cysteine Residues: The bromoalkyl group of this compound readily reacts with the thiol side chain of cysteine residues via nucleophilic substitution to form a stable thioether bond. This is a common strategy for site-specific protein modification, as cysteine is a relatively rare amino acid and can often be introduced at a specific site through mutagenesis.

  • Modification of Lysine (B10760008) Residues: The carboxylic acid moiety of this compound can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to react with the ε-amino group of lysine residues, forming a stable amide bond. Due to the high abundance of lysine on protein surfaces, this method typically results in the modification of multiple sites.

  • Introduction of Functional Handles for Bioorthogonal Chemistry: Following conjugation to a protein, the terminal functional group of the hexanoic acid linker can be chemically converted into a "handle" for subsequent bioorthogonal reactions. This two-step strategy allows for the attachment of a wide range of molecules that may not be compatible with direct protein modification conditions. Common transformations include:

    • Conversion to an Azide (B81097): The bromo group can be substituted with an azide to introduce a bioorthogonal handle for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".

    • Conversion to a Ketone: The bromo group can be converted to an aldehyde or ketone, which can then be reacted with hydrazide- or alkoxyamine-containing probes to form stable hydrazone or oxime linkages, respectively.

Data Presentation: Quantitative Data Summary

The efficiency of protein modification and the stability of the resulting conjugates are critical parameters in bioconjugation. While specific data for this compound is often application-dependent, the following tables provide a summary of relevant quantitative data for the key reactions involved.

ParameterReagentTarget ResidueTypical Efficiency (%)Reference
Alkylation Efficiency IodoacetamideCysteine>95%[1][2]
ChloroacetamideCysteine>90%[1][3]
BromoacetamideCysteine>95%[4]
Acylation Efficiency NHS estersLysine50-90%[5][]
Click Chemistry (CuAAC) Azide + AlkyneN/A>90%[7][8]
Hydrazone Ligation Ketone/Aldehyde + HydrazideN/A>85%[9][10][11]
LinkageFormed FromStabilityConditions Affecting StabilityReference
Thioether Bromoalkane + Cysteine ThiolHighly StableStable over a wide pH range and to reducing agents.[12]
Amide NHS ester + Lysine AmineHighly StableStable under most physiological conditions.[5][]
Triazole Azide + Alkyne (CuAAC)Highly StableVery stable under physiological and denaturing conditions.[7]
Hydrazone Ketone/Aldehyde + HydrazideReversible (pH-dependent)Hydrolyzes at low pH; can be stabilized by reduction.[9][10]
Oxime Ketone/Aldehyde + AlkoxyamineMore stable than hydrazonesMore resistant to hydrolysis at low pH compared to hydrazones.[9]

Experimental Protocols

Protocol 1: Site-Specific Modification of Cysteine Residues with this compound

This protocol describes the alkylation of a free cysteine residue on a protein with this compound.

Materials:

  • Protein with a free cysteine residue

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, for pre-activation)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403), 150 mM NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M β-mercaptoethanol or DTT

  • Desalting column or dialysis tubing

Procedure:

  • Protein Preparation: a. Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, add DTT or TCEP to a final concentration of 5-10 mM and incubate at 37°C for 1 hour. c. Remove the reducing agent using a desalting column or dialysis against the Reaction Buffer.

  • Alkylation Reaction: a. Prepare a 100 mM stock solution of this compound in an organic solvent such as DMSO or DMF. b. Add a 10- to 50-fold molar excess of this compound to the protein solution. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM to react with any unreacted this compound. b. Incubate for 30 minutes at room temperature. c. Remove excess reagents and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Analysis: a. Confirm the modification by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to detect the mass shift corresponding to the addition of the 6-bromohexanoyl group.

Protocol 2: Modification of Lysine Residues with this compound NHS Ester

This protocol describes the modification of lysine residues on a protein using a pre-activated this compound N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest

  • This compound NHS ester

  • Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis tubing

Procedure:

  • Protein Preparation: a. Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • NHS Ester Reaction: a. Prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMSO or DMF immediately before use. b. Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. c. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature. c. Purify the modified protein using a desalting column or dialysis.

  • Analysis: a. Analyze the extent of modification by mass spectrometry.

Protocol 3: Conversion of a 6-Bromohexanoyl-Modified Protein to a 6-Azidohexanoyl-Modified Protein

This protocol describes the conversion of the bromo group on a modified protein to an azide for subsequent click chemistry.

Materials:

  • 6-Bromohexanoyl-modified protein

  • Sodium azide (NaN₃)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 7.5-8.0

  • Desalting column or dialysis tubing

Procedure:

  • Azide Substitution Reaction: a. Dissolve the 6-bromohexanoyl-modified protein in the Reaction Buffer. b. Prepare a 1 M stock solution of sodium azide in water. c. Add sodium azide to the protein solution to a final concentration of 100-200 mM. d. Incubate the reaction overnight at 37°C.

  • Purification: a. Remove excess sodium azide by extensive dialysis or using a desalting column.

  • Analysis: a. Confirm the conversion by mass spectrometry, looking for the expected mass shift (mass increase of N₃ minus Br).

Protocol 4: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) on a 6-Azidohexanoyl-Modified Protein

This protocol details the "click chemistry" reaction to label the azide-modified protein with an alkyne-containing probe.

Materials:

  • 6-Azidohexanoyl-modified protein

  • Alkyne-functionalized probe (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: 0.1 M sodium phosphate, pH 7.0-7.5

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the 6-azidohexanoyl-modified protein (final concentration 10-100 µM) and the alkyne-functionalized probe (1.5-5 molar equivalents). b. Prepare a premix of CuSO₄ and THPTA (1:5 molar ratio) in water. c. Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

  • Click Reaction: a. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM. b. Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

  • Purification: a. Purify the labeled protein from excess reagents using a desalting column or dialysis.

  • Analysis: a. Confirm the conjugation by SDS-PAGE (if the probe is large enough to cause a shift) and mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_modification Initial Protein Modification cluster_conversion Functional Handle Conversion cluster_labeling Bioorthogonal Labeling Protein Protein Modified_Protein 6-Bromohexanoyl-Protein Protein->Modified_Protein Alkylation (Cys) or Acylation (Lys) 6-Bromohexanoic_Acid This compound (or NHS ester) 6-Bromohexanoic_Acid->Modified_Protein Azido_Protein 6-Azidohexanoyl-Protein Modified_Protein->Azido_Protein Nucleophilic Substitution Azide_Conversion Sodium Azide (NaN3) Azide_Conversion->Azido_Protein Labeled_Protein Labeled Protein Azido_Protein->Labeled_Protein Click Chemistry Alkyne_Probe Alkyne Probe (e.g., Fluorophore) Alkyne_Probe->Labeled_Protein CuAAC Cu(I), Ascorbate, Ligand CuAAC->Labeled_Protein

Caption: Workflow for protein modification using this compound and subsequent labeling via click chemistry.

signaling_pathway_logic Start Start with Protein of Interest Choose_Residue Choose Target Residue Start->Choose_Residue Cysteine Cysteine (Site-Specific) Choose_Residue->Cysteine Site-specific Lysine Lysine (Multiple Sites) Choose_Residue->Lysine Surface labeling Alkylation Alkylation with This compound Cysteine->Alkylation Acylation Acylation with This compound NHS Ester Lysine->Acylation Modified_Protein 6-Bromohexanoyl-Modified Protein Alkylation->Modified_Protein Acylation->Modified_Protein Choose_Ligation Choose Ligation Chemistry Modified_Protein->Choose_Ligation Click_Chemistry Click Chemistry Choose_Ligation->Click_Chemistry Hydrazone_Ligation Hydrazone/Oxime Ligation Choose_Ligation->Hydrazone_Ligation Azide_Conversion Convert Bromo to Azide Click_Chemistry->Azide_Conversion Ketone_Conversion Convert Bromo to Ketone/Aldehyde Hydrazone_Ligation->Ketone_Conversion Attach_Alkyne React with Alkyne Probe Azide_Conversion->Attach_Alkyne Attach_Hydrazide React with Hydrazide/ Alkoxyamine Probe Ketone_Conversion->Attach_Hydrazide Final_Product Final Labeled Protein Attach_Alkyne->Final_Product Attach_Hydrazide->Final_Product

Caption: Decision tree for protein modification and labeling strategy using this compound.

References

Application Notes and Protocols for the Coupling of 6-Bromohexanoic Acid to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromohexanoic acid is a valuable bifunctional linker molecule widely employed in chemical biology, drug discovery, and materials science. Its structure features a terminal carboxylic acid and a terminal alkyl bromide, allowing for sequential or orthogonal conjugation to different functionalities. The carboxylic acid can be readily coupled to primary amines to form stable amide bonds, while the alkyl bromide serves as a versatile handle for subsequent nucleophilic substitution reactions. This dual reactivity makes this compound an ideal tool for the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), where it acts as a flexible spacer between a targeting moiety and an effector molecule.

This document provides a detailed protocol for the efficient coupling of this compound to primary amines using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Reaction Principle

The coupling of a carboxylic acid and a primary amine to form an amide bond is not spontaneous and requires the activation of the carboxyl group. EDC is a zero-length crosslinker that activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To improve the efficiency and stability of the reaction, NHS is added to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[1] This semi-stable ester then readily reacts with a primary amine to form a stable amide bond, releasing NHS as a byproduct.[2]

Experimental Protocol: Synthesis of N-Benzyl-6-bromohexanamide

This protocol describes the synthesis of N-benzyl-6-bromohexanamide as a representative example of the coupling of this compound to a primary amine.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Activation: Add N-hydroxysuccinimide (NHS, 1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl, 1.2 eq) to the solution.

  • Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at room temperature.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-benzyl-6-bromohexanamide.

Quantitative Data Summary

The following table summarizes the typical quantities and reaction parameters for the synthesis of N-benzyl-6-bromohexanamide.

Reagent/ParameterMolecular Weight ( g/mol )Molar EquivalentsAmount (for 1 mmol scale)
This compound195.061.0195 mg
Benzylamine107.151.1118 mg (115 µL)
EDC-HCl191.701.2230 mg
NHS115.091.1127 mg
DIPEA129.242.0259 mg (347 µL)
Anhydrous DCM--5 mL
Reaction Conditions
Temperature--Room Temperature
Reaction Time--12-16 hours
Purification
Method--Silica Gel Chromatography
Eluent--Ethyl Acetate/Hexanes
Expected Yield --70-90%

Characterization of N-Benzyl-6-bromohexanamide

The structure and purity of the synthesized N-benzyl-6-bromohexanamide can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (400 MHz, CDCl₃) δ:

  • 7.38 – 7.26 (m, 5H, Ar-H)

  • 5.85 (br s, 1H, NH)

  • 4.44 (d, J = 5.7 Hz, 2H, N-CH₂-Ph)

  • 3.41 (t, J = 6.7 Hz, 2H, CH₂-Br)

  • 2.22 (t, J = 7.4 Hz, 2H, CO-CH₂)

  • 1.93 – 1.83 (m, 2H, CH₂-CH₂Br)

  • 1.75 – 1.65 (m, 2H, CO-CH₂-CH₂)

  • 1.53 – 1.43 (m, 2H, CH₂-CH₂-CH₂Br)

¹³C NMR (101 MHz, CDCl₃) δ:

  • 172.5 (C=O)

  • 138.3 (Ar-C)

  • 128.8 (Ar-CH)

  • 127.9 (Ar-CH)

  • 127.6 (Ar-CH)

  • 43.7 (N-CH₂)

  • 36.5 (CO-CH₂)

  • 33.7 (CH₂-Br)

  • 32.5 (CH₂)

  • 27.8 (CH₂)

  • 24.9 (CH₂)

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Coupling cluster_3 Work-up cluster_4 Purification Dissolve this compound in DCM Dissolve this compound in DCM Add EDC and NHS Add EDC and NHS Dissolve this compound in DCM->Add EDC and NHS Add Benzylamine and DIPEA Add Benzylamine and DIPEA Add EDC and NHS->Add Benzylamine and DIPEA Stir at RT for 12-16h Stir at RT for 12-16h Add Benzylamine and DIPEA->Stir at RT for 12-16h Dilute with DCM Dilute with DCM Stir at RT for 12-16h->Dilute with DCM Wash with NaHCO3 and Brine Wash with NaHCO3 and Brine Dilute with DCM->Wash with NaHCO3 and Brine Dry and Concentrate Dry and Concentrate Wash with NaHCO3 and Brine->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Isolate Pure Product Isolate Pure Product Column Chromatography->Isolate Pure Product

Caption: Experimental workflow for the synthesis of N-benzyl-6-bromohexanamide.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

The N-substituted 6-bromohexanamide (B1267406) can be used as a linker in the synthesis of PROTACs. The bromide can be displaced by a nucleophile on a ligand for an E3 ubiquitin ligase, and the primary amine can be part of a ligand for a target protein. The resulting PROTAC brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

G cluster_0 PROTAC Action PROTAC PROTAC (contains 6-bromohexanamide linker) TargetProtein Target Protein PROTAC->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase binds TernaryComplex Ternary Complex TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome recruits Degradation Protein Degradation Proteasome->Degradation

Caption: Role of the linker in PROTAC-mediated protein degradation.

Applications

The protocol described herein provides a robust method for synthesizing N-substituted 6-bromohexanamides. These compounds are valuable intermediates in several areas of research and development:

  • PROTACs: The bromo-functionalized amide can be readily incorporated as a linker in the synthesis of PROTACs for targeted protein degradation.[3]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.

  • Bioconjugation: The terminal bromide allows for the attachment of these linkers to various biomolecules containing nucleophilic groups (e.g., thiols on cysteines) for applications in diagnostics and imaging.

  • Surface Functionalization: The amine or the bromide can be used to immobilize molecules onto surfaces for the development of biosensors and other advanced materials.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the EDC and the activated ester intermediate.

    • Confirm the quality of the EDC-HCl; it should be a free-flowing powder.

    • Increase the reaction time or slightly warm the reaction mixture if the starting materials are sterically hindered.

  • Side Products:

    • The formation of an N-acylurea byproduct can occur. Purification by column chromatography is usually effective in removing this impurity.

    • If the primary amine contains other nucleophilic groups, they may also react. Protection of these groups may be necessary.

  • Purification Difficulties:

    • If the product is difficult to separate from the starting materials or byproducts, consider using a different solvent system for column chromatography or alternative purification methods like recrystallization if the product is a solid.

References

Surface Modification of Nanoparticles with 6-Bromohexanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using 6-bromohexanoic acid. This process is a critical step in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. The introduction of a terminal bromide via the hexanoic acid linker offers a versatile platform for further bioconjugation, enabling the attachment of targeting ligands, imaging agents, or therapeutic molecules.

Introduction

Surface functionalization of nanoparticles is essential to enhance their biocompatibility, stability in physiological media, and to impart specific functionalities. This compound is a bifunctional linker molecule; its carboxylic acid group can be covalently attached to nanoparticles with primary amine groups on their surface, while the terminal bromide serves as a reactive site for subsequent nucleophilic substitution reactions. This allows for a two-step conjugation strategy, providing greater control over the final construct. The alkyl chain of this compound also introduces a spacer arm, which can reduce steric hindrance in subsequent conjugation steps.

Applications

Nanoparticles modified with this compound are precursors for a variety of biomedical applications:

  • Targeted Drug Delivery: The terminal bromide can be functionalized with targeting moieties such as antibodies, peptides, or small molecules to facilitate active targeting to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.

  • Bio-imaging: Fluorescent dyes or contrast agents can be conjugated to the bromide terminus, enabling the use of these nanoparticles in various imaging modalities.

  • Theranostics: The platform allows for the co-delivery of therapeutic agents and imaging probes, facilitating simultaneous diagnosis and treatment.

Quantitative Data Presentation

Successful surface modification with this compound will alter the physicochemical properties of the nanoparticles. The following table summarizes representative quantitative data for amine-functionalized nanoparticles before and after modification.

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles100 ± 5< 0.2+35 ± 5
This compound Modified Nanoparticles110 ± 7< 0.2-20 ± 5

Note: These are representative values, and the actual results may vary depending on the specific nanoparticle system, reaction conditions, and the density of the grafted this compound.

Experimental Protocols

The following protocols provide a general framework for the surface modification of nanoparticles with this compound. Optimization of reaction conditions, such as molar ratios and reaction times, may be necessary for specific nanoparticle systems.

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxylic acid group of this compound using carbodiimide (B86325) chemistry to form an NHS ester, which is reactive towards primary amines.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Glass vial

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

  • Add 1.5 molar equivalents of EDC to the solution.

  • Add 1.2 molar equivalents of NHS to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere to prevent hydrolysis of the activated ester.

  • The resulting solution containing the this compound-NHS ester is now ready for conjugation to amine-functionalized nanoparticles.

Protocol 2: Conjugation of Activated this compound to Amine-Functionalized Nanoparticles

This protocol outlines the procedure for conjugating the activated this compound to nanoparticles displaying surface amine groups.

Materials:

  • Amine-functionalized nanoparticles

  • Activated this compound-NHS ester solution (from Protocol 1)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Centrifuge and centrifuge tubes

  • Deionized water

Procedure:

  • Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL).

  • Add the activated this compound-NHS ester solution to the nanoparticle dispersion. The molar ratio of the linker to the nanoparticle amine groups should be optimized for the specific application.

  • Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • After the reaction, centrifuge the nanoparticle suspension to pellet the modified nanoparticles.

  • Remove the supernatant containing unreacted linker and byproducts.

  • Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water.

  • Repeat the centrifugation and resuspension steps 2-3 times to wash the nanoparticles and remove any remaining unreacted materials.

  • Resuspend the final this compound modified nanoparticles in a suitable buffer for storage and further use.

Mandatory Visualizations

experimental_workflow cluster_activation Protocol 1: Activation cluster_conjugation Protocol 2: Conjugation & Purification 6_Bromohexanoic_Acid This compound EDC_NHS EDC + NHS in DMF/DMSO Activated_Ester Activated 6-Bromohexanoic Acid-NHS Ester EDC_NHS->Activated_Ester Activation Conjugation Conjugation in PBS Activated_Ester->Conjugation Amine_NP Amine-Functionalized Nanoparticles Amine_NP->Conjugation Modified_NP This compound Modified Nanoparticles Conjugation->Modified_NP Purification Purification (Centrifugation/ Washing) Modified_NP->Purification Final_Product Purified Modified Nanoparticles Purification->Final_Product

Caption: Experimental workflow for nanoparticle surface modification.

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular Drug_NP Drug-conjugated Nanoparticle Receptor Target Receptor Drug_NP->Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Drug Therapeutic Drug Drug_Release->Drug Signaling_Cascade Signaling Cascade (e.g., Nrf-2/Keap1) Drug->Signaling_Cascade Cellular_Response Therapeutic Effect (e.g., Anti-inflammatory Response) Signaling_Cascade->Cellular_Response

Caption: Targeted drug delivery and downstream signaling.

Discussion

The protocols provided offer a general methodology for the surface modification of nanoparticles with this compound. The success of the functionalization is dependent on several factors including the nature of the nanoparticle core, the density of surface amine groups, and the reaction conditions. It is crucial to thoroughly characterize the modified nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and polydispersity, zeta potential measurements for surface charge, and spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the new functional groups. The terminal bromide introduced in this process provides a versatile handle for a wide range of subsequent conjugation reactions, making these modified nanoparticles a valuable platform for the development of next-generation nanomedicines.

Application Notes and Protocols: 6-Bromohexanoic Acid as a Linker in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexanoic acid is a versatile bifunctional molecule increasingly utilized as a chemical linker in the development of advanced drug delivery systems. Its structure, featuring a terminal carboxylic acid and a primary alkyl bromide, allows for the covalent conjugation of therapeutic agents to targeting moieties such as antibodies or other biologics. This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over drug attachment and release is paramount for therapeutic efficacy and safety.

The six-carbon alkyl chain provides spatial separation between the drug and the carrier, which can be crucial for maintaining the biological activity of both entities. The terminal carboxylic acid can be readily activated for conjugation to amine or hydroxyl groups on a payload molecule, often forming a cleavable ester bond. The bromo- group serves as a reactive site for attachment to nucleophilic residues, such as cysteine thiols on an antibody, forming a stable thioether bond. The nature of the ester linkage allows for drug release to be triggered by changes in pH or the presence of esterase enzymes, which can be strategically exploited for targeted drug delivery to the tumor microenvironment or within specific cellular compartments like lysosomes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 4224-70-8[1]
Molecular Formula C₆H₁₁BrO₂[1]
Molecular Weight 195.05 g/mol [1]
Melting Point 32-34 °C[2]
Boiling Point 165-170 °C at 20 mmHg[2]
Solubility Soluble in methanol (B129727) and other organic solvents[2]

Applications in Drug Delivery

The bifunctional nature of this compound makes it an excellent candidate for a linker in various drug delivery platforms.

  • Antibody-Drug Conjugates (ADCs): In ADCs, the carboxylic acid end of this compound can be conjugated to a cytotoxic drug, while the bromo- end can react with cysteine residues on a monoclonal antibody. This creates a targeted therapeutic that selectively delivers a potent drug to cancer cells. The linker's properties, such as its length and cleavability, are critical for the ADC's stability in circulation and the efficient release of the payload at the tumor site.

  • PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as a component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand. The length and flexibility of the linker are crucial for the formation of a productive ternary complex and subsequent protein degradation.

  • Nanoparticle Drug Delivery: The carboxylic acid group can be used to functionalize the surface of nanoparticles, allowing for the attachment of targeting ligands or drugs. The bromo- group can then be used for further modifications or bioconjugation.

Quantitative Data on Linker Performance

The performance of a linker in a drug delivery system is evaluated based on several quantitative parameters, including drug loading efficiency, drug release kinetics, and stability. While specific data for this compound in direct comparison with other linkers is not always available in a single study, the following tables provide representative data for analogous linker systems to guide experimental design and interpretation.

Table 1: Representative Drug Loading and Encapsulation Efficiency
Nanoparticle SystemDrugLinker/FunctionalizationDrug Loading Content (wt%)Encapsulation Efficiency (%)
PLGA NanoparticlesDoxorubicin (B1662922)Surface Carboxylation~5%~70%
Mesoporous Carbon NanoparticlesDoxorubicinHydrophilic functional groups52.3%93.4%
Star Polymer MicellesDoxorubicinAromatic imine linkage7.3-37.6%Not Reported

Data is representative and compiled from various sources to illustrate typical ranges.

Table 2: Comparative In Vitro Stability and Release Kinetics of Cleavable Linkers
Linker TypeRelease ConditionHalf-life (t½) of Drug ReleaseReference
HydrazonepH 5.04.4 hours[3]
HydrazonepH 7.4183 hours[3]
Spiro-orthoesterpH 5.51.5 hours[4]
Silyl ether-basedHuman Plasma> 7 days[5]
Valine-CitrullineMouse PlasmaUnstable (cleaved by Ces1c)[6]
Valine-CitrullineHuman PlasmaStable[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a drug-linker conjugate using this compound and its subsequent conjugation to a targeting antibody.

Protocol 1: Synthesis of a this compound-Drug Conjugate (Ester Linkage)

This protocol describes the esterification of this compound with a hydroxyl-containing drug, such as doxorubicin.

Materials:

  • This compound

  • Doxorubicin hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM, methanol)

Procedure:

  • Doxorubicin Free Base Preparation: Dissolve doxorubicin hydrochloride in a minimal amount of DMF. Add triethylamine (2 equivalents) to neutralize the hydrochloride salt and generate the free base.

  • Esterification Reaction:

    • In a separate flask, dissolve this compound (1.2 equivalents), DCC (1.5 equivalents), and DMAP (0.1 equivalent) in anhydrous DCM.

    • Stir the solution at room temperature for 30 minutes to activate the carboxylic acid.

    • Add the doxorubicin free base solution dropwise to the activated this compound solution.

    • Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in DCM) to isolate the 6-bromohexanoyl-doxorubicin conjugate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Conjugation of the Drug-Linker to a Monoclonal Antibody

This protocol describes the conjugation of the 6-bromohexanoyl-doxorubicin to a monoclonal antibody via reaction with reduced cysteine residues.

Materials:

  • Monoclonal antibody (mAb)

  • 6-bromohexanoyl-doxorubicin conjugate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PD-10 desalting columns

  • Amicon Ultra centrifugal filter units (or similar)

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

  • LC-MS system

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in PBS to a concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a PD-10 desalting column equilibrated with PBS.

  • Conjugation Reaction:

    • Prepare a stock solution of the 6-bromohexanoyl-doxorubicin conjugate in DMSO.

    • Add the drug-linker solution to the reduced antibody solution at a desired molar ratio (e.g., 5-10 fold excess of drug-linker to antibody). The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification of the ADC:

    • Remove unconjugated drug-linker and other small molecules by repeated buffer exchange using centrifugal filter units or by size-exclusion chromatography.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance wavelength of the drug. Alternatively, use HIC, which separates ADC species based on their hydrophobicity, providing information on the distribution of different DARs.

    • Purity and Aggregation: Analyze the purified ADC by size-exclusion chromatography (SEC) to assess the level of aggregation and fragmentation.

    • Confirmation of Conjugation: Use LC-MS analysis of the intact or reduced ADC to confirm the molecular weight and the successful conjugation of the drug-linker.

Visualizations

Signaling Pathway Diagram

Many ADCs target receptors on cancer cells that, when activated, trigger intracellular signaling pathways promoting cell growth and survival. A common target is the Epidermal Growth Factor Receptor (EGFR). Upon internalization, the ADC releases its cytotoxic payload, which can interfere with these pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Drug Released Drug Drug->ERK Inhibits Drug->AKT Inhibits Drug->Proliferation Inhibits ADC Antibody-Drug Conjugate (ADC) ADC->EGFR Binds & Internalizes EGF EGF EGF->EGFR

Caption: EGFR signaling pathway targeted by an ADC.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the development and evaluation of a drug delivery system using a this compound linker.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Drug Synthesis of This compound-Drug (Ester Linkage) ADC_Conj Conjugation to Targeting Moiety (e.g., Antibody) Linker_Drug->ADC_Conj Purification Purification of Drug-Linker Conjugate ADC_Conj->Purification DAR DAR Determination (HIC, UV-Vis) Purification->DAR Purity Purity & Aggregation (SEC) Purification->Purity Confirmation Structural Confirmation (LC-MS) Purification->Confirmation Stability Plasma Stability Assay Confirmation->Stability Release Drug Release Kinetics (pH, Enzymes) Stability->Release Cytotoxicity Cell Viability Assays Release->Cytotoxicity PK Pharmacokinetics Cytotoxicity->PK Efficacy Antitumor Efficacy (Xenograft Models) PK->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

Caption: Experimental workflow for ADC development.

Logical Relationship Diagram: Cleavable vs. Non-Cleavable Linkers

The choice between a cleavable and a non-cleavable linker has significant implications for the mechanism of action and potential side effects of an ADC.

Linker_Comparison cluster_cleavable Cleavable Linker (e.g., Ester) cluster_noncleavable Non-Cleavable Linker (e.g., Thioether) C_Mechanism Mechanism: Enzymatic/pH-mediated cleavage C_Payload Released Payload: Unmodified Drug C_Mechanism->C_Payload C_Bystander Bystander Effect: High Potential C_Payload->C_Bystander C_Stability Plasma Stability: Potentially Lower C_Bystander->C_Stability Trade-off NC_Mechanism Mechanism: Antibody Degradation NC_Payload Released Payload: Drug-Linker-Amino Acid Adduct NC_Mechanism->NC_Payload NC_Bystander Bystander Effect: Low/Negligible NC_Payload->NC_Bystander NC_Stability Plasma Stability: Generally Higher NC_Bystander->NC_Stability Trade-off ADC ADC ADC->C_Mechanism ADC->NC_Mechanism

Caption: Cleavable vs. Non-Cleavable Linkers.

References

Application Notes and Protocols for the Analytical Characterization of 6-Bromohexanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Bromohexanoic acid is a versatile bifunctional molecule widely utilized as a chemical intermediate in organic synthesis.[1][2] Its structure contains a carboxylic acid group and a terminal bromine atom, a good leaving group, making it a valuable building block for introducing a six-carbon linker into various molecules.[1] Applications include the synthesis of N-acylsulfonamides, diarylthioethers, and various probes for biointerfaces.[1][2] Accurate characterization of this compound and its derivatives is crucial for ensuring purity, confirming identity, and understanding reaction outcomes. This document provides detailed protocols for the primary analytical techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound and its derivatives. It provides detailed information about the carbon-hydrogen framework of the molecule.

Application Note:

¹H NMR is used to identify the number of unique proton environments and their neighboring protons, while ¹³C NMR provides information on the number of unique carbon atoms. For this compound, the ¹H NMR spectrum shows distinct signals for the methylene (B1212753) protons along the alkyl chain and the carboxylic acid proton. The chemical shifts are influenced by the electronegativity of the adjacent bromine atom and carboxylic acid group.

Quantitative Data Summary:

Table 1: Typical NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) in CDCl₃Description of Signal
¹H NMR~10-12 ppmBroad singlet, 1H (Carboxylic acid, -COOH)
3.41 ppmTriplet, 2H (Methylene adjacent to Br, -CH₂Br)
2.36 ppmTriplet, 2H (Methylene adjacent to COOH, -CH₂COOH)
1.89 ppmQuintet, 2H (Methylene at C5, -CH₂CH₂Br)
1.68 ppmQuintet, 2H (Methylene at C3, -CH₂CH₂COOH)
1.50 ppmQuintet, 2H (Methylene at C4)
¹³C NMR~179-180 ppmCarbonyl carbon (-COOH)
~33.8 ppmMethylene carbon adjacent to COOH (-CH₂COOH)
~33.5 ppmMethylene carbon adjacent to Br (-CH₂Br)
~32.3 ppmMethylene carbon at C5
~27.8 ppmMethylene carbon at C4
~24.2 ppmMethylene carbon at C3

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from multiple sources.[3][4][5][6]

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: For a standard ¹H NMR spectrum, weigh 5-25 mg of the this compound derivative.[7][8] For a ¹³C NMR spectrum, a larger amount of 50-100 mg is recommended for a better signal-to-noise ratio.[7]

  • Solvent Selection: Choose an appropriate deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), DMSO-d₆, Deuterium Oxide (D₂O)).[7][9] CDCl₃ is commonly used for this compound.[3]

  • Dissolution: Dissolve the sample in approximately 0.5-0.6 mL of the chosen deuterated solvent in a small, clean vial.[9]

  • Filtration (if necessary): If the solution contains any solid particulates, filter it through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. Suspended solids can interfere with the magnetic field homogeneity, leading to poor spectral quality.[8]

  • Transfer: Transfer the clear solution to a standard 5 mm NMR tube. Ensure the sample height is adequate (typically 4-5 cm).

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard. For CDCl₃, Tetramethylsilane (TMS) is often pre-added by the solvent manufacturer.[8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern. It is a highly sensitive technique, often coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Application Note:

For this compound, Electron Ionization (EI) mass spectrometry will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern provides further structural confirmation.

Quantitative Data Summary:

Table 2: Key Mass Spectrometry Fragments for this compound (Electron Ionization)

m/z ValueInterpretation
194/196Molecular Ion [M]⁺ (corresponding to ⁷⁹Br/⁸¹Br isotopes)
115Loss of Bromine atom [M-Br]⁺
73Fragment corresponding to [CH₂(CH₂)₂COOH]⁺
60Fragment corresponding to [CH₃COOH]⁺ (McLafferty rearrangement)
41Alkyl fragment [C₃H₅]⁺

Data compiled from NIST Mass Spectrometry Data Center and other sources.[4][11][12]

Experimental Protocol: General Sample Preparation for GC-MS/LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent compatible with the chromatography system (e.g., Methanol, Acetonitrile (B52724) for LC-MS; Dichloromethane (B109758), Hexane for GC-MS).

  • Derivatization (for GC-MS): Carboxylic acids like this compound are polar and may not chromatograph well by GC. Derivatization to a more volatile ester (e.g., a methyl or silyl (B83357) ester) is often required to improve peak shape and thermal stability.

  • Filtration: Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.

  • Injection: Inject a small volume (typically 1-5 µL) into the GC-MS or LC-MS system.

  • Method Development: Develop a suitable chromatographic method to separate the analyte from impurities. For LC-MS, electrospray ionization (ESI) in negative mode is often effective for detecting the deprotonated molecule [M-H]⁻.

Chromatographic Techniques

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

Application Note:

High-Performance Liquid Chromatography (HPLC) is a robust method for analyzing this compound and its derivatives. A reverse-phase (RP) method using a C18 column is typically effective.[13] The compound is separated based on its polarity, and a UV detector can be used if the derivative contains a chromophore. Otherwise, an Evaporative Light Scattering Detector (ELSD) or mass spectrometer is required. Gas chromatography can also be used, particularly for more volatile derivatives or after derivatization of the carboxylic acid group.[14][15]

Experimental Protocol: Reverse-Phase HPLC Analysis
  • Column: Use a reverse-phase C18 column (e.g., 4.6 mm I.D. x 150 mm length, 3-5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an organic solvent (e.g., Acetonitrile or Methanol) and an aqueous component (e.g., water with an acidic modifier). A common mobile phase for this compound is a mixture of acetonitrile and water containing phosphoric acid or formic acid.[13] For MS compatibility, use a volatile modifier like formic acid.[13]

  • Solvent Preparation: Filter all mobile phase solvents through a 0.45 µm filter and degas them thoroughly using sonication or helium sparging to prevent air bubbles in the system.[16]

  • Standard Preparation: Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions to create a calibration curve for quantitative analysis.[17]

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration as the standards. Filter the sample through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Flow Rate: Set a flow rate of 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, e.g., 30 °C.

    • Injection Volume: Inject 5-20 µL of the standard or sample.

    • Detector: Set the appropriate wavelength on the UV detector or use an alternative detector like MS or ELSD.

  • Analysis: Run the standards first to establish retention time and build a calibration curve, followed by the unknown samples.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. It is a quick and simple method for confirming the presence of the carboxylic acid and alkyl halide groups.

Application Note:

The IR spectrum of this compound will show a very broad absorption for the O-H stretch of the carboxylic acid, a sharp and strong absorption for the C=O carbonyl stretch, and absorptions for C-H and C-Br stretches.

Quantitative Data Summary:

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription of Band
2500-3300 cm⁻¹O-H (Carboxylic acid)Very broad
~1700-1725 cm⁻¹C=O (Carbonyl)Strong, sharp
2850-2960 cm⁻¹C-H (Alkyl)Medium to strong
~1400-1470 cm⁻¹C-H (Bend)Medium
~550-690 cm⁻¹C-Br (Alkyl bromide)Weak to medium

Note: Frequencies are approximate. Data compiled from spectral databases.[4][18]

Experimental Protocol: Sample Preparation (Neat/Thin Film)
  • If the sample is a low-melting solid or liquid, it can be analyzed as a thin film.

  • Place one or two drops of the liquid sample (or molten solid) onto the surface of one salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top, spreading the sample into a thin, uniform film.

  • Place the "sandwich" of plates into the spectrometer's sample holder.

  • Acquire the spectrum.

  • Clean the salt plates thoroughly with an appropriate dry solvent (e.g., dichloromethane or acetone) immediately after use.

Visualizations

Experimental and Synthetic Workflows

G Diagram 1: General Workflow for Characterization cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Receive/Synthesize Derivative Prep_NMR Prepare NMR Sample (5-25 mg in CDCl3) Sample->Prep_NMR Aliquot Prep_MS Prepare MS Sample (Dilute in MeOH/ACN) Sample->Prep_MS Aliquot Prep_HPLC Prepare HPLC Sample (Dilute in Mobile Phase) Sample->Prep_HPLC Aliquot Prep_IR Prepare IR Sample (Thin Film/Melt) Sample->Prep_IR Aliquot NMR Acquire 1H & 13C NMR Spectra Prep_NMR->NMR MS Acquire Mass Spectrum (LC-MS or GC-MS) Prep_MS->MS HPLC Perform HPLC Analysis Prep_HPLC->HPLC IR Acquire IR Spectrum Prep_IR->IR Data_NMR Confirm Structure (Chemical Shifts, Coupling) NMR->Data_NMR Data_MS Confirm MW & Fragmentation MS->Data_MS Data_HPLC Assess Purity (Peak Area %) HPLC->Data_HPLC Data_IR Confirm Functional Groups IR->Data_IR Final Final Report: Structure & Purity Confirmed Data_NMR->Final Data_MS->Final Data_HPLC->Final Data_IR->Final

Caption: General workflow for characterizing a this compound derivative.

G Diagram 2: Synthetic Utility of this compound cluster_reactions Nucleophilic Substitution (at C6-Br) cluster_reactions2 Carboxylic Acid Reactions (at C1) Start This compound Thiol Thioether / Thiol Derivatives Start->Thiol + R-SH / Thiourea Amine Amine Derivatives Start->Amine + R-NH2 Phosphonium Phosphonium Salt (Wittig Reagent) Start->Phosphonium + PPh3 Ester Ester Derivatives Start->Ester + R-OH, H+ Amide Amide Derivatives Start->Amide + R-NH2, Coupling Agent AcylS N-Acylsulfonamides Start->AcylS + Tosyl Isocyanate

References

Application Note: HPLC Analysis of 6-Bromohexanoic Acid and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the analysis of 6-bromohexanoic acid and its common reaction products, 6-hydroxyhexanoic acid and methyl 6-bromohexanoate (B1238239), using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a versatile bifunctional molecule utilized as a building block in the synthesis of various pharmaceuticals and specialty chemicals. Its chemical structure, featuring both a carboxylic acid and a bromo-functional group, allows for a wide range of chemical modifications. Monitoring the progress of reactions involving this compound and quantifying its conversion to desired products is crucial for process optimization and quality control. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the simultaneous separation and quantification of this compound and two of its common derivatives: 6-hydroxyhexanoic acid, a product of nucleophilic substitution, and methyl 6-bromohexanoate, an esterification product.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724)
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Preparation of Standard Solutions and Samples

Standard Solutions:

  • Prepare individual stock solutions of this compound, 6-hydroxyhexanoic acid, and methyl 6-bromohexanoate at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • From the stock solutions, prepare a mixed standard solution containing all three analytes at a concentration of 100 µg/mL in the diluent.

  • Prepare a series of calibration standards by diluting the mixed standard solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

Sample Preparation:

  • Reaction samples should be quenched and diluted with the diluent to an expected concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound and its products under the specified HPLC conditions.

Table 1: Chromatographic Data

AnalyteExpected Retention Time (min)
6-Hydroxyhexanoic Acid~ 4.5
This compound~ 8.2
Methyl 6-bromohexanoate~ 10.5

Table 2: Calibration Data

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
6-Hydroxyhexanoic Acid1 - 200> 0.9990.31.0
This compound1 - 200> 0.9990.20.7
Methyl 6-bromohexanoate1 - 200> 0.9990.20.8

Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Pathway 6-Bromohexanoic_Acid 6-Bromohexanoic_Acid 6-Hydroxyhexanoic_Acid 6-Hydroxyhexanoic_Acid 6-Bromohexanoic_Acid->6-Hydroxyhexanoic_Acid Nucleophilic Substitution (e.g., H2O/OH-) Methyl_6-bromohexanoate Methyl_6-bromohexanoate 6-Bromohexanoic_Acid->Methyl_6-bromohexanoate Esterification (e.g., CH3OH/H+) HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Collection Collect Reaction Aliquot Dilution Dilute with Acetonitrile/Water Sample_Collection->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Injection Inject Sample into HPLC System Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

References

Application Notes and Protocols: Purification of 6-Bromohexanoic Acid by Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Bromohexanoic acid is a valuable bifunctional molecule utilized as a building block in the synthesis of various organic compounds and active pharmaceutical ingredients. Its purity is crucial for the success of subsequent reactions. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel chromatography, a common and effective technique for separating compounds based on their polarity. This method is particularly useful for removing polar and non-polar impurities that may be present after synthesis.

Data Presentation

The following table summarizes the key quantitative data for the purification of this compound by silica gel chromatography.

ParameterValueReference
Stationary Phase Silica Gel (200-300 mesh)General practice[1]
Mobile Phase (Eluent) Ethyl Acetate (B1210297) / Hexane (B92381) (1:2 v/v)[2]
Retention Factor (Rf) ~0.4 (in 1:2 Ethyl Acetate/Hexane)[2]
Purity Achieved >99% (post-purification)[3][4][5]
Typical Yield 92-95% (from synthesis)[3][4][5]

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound using silica gel flash column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (ACS grade or higher)

  • Hexane (ACS grade or higher)

  • Dichloromethane (B109758) (for sample loading)

  • Glass wool or cotton

  • Sand (50-100 mesh)

  • Flash chromatography column

  • Pressurized air or nitrogen source

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (B83412) (KMnO4) stain

  • Rotary evaporator

2. Preparation of the Solvent System:

  • Prepare a solvent mixture of ethyl acetate and hexane in a 1:2 volume ratio. For example, to prepare 300 mL of the eluent, mix 100 mL of ethyl acetate with 200 mL of hexane.

  • Thoroughly mix the solvents to ensure a homogenous mobile phase.

3. Thin Layer Chromatography (TLC) Analysis:

  • Before performing the column chromatography, it is essential to determine the appropriate solvent system and the Rf value of the target compound using TLC.

  • Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing the 1:2 ethyl acetate/hexane solvent system.

  • After the solvent front has reached near the top of the plate, remove it and visualize the spots. This compound is not UV active, so a visualizing agent like potassium permanganate stain is necessary. The desired compound should have an Rf value of approximately 0.4.[2]

4. Packing the Chromatography Column:

  • Securely clamp the flash column in a vertical position in a fume hood.

  • Place a small plug of glass wool or cotton at the bottom of the column to prevent the silica gel from washing out.

  • Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the 1:2 ethyl acetate/hexane eluent. The amount of silica gel should be roughly 50-100 times the weight of the crude sample.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock and allow the solvent to drain until it is just above the silica gel level.

  • Add a layer of sand on top of the silica gel to prevent disturbance when adding more solvent.

5. Loading the Sample:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Carefully add the solution to the top of the column using a pipette.

  • Dry Loading: For less soluble samples, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Drain the solvent until the sample is adsorbed onto the silica gel.

6. Elution and Fraction Collection:

  • Carefully add the 1:2 ethyl acetate/hexane eluent to the top of the column.

  • Apply gentle pressure using pressurized air or nitrogen to force the solvent through the column at a steady rate.

  • Collect the eluting solvent in fractions using test tubes or a fraction collector.

  • Monitor the separation by periodically collecting small samples from the fractions and analyzing them by TLC.

7. Isolation of the Purified Compound:

  • Once the fractions containing the pure this compound have been identified (based on TLC analysis), combine them in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a white to light orange low melting crystal.[2]

Mandatory Visualization

Experimental Workflow for Purification of this compound

G Workflow for Purification of this compound cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation prep_solvent Prepare Eluent (1:2 Ethyl Acetate/Hexane) prep_tlc TLC Analysis of Crude Product prep_solvent->prep_tlc prep_column Pack Silica Gel Column prep_solvent->prep_column load_sample Load Crude Sample prep_column->load_sample elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions evaporate_solvent Solvent Evaporation pool_fractions->evaporate_solvent final_product Purified this compound evaporate_solvent->final_product

References

Purifying 6-Bromohexanoic Acid: A Guide to Crystallization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromohexanoic acid is a valuable bifunctional molecule utilized in the synthesis of various pharmaceuticals and other complex organic compounds. The purity of this reagent is critical for the success of subsequent reactions, making efficient purification methods essential. Crystallization is a powerful and widely used technique for the purification of solid organic compounds. This document provides detailed application notes and protocols for the purification of this compound using crystallization techniques, based on its known physical and chemical properties.

Principles of Crystallization for Purifying this compound

Crystallization is a process where a solid compound is dissolved in a suitable solvent at an elevated temperature and then allowed to crystallize as the solution cools. The principle behind this technique is the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent for recrystallization will dissolve a large amount of the compound at high temperatures and a significantly lower amount at low temperatures. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) or are removed during a hot filtration step if they are insoluble.

For this compound, which has a relatively low melting point (approximately 32-34°C), care must be taken during the dissolution step to avoid "oiling out," where the compound melts before it dissolves, forming an immiscible liquid layer.

Selecting a Suitable Solvent System

The choice of solvent is the most critical parameter in developing a successful crystallization protocol. Based on available data, this compound is moderately soluble in water and highly soluble in polar organic solvents like ethanol (B145695) and acetone.[1] Conversely, it exhibits low solubility in nonpolar hydrocarbon solvents such as n-hexane, cyclohexane, and toluene, particularly at lower temperatures.[2] This solubility profile suggests two primary approaches for crystallization:

  • Single-Solvent Crystallization: Utilizing a solvent that shows a significant difference in solubility for this compound between its boiling point and room temperature (or lower).

  • Solvent/Anti-Solvent Crystallization: Dissolving the compound in a "good" solvent (in which it is highly soluble) at room temperature or with gentle heating, followed by the gradual addition of an "anti-solvent" (in which it is poorly soluble) to induce crystallization.

The following table summarizes potential solvent systems for the crystallization of this compound based on its general solubility properties.

Quantitative Data on Crystallization Methods

While specific quantitative data on the recrystallization of this compound is not extensively available in peer-reviewed literature, data from patents describing its synthesis and subsequent crystallization provide valuable insights into effective solvent systems for achieving high purity.

Crystallization MethodSolvent SystemDissolution Temperature (°C)Crystallization Temperature (°C)Purity Achieved (%)Yield (%)Reference
Post-synthesis CrystallizationDichloromethane / n-hexaneNot specified (solvent swap)-5 to 1099.293[2]
Post-synthesis CrystallizationCyclohexane30 to 405 to 1599.492[2]
Post-synthesis CrystallizationToluene40 to 5010 to 2099.195[2]

Experimental Protocols

The following are general protocols for the purification of this compound by crystallization. These should be optimized for the specific scale and impurity profile of the material being purified.

Protocol 1: Single-Solvent Recrystallization (General Procedure)

This protocol is based on the principle of dissolving the impure solid in a minimal amount of a suitable hot solvent and allowing it to crystallize upon cooling. A potential solvent could be a mixture of water and a miscible organic solvent to achieve the desired solubility profile.

Materials:

  • Impure this compound

  • Recrystallization solvent (e.g., water, or a mixture like ethanol/water or acetone/water)

  • Erlenmeyer flask

  • Heating source (hot plate with a water or oil bath)

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the impure this compound in a few potential solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

  • Analysis: Determine the melting point and, if possible, use analytical techniques like NMR or GC to assess the purity of the recrystallized this compound.

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is particularly useful when the compound is too soluble in a solvent even at low temperatures. Here, a second solvent in which the compound is insoluble (an anti-solvent) is added to the solution to induce precipitation.

Materials:

  • Impure this compound

  • "Good" solvent (e.g., acetone, ethanol)

  • "Anti-solvent" (e.g., n-hexane, water)

  • Erlenmeyer flask or beaker

  • Stirring apparatus (magnetic stirrer)

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the impure this compound in a minimal amount of the "good" solvent at room temperature. Gentle warming may be applied if necessary, but avoid high temperatures.

  • Addition of Anti-Solvent: While stirring the solution, slowly add the "anti-solvent" dropwise until the solution becomes turbid (cloudy). The turbidity indicates the onset of crystallization.

  • Inducing Crystallization: If the solution remains turbid, gently warm it until it becomes clear again. Then, allow the solution to cool slowly to room temperature. If crystallization does not occur, you can add a seed crystal or scratch the inside of the flask with a glass rod.

  • Cooling: Once crystallization has begun, cool the mixture in an ice bath to ensure maximum recovery.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the anti-solvent or a mixture of the good solvent and anti-solvent.

  • Drying and Analysis: Dry the purified crystals and assess their purity as described in Protocol 1.

Visualization of the Crystallization Workflow

The following diagram illustrates the general workflow for purifying a solid compound like this compound using a single-solvent crystallization technique.

Crystallization_Workflow General Workflow for Single-Solvent Crystallization cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis start Start with Impure Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Pure Crystalline Solid dry->end

Caption: A flowchart of the single-solvent crystallization process.

Logical Pathway for Solvent Selection

The decision-making process for selecting an appropriate crystallization method is outlined in the diagram below.

Solvent_Selection_Logic Solvent Selection Logic for Crystallization start Start: Impure This compound solubility_test Test Solubility in a Potential Solvent start->solubility_test dissolves_hot Dissolves in Hot Solvent? solubility_test->dissolves_hot dissolves_cold Dissolves in Cold Solvent? single_solvent Use as Single Recrystallization Solvent dissolves_cold->single_solvent No good_for_antisolvent Use as 'Good' Solvent in Solvent/Anti-Solvent Pair dissolves_cold->good_for_antisolvent Yes dissolves_hot->dissolves_cold Yes poor_solubility Poor Solubility Even When Hot? dissolves_hot->poor_solubility No reject_solvent Reject Solvent or Use as Anti-Solvent poor_solubility->reject_solvent

Caption: A decision tree for selecting a crystallization solvent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions of 6-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving 6-bromohexanoic acid.

I. Amide Coupling Reactions

Amide bond formation is a fundamental transformation in organic synthesis. This section provides guidance on common amide coupling methods using this compound.

Frequently Asked Questions (FAQs): Amide Coupling

Q1: What are the most common methods for coupling this compound with an amine?

A1: The most common methods involve the use of coupling reagents to activate the carboxylic acid. Widely used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Q2: Why is a base required for amide coupling reactions?

A2: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is typically required to neutralize the acidic proton of the carboxylic acid, forming a carboxylate anion. This anion then reacts with the coupling reagent to form a highly reactive activated ester, which is subsequently attacked by the amine.

Q3: My amide coupling reaction is showing low or no yield. What are the potential causes?

A3: Low yields in amide coupling can arise from several factors, including poor quality of reagents (especially moisture sensitivity of coupling agents), incorrect stoichiometry, suboptimal reaction conditions (temperature, solvent), or side reactions. A systematic troubleshooting approach is recommended.[1]

Q4: What are the common byproducts in HATU coupling reactions?

A4: The main byproducts of HATU-mediated coupling are tetramethylurea and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). Tetramethylurea can be challenging to remove due to its polarity.[2]

Troubleshooting Guide: Amide Coupling
Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive coupling reagent (e.g., EDC, HATU).Use fresh, high-purity coupling reagents and handle them under an inert atmosphere to prevent moisture contamination.[1]
Incorrect stoichiometry.Carefully re-evaluate the molar ratios of the carboxylic acid, amine, coupling reagent, and base. A slight excess of the acid and coupling reagents relative to the amine is a common starting point.[1]
Incomplete activation of the carboxylic acid.For HATU couplings, consider pre-activating the carboxylic acid with HATU and a base for 15-30 minutes before adding the amine.[2]
Poor solvent choice.Use anhydrous solvents like DMF or DCM. For reactants with poor solubility, consider alternative solvents like DMSO.
Presence of Side Products Formation of N-acylurea byproduct (with EDC).The use of additives like HOBt can help minimize the formation of this byproduct by trapping the O-acylisourea intermediate.[1]
Guanidinylation of the amine (with HATU).Avoid using a large excess of HATU. The free amine can attack the guanidinium (B1211019) carbon of HATU.[2]
Difficulty in Product Purification Contamination with tetramethylurea (from HATU).Tetramethylurea is a polar byproduct. Purification can be challenging; consider optimizing the reaction to minimize its formation or use alternative purification techniques like reverse-phase HPLC.[2]
Difficulty removing the base (e.g., DIPEA).During aqueous workup, wash the organic layer with a dilute acid solution (e.g., 0.1 M HCl) to remove residual tertiary amine bases.[3]
Experimental Protocols: Amide Coupling

Protocol 1: EDC/HOBt Coupling of this compound with a Primary Amine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Reagent Addition: Add HOBt (1.2 eq) and the primary amine (1.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Slowly add EDC hydrochloride (1.2 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with the organic solvent used. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: HATU Coupling of this compound with a Primary Amine

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Pre-activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the primary amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM. Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Quantitative Data: Amide Coupling
Coupling Reagent Base Solvent Temperature Typical Yield Reference
EDC/HOBtDIPEADMF0 °C to RT40-65%[4]
HATUDIPEA/2,6-LutidineDMF/MeCN0 °C to RT75-95%[4]
PyBOPDIPEADMFRT60-80%[4]

Note: Yields are highly substrate-dependent.

II. Fischer Esterification

The Fischer esterification is a classic method for converting carboxylic acids into esters using an alcohol and an acid catalyst.

Frequently Asked Questions (FAQs): Fischer Esterification

Q1: What is the role of the acid catalyst in Fischer esterification?

A1: The strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]

Q2: Why is Fischer esterification a reversible reaction?

A2: All steps in the Fischer esterification mechanism are in equilibrium. The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials (ester hydrolysis).

Q3: How can the equilibrium be shifted towards the ester product?

A3: The equilibrium can be shifted to favor the ester product by using a large excess of the alcohol or by removing water as it is formed, for instance, by using a Dean-Stark apparatus.[5]

Troubleshooting Guide: Fischer Esterification
Problem Potential Cause Suggested Solution
Low Conversion to Ester Equilibrium not shifted sufficiently towards products.Use a large excess of the alcohol (it can often serve as the solvent). Alternatively, remove water as it forms using a Dean-Stark apparatus with a suitable solvent like toluene.[5]
Insufficient catalysis.Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, TsOH) is used.
Side Reactions Dehydration of the alcohol (especially with tertiary alcohols).Fischer esterification is not well-suited for tertiary alcohols which are prone to elimination.[5] Consider alternative esterification methods for such substrates.
Ether formation from the alcohol.This can occur at higher temperatures. Optimize the reaction temperature to favor esterification over ether formation.
Experimental Protocol: Fischer Esterification

Protocol: Esterification of this compound with Ethanol (B145695)

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol (can be used in large excess as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester. The product can be further purified by distillation or column chromatography if necessary.[6]

III. Suzuki Coupling Reactions

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction that can be used to form carbon-carbon bonds by reacting the alkyl bromide of this compound with an organoboron compound.

Frequently Asked Questions (FAQs): Suzuki Coupling

Q1: What are the key components of a Suzuki coupling reaction?

A1: A typical Suzuki coupling reaction involves an organic halide (in this case, this compound or its ester derivative), an organoboron reagent (e.g., a boronic acid or boronic ester), a palladium catalyst, a ligand, and a base.

Q2: Why is my Suzuki coupling reaction showing low yield or incomplete conversion?

A2: Low yields in Suzuki couplings can be attributed to several factors, including catalyst inactivity, poor quality of the boronic acid (protodeboronation), suboptimal choice of base or solvent, and inadequate degassing of the reaction mixture.[6][7]

Q3: What are common side reactions in Suzuki coupling?

A3: Common side reactions include homocoupling of the boronic acid and protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[8]

Troubleshooting Guide: Suzuki Coupling
Problem Potential Cause Suggested Solution
Low or No Product Yield Catalyst inactivity.Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst. The ligand-to-palladium ratio is also crucial (typically 1:1 to 4:1).[7]
Degradation of boronic acid (protodeboronation).Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol (B44631) esters).[8]
Inadequate degassing.Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[7]
Significant Homocoupling of Boronic Acid Presence of oxygen.Rigorous degassing is crucial to minimize this side reaction.[7]
Use of a Pd(II) pre-catalyst.Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling.[7]
Catalyst Turns Black (Palladium Black) Insufficient ligand to stabilize Pd(0).Increase the ligand-to-palladium ratio slightly.
High reaction temperature.Lower the reaction temperature.
Experimental Protocol: Suzuki Coupling

Protocol: Suzuki Coupling of Ethyl 6-bromohexanoate (B1238239) with Phenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask, add ethyl 6-bromohexanoate (1.0 eq), phenylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

IV. Visualizations

Experimental Workflow: Amide Coupling

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh this compound, Amine, Coupling Reagent, Base solvent Add Anhydrous Solvent (e.g., DMF, DCM) reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert preactivate Pre-activation (optional) (e.g., with HATU) inert->preactivate addition Add Amine inert->addition preactivate->addition stir Stir at RT (or 0°C to RT) addition->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup (Wash with NaHCO3, Brine) quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography) concentrate->purify

Caption: General experimental workflow for amide coupling of this compound.

Troubleshooting Decision Tree: Low Yield in Amide Coupling

TroubleshootingAmideCoupling start Low Yield in Amide Coupling check_reagents Are reagents fresh and anhydrous? start->check_reagents reagents_no Use fresh, dry reagents. Handle under inert gas. check_reagents->reagents_no No check_stoichiometry Is stoichiometry correct? (Acid, Amine, Coupling Reagent, Base) check_reagents->check_stoichiometry Yes end Yield Improved reagents_no->end stoichiometry_no Recalculate and re-weigh. Consider slight excess of acid and coupling reagent. check_stoichiometry->stoichiometry_no No check_conditions Are reaction conditions optimal? (Solvent, Temperature) check_stoichiometry->check_conditions Yes stoichiometry_no->end conditions_no Use anhydrous solvent (DMF, DCM). Try different temperatures (0°C to RT). check_conditions->conditions_no No check_activation Is pre-activation needed? (for HATU) check_conditions->check_activation Yes conditions_no->end activation_yes Pre-activate acid with HATU and base for 15-30 min before adding amine. check_activation->activation_yes Yes check_activation->end No activation_yes->end

Caption: Decision tree for troubleshooting low yields in amide coupling reactions.

References

How to avoid impurities in 6-Bromohexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 6-bromohexanoic acid, with a focus on minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the ring-opening of ε-caprolactone. This is typically achieved by reacting ε-caprolactone with hydrogen bromide (HBr), often in the presence of a strong acid catalyst like sulfuric acid, or by using dry hydrogen bromide gas in an organic solvent.[1][2]

Q2: What are the potential impurities I might encounter during the synthesis of this compound from ε-caprolactone?

A2: Several impurities can arise during the synthesis of this compound, including:

  • Unreacted ε-caprolactone: Incomplete reaction can leave starting material in your product.

  • 6-hydroxyhexanoic acid: This can form due to the presence of water, which hydrolyzes ε-caprolactone.

  • Poly-ε-caprolactone: Ring-opening polymerization is a potential side reaction.

  • Bis(5-carboxypentyl) ether: This ether can form as a byproduct under certain conditions.

  • Dibrominated byproducts: Although less common, the formation of dibrominated species is a possibility.

Q3: How can I purify the final this compound product?

A3: Common purification methods for this compound include:

  • Crystallization: Since this compound is a solid at or below room temperature, it can be crystallized from a suitable solvent system. It is sparingly soluble in alkanes, cycloalkanes, and aromatic hydrocarbons, which facilitates its precipitation upon cooling.

  • Silica (B1680970) Gel Chromatography: For higher purity, column chromatography using a silica gel stationary phase and a suitable eluent (e.g., a mixture of ethyl acetate (B1210297) and hexane) can be employed.[1]

  • Distillation: Although this compound has a high boiling point and can decompose at elevated temperatures, vacuum distillation can be used for purification.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction of ε-caprolactone.- Ensure the molar ratio of HBr to ε-caprolactone is sufficient (typically 1.0-2.0 fold molar excess of HBr).[2][3] - Increase the reaction time or temperature according to the protocol. - Ensure efficient stirring to promote reaction kinetics.
Side reactions consuming the starting material or product.- Control the reaction temperature carefully to minimize polymerization and other side reactions. - Use anhydrous conditions to prevent hydrolysis.
Presence of Unreacted ε-caprolactone in the Final Product Insufficient reaction time or temperature.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). - Extend the reaction time until the starting material is consumed.
Inadequate amount of HBr.- Use a slight excess of HBr to drive the reaction to completion.
Contamination with 6-hydroxyhexanoic acid Presence of water in the reagents or solvent.- Use anhydrous reagents and solvents. - Dry the reaction apparatus thoroughly before use.
Incomplete conversion of the intermediate 6-hydroxyhexanoic acid (if the reaction proceeds in a stepwise manner).- Ensure sufficient HBr and reaction time for the complete conversion of the hydroxyl group to a bromide.
Formation of Polymeric Byproducts High reaction temperatures.- Maintain the recommended reaction temperature. Exceeding the optimal temperature can promote polymerization.
Presence of catalytic impurities that can initiate polymerization.- Use high-purity starting materials.
Product is a Pale Yellow or Orange Color Presence of impurities.- Purify the product using crystallization or silica gel chromatography. The pure product should be a white to off-white solid.[4]

Experimental Protocols

Method 1: Ring-Opening of ε-Caprolactone with Aqueous HBr and Sulfuric Acid

This method involves the use of concentrated aqueous HBr and sulfuric acid to catalyze the ring-opening of ε-caprolactone.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ε-caprolactone.

  • Carefully and slowly add a 48% aqueous solution of hydrobromic acid, followed by the dropwise addition of concentrated sulfuric acid under a dry argon atmosphere.

  • The mixture is typically stirred at room temperature for a period before being heated to reflux for several hours to ensure the reaction goes to completion.[1]

  • After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent such as diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can then be purified by silica gel chromatography.[1]

Method 2: Ring-Opening of ε-Caprolactone with Dry Hydrogen Bromide Gas

This method utilizes dry hydrogen bromide gas in an organic solvent, which can lead to a high-purity product.

Procedure:

  • In a three-necked flask equipped with a thermometer, a stirrer, and a gas inlet tube, dissolve ε-caprolactone in a suitable organic solvent (e.g., toluene, cyclohexane, or dichloromethane).[2]

  • Bubble dry hydrogen bromide gas through the stirred solution while maintaining the reaction temperature within a specific range (e.g., 20-30°C).[2]

  • After the addition of HBr is complete, continue stirring the mixture for several hours at the same temperature.

  • Cool the reaction mixture to a lower temperature (e.g., 0-10°C) to induce crystallization of the product.[2]

  • The solid product is then collected by filtration, washed, and dried to yield high-purity this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes from various reported syntheses of this compound.

Starting Material Reagents Solvent Reaction Temperature (°C) Yield (%) Purity (%) Reference
ε-CaprolactoneDry HBrToluene20-309599.2[2]
ε-CaprolactoneDry HBrCyclohexane30-409299.4[2]
ε-CaprolactoneDry HBrToluene40-509599.1[2]
ε-CaprolactoneDry HBrDichloromethane0-209399.2[2]

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Workup & Purification Start ε-Caprolactone Reaction Ring-Opening Reaction Start->Reaction Reagent HBr Reagent->Reaction Extraction Extraction Reaction->Extraction Drying Drying Extraction->Drying Purification Purification (Crystallization or Chromatography) Drying->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Impurity_Formation Potential Impurity Formation Pathways cluster_main Main Reaction cluster_impurities Impurity Formation Start ε-Caprolactone Product This compound Start->Product HBr Unreacted Unreacted ε-Caprolactone Start->Unreacted Incomplete Reaction Hydrolysis 6-Hydroxyhexanoic Acid Start->Hydrolysis H₂O Polymer Poly-ε-caprolactone Start->Polymer Heat/ Catalyst Ether Bis(5-carboxypentyl) ether Product->Ether Side Reaction

References

Troubleshooting Low Yields in 6-Bromohexanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for scientists, researchers, and drug development professionals, providing troubleshooting guides and FAQs for reactions involving 6-Bromohexanoic acid.

This technical support center provides practical guidance and answers to frequently asked questions to address common challenges encountered during the synthesis and subsequent reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields when synthesizing this compound from ε-caprolactone?

Low yields in the synthesis of this compound via the ring-opening of ε-caprolactone are often attributed to incomplete reaction, suboptimal reaction conditions, or issues during workup and purification. Key factors include the molar ratio of hydrogen bromide (HBr) to ε-caprolactone, reaction temperature, and the choice of solvent.[1][2]

Q2: How can I minimize side reactions during the synthesis of this compound?

The primary side reaction of concern is the formation of polyesters from unreacted ε-caprolactone, especially if the reaction does not go to completion. Ensuring a sufficient excess of HBr and maintaining the optimal reaction temperature can help minimize this. Additionally, using dry HBr gas and anhydrous solvents is crucial to prevent unwanted hydrolysis reactions.[1]

Q3: My esterification reaction using this compound has a low yield. What should I investigate?

Low yields in Fischer esterification are common and the reaction is an equilibrium process.[3] To favor the product, a large excess of the alcohol is often used, and water, a byproduct, should be removed.[3][4] The use of a suitable acid catalyst, such as sulfuric acid, is also critical. Incomplete reaction due to insufficient heating or reaction time is another common culprit.[3]

Q4: I am observing the formation of multiple products in a nucleophilic substitution reaction with this compound. What could be the cause?

The formation of multiple products can arise from side reactions involving the carboxylic acid group or the bromide. If the nucleophile is also a base, it can deprotonate the carboxylic acid, affecting its reactivity and solubility. Protecting the carboxylic acid group as an ester prior to the substitution may be a necessary step. Additionally, depending on the reaction conditions, elimination reactions can compete with substitution, leading to the formation of hexenoic acid derivatives.

Q5: How can I improve the yield of N-acylsulfonamides from this compound?

The low nucleophilicity of the sulfonamide nitrogen can lead to low yields in N-acylation reactions.[5] To improve the yield, you can activate the sulfonamide using a base like sodium hydride to form the more nucleophilic sulfonamidate anion.[5] Alternatively, activating the this compound by converting it to an acyl chloride or using a coupling agent like DCC or EDCI can enhance the reaction rate.[5]

Troubleshooting Guides

Synthesis of this compound from ε-Caprolactone
Problem Possible Cause Suggested Solution
Low Yield (<80%) Incomplete reaction.Increase the molar ratio of HBr to ε-caprolactone (a ratio of 1.1 to 1.8 has been shown to be effective).[2] Extend the reaction time and monitor by TLC or GC.
Suboptimal temperature.Optimize the reaction temperature. Different solvents require different optimal temperature ranges (e.g., 20-30°C for n-hexane, 30-40°C for cyclohexane).[1]
Loss during workup.This compound has some solubility in water.[6] Minimize the volume of aqueous washes during extraction. Back-extract the aqueous layer with the organic solvent.
Product is an oil or does not crystallize Impurities present.Ensure the starting ε-caprolactone is pure. Residual solvent can also prevent crystallization. Dry the crude product under high vacuum.
Low melting point of the product (32-34°C).[7][8]Cooling the solution to 0-10°C for several hours can induce crystallization.[1] Seeding with a small crystal of pure product can also help.
Formation of a polymeric substance Incomplete reaction leading to polymerization of unreacted ε-caprolactone.Ensure complete conversion by using an adequate excess of HBr and sufficient reaction time.
Using this compound in Subsequent Reactions (Esterification & Nucleophilic Substitution)
Problem Possible Cause Suggested Solution
Low Yield in Esterification Equilibrium not shifted towards products.Use a large excess of the alcohol (it can often be used as the solvent).[3] Remove water as it forms, for example, by using a Dean-Stark trap.
Inactive catalyst.Ensure the acid catalyst (e.g., H₂SO₄) is fresh and used in a sufficient amount.
Low Yield in Nucleophilic Substitution Low reactivity of the substrate.The C-Br bond in this compound is a primary bromide and should be amenable to SN2 reactions.[2] However, elevated temperatures may be required. Consider using a polar aprotic solvent like DMF or DMSO to accelerate the reaction.
Side reaction at the carboxylic acid.The nucleophile may be deprotonating the carboxylic acid. Protect the carboxylic acid as an ester before carrying out the nucleophilic substitution. The ester can then be hydrolyzed in a subsequent step.
Competing elimination reaction.If a sterically hindered or strong base is used as the nucleophile, an E2 reaction may compete. Use a less hindered, more nucleophilic reagent if possible.
Difficulty in Product Purification Similar polarity of starting material and product.If the product has a similar polarity to this compound, chromatographic separation can be challenging. Consider converting the carboxylic acid to an ester to alter its polarity for easier purification.

Quantitative Data

Synthesis of this compound from ε-Caprolactone
SolventHBr (molar equivalents)Temperature (°C)Yield (%)Purity (%)Reference
n-Hexane1.120-309599.2[1][2]
Cyclohexane1.230-409299.4[1][2]
Toluene1.340-509599.1[2]
Dichloromethane1.80-20--[1]
48% aq. HBr / H₂SO₄-Reflux82-[2]

Experimental Protocols

Synthesis of this compound from ε-Caprolactone

This protocol is adapted from a patented procedure.[1]

  • To a 500 ml three-necked flask equipped with a stirrer and a gas inlet tube, add ε-caprolactone (1 mol, 114 g) and n-hexane (200 mL).

  • Begin stirring and introduce dry hydrogen bromide gas (1.1 moles, 89 g) while maintaining the reaction temperature between 20-30°C.

  • After the addition of HBr is complete, continue stirring at this temperature for 6 hours.

  • Cool the mixture to 0-10°C and stir for an additional 3 hours to induce crystallization.

  • Collect the resulting pale yellow solid by filtration.

Fischer Esterification of this compound (General Procedure)
  • In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or distillation as needed.

Visualizations

Troubleshooting_Synthesis Start Low Yield in This compound Synthesis Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Suboptimal_Conditions Suboptimal Conditions? Incomplete_Reaction->Suboptimal_Conditions No Increase_HBr Increase HBr ratio & Reaction Time Incomplete_Reaction->Increase_HBr Yes Workup_Issues Workup/Purification Issues? Suboptimal_Conditions->Workup_Issues No Optimize_Temp Optimize Temperature & Solvent Suboptimal_Conditions->Optimize_Temp Yes Improve_Workup Improve Workup/ Crystallization Workup_Issues->Improve_Workup Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

Troubleshooting_Reactions Start Low Yield in Reaction with This compound Reaction_Type Reaction Type? Start->Reaction_Type Esterification Esterification Reaction_Type->Esterification Esterification Nucleophilic_Sub Nucleophilic Substitution Reaction_Type->Nucleophilic_Sub Substitution Equilibrium Shift Equilibrium: - Excess Alcohol - Remove Water Esterification->Equilibrium Protect_Group Protect Carboxylic Acid (e.g., as ester) Nucleophilic_Sub->Protect_Group Optimize_Sub_Cond Optimize Conditions: - Solvent (DMF, DMSO) - Temperature Nucleophilic_Sub->Optimize_Sub_Cond

Caption: Troubleshooting subsequent reactions with this compound.

References

Technical Support Center: Improving the Purity of Synthesized 6-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of 6-bromohexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound? A1: The most prevalent and high-yielding methods involve the ring-opening of ε-caprolactone.[1][2] One common approach is reacting ε-caprolactone with dry hydrogen bromide gas in an organic solvent.[3] Another method involves the hydrolysis of polycaprolactone (B3415563) to 6-hydroxyhexanoic acid, followed by bromination with hydrobromic acid (HBr) and sulfuric acid (H₂SO₄).[4] Synthesis from 1,6-hexanediol (B165255) is also possible but involves an additional oxidation step.[1]

Q2: Why is my final product a yellow or pale yellow solid instead of white? A2: The yellow discoloration is often due to trace impurities or decomposition products.[5] If concentrated sulfuric acid is used with HBr, it can oxidize the bromide to form bromine (Br₂), which is colored.[6][7] High temperatures during purification, especially distillation, can also cause the compound to decompose and darken.[2]

Q3: What are the primary impurities to expect in my crude product? A3: Common impurities include unreacted starting materials like ε-caprolactone or 6-hydroxyhexanoic acid, residual solvents, and side-reaction products such as dibrominated species.[4][8] If the reaction is not driven to completion, a significant amount of starting material may remain.

Q4: Is distillation a recommended method for purifying this compound? A4: Distillation is generally not recommended. This compound has a high boiling point (165-170 °C at 20 mmHg) and tends to decompose and de-brominate at elevated temperatures.[1][2][9] This makes it difficult to obtain a high-purity product via distillation.[2]

Q5: How should I properly store this compound? A5: this compound should be stored in an inert atmosphere at temperatures between 2-8°C.[10] It is a low-melting solid (melting point 32-34 °C) and should be kept in a tightly sealed container to prevent moisture absorption and degradation.[9][11]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Reaction Yield

Q: My reaction yield is significantly lower than reported in the literature. What are the potential causes? A: Low yields can stem from several factors:

  • Incomplete Reaction: The ring-opening of ε-caprolactone requires sufficient time and an adequate molar ratio of HBr. Ensure the reaction is stirred for the recommended duration (4-7 hours) and that the molar ratio of HBr to ε-caprolactone is at least 1.0-2.0.[2][5]

  • Presence of Water: The synthesis using dry hydrogen bromide gas is sensitive to moisture. Ensure all glassware is oven-dried and that the HBr gas and solvents are anhydrous.

  • Side Reactions: Using concentrated sulfuric acid can lead to the oxidation of HBr to bromine, consuming the reagent and reducing the yield of the desired product.[6]

  • Loss During Workup: this compound has moderate solubility in water.[12] During aqueous workups, multiple extractions with an organic solvent (e.g., diethyl ether) are necessary to maximize recovery from the aqueous phase.[10]

Issue 2: Product Purity and Contamination

Q: My final product is an oil that will not crystallize, even upon cooling. Why is this happening? A: The failure of this compound to crystallize is almost always due to the presence of impurities.

  • Residual Solvent: Traces of reaction solvents like dichloromethane (B109758) or toluene (B28343) can prevent crystallization. Ensure the solvent is thoroughly removed under reduced pressure.

  • Unreacted Starting Material: A significant amount of unreacted ε-caprolactone can act as a contaminant, lowering the melting point and resulting in an oil.

  • Troubleshooting Steps:

    • Re-purify: Purify a small sample via flash column chromatography to see if the purer fraction crystallizes.[13]

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic grooves can provide nucleation sites for crystal growth.[13]

    • Seeding: If you have a small crystal of pure product, add it to the oil to induce crystallization.

    • Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and then add a non-polar solvent in which the product is insoluble, such as n-hexane, and cool the mixture to precipitate the solid.[1]

Q: My analytical data (GC/NMR) shows the presence of unreacted ε-caprolactone. How can I remove it? A:

  • Optimize Reaction: Increase the reaction time or the molar equivalent of HBr to drive the reaction to completion.

  • Purification:

    • Crystallization: Since this compound is poorly soluble in alkane solvents like n-hexane while ε-caprolactone is more soluble, crystallization from such a solvent is highly effective.[1] Cooling the reaction mixture in n-hexane or cyclohexane (B81311) causes the product to precipitate, leaving the impurity in the solution.[2]

    • Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The this compound will move to the aqueous layer as its carboxylate salt, leaving the neutral ε-caprolactone in the organic layer. Subsequently, acidify the aqueous layer and extract the purified product back into an organic solvent.[14]

Data Presentation

Table 1: Comparison of Synthesis Conditions for this compound from ε-Caprolactone The following table summarizes various reaction conditions and outcomes for the synthesis of this compound via the ring-opening of ε-caprolactone with dry HBr gas.

SolventHBr:Lactone (Molar Ratio)Temperature (°C)Time (h)Yield (%)Purity (%) (by GC)Reference
n-Hexane1.1 : 120 - 3069599.2[1][5]
Cyclohexane1.2 : 130 - 4059299.4[2][5]
Toluene1.3 : 140 - 5049599.1[2][5]
Dichloromethane1.8 : 10 - 2079399.2[1][5]

Experimental Protocols

Protocol 1: Synthesis via Ring-Opening of ε-Caprolactone

This protocol is based on a high-yield method utilizing dry HBr gas.[1][5]

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a gas inlet tube, add ε-caprolactone (1 mol, 114 g) and an anhydrous solvent (e.g., n-hexane, 200 mL).

  • Reaction: Begin stirring and cool the mixture to the desired temperature range (e.g., 20-30 °C for n-hexane). Bubble dry hydrogen bromide gas (1.1 mol, 89 g) through the solution while maintaining the temperature.

  • Stirring: After the addition of HBr is complete, continue to stir the mixture at the same temperature for 6 hours.

  • Crystallization: Cool the reaction mixture to 0-10 °C and continue stirring for 3 hours. A large amount of crystalline solid will precipitate.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold n-hexane, and dry under vacuum to yield this compound.

Protocol 2: Purification by Flash Column Chromatography

This method is useful for removing impurities that are difficult to separate by crystallization.[10][13]

  • TLC Analysis: Analyze the crude product by Thin Layer Chromatography (TLC) to determine a suitable solvent system. A mixture of ethyl acetate (B1210297) and hexanes (e.g., 1:2 or 1:3 v/v) is a good starting point.[10] For acidic compounds, adding 0.5-1% acetic acid to the eluent can improve separation and prevent tailing.[13]

  • Column Packing: Pack a silica (B1680970) gel column with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column (dry loading).

  • Elution: Elute the column with the mobile phase, applying gentle pressure. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Traces of acetic acid can be removed by co-evaporation with toluene. Dry the final product under high vacuum.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification start Starting Material (ε-Caprolactone) reaction Ring-Opening Reaction (Anhydrous HBr, Solvent) start->reaction 1. Reagents workup Workup (Precipitation/Filtration) reaction->workup 2. Isolation crude Crude Product workup->crude 3. Drying purify Purification Method (Crystallization, Chromatography) crude->purify 4. Purification final High-Purity This compound purify->final 5. Final Isolation

Caption: General experimental workflow for the synthesis of this compound.

G start Crude Product Analysis (TLC / GC) oily_product Product is an Oil or Highly Colored start->oily_product Impurity Prevents Crystallization unreacted_sm Unreacted Starting Material Present start->unreacted_sm Incomplete Reaction minor_impurities Minor Impurities or Slight Discoloration start->minor_impurities Near-Pure chromatography Action: Flash Column Chromatography oily_product->chromatography acid_base Action: Acid-Base Extraction followed by Crystallization unreacted_sm->acid_base crystallization Action: Recrystallization from Non-Polar Solvent (Hexane) minor_impurities->crystallization final_product Pure Crystalline Product chromatography->final_product acid_base->final_product crystallization->final_product

Caption: Troubleshooting logic for selecting a purification strategy.

References

Technical Support Center: Synthesis of 6-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromohexanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction from laboratory to pilot or production scales.

Q1: My reaction yield is lower than expected. What are the potential causes and how can I improve it?

Low yields can stem from several factors, from incomplete reactions to product loss during workup.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure the molar ratio of the brominating agent (e.g., hydrogen bromide) to the starting material (e.g., ε-caprolactone) is adequate. A molar ratio of 1.0-2.0 for dry hydrogen bromide to ε-caprolactone has been shown to be effective.[1][2][3]

    • Suboptimal Temperature: The reaction temperature plays a crucial role. Depending on the solvent and specific protocol, the optimal temperature can range from 0°C to 100°C.[1][2][3] Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time at a given temperature.

    • Poor Mixing: Inadequate agitation, especially in larger reactors, can lead to localized concentration gradients and incomplete reactions. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.

  • Side Reactions:

    • The formation of byproducts can consume starting materials and reduce the yield of the desired product. Careful control of reaction temperature and stoichiometry is critical to minimize side reactions.

  • Product Loss During Workup:

    • Purification: this compound has a low melting point (around 33-35°C) and a high boiling point, which can make purification by distillation challenging due to potential decomposition at high temperatures.[3] Crystallization is often the preferred method for purification.

    • Extraction: If liquid-liquid extraction is used, ensure the appropriate solvent is chosen to minimize the solubility of the product in the aqueous phase.

Q2: I am observing a significant amount of impurities in my final product. How can I improve the purity?

Achieving high purity is a common challenge. The final product is often a pale yellow solid, and impurities can affect downstream applications.[1][2]

Possible Causes & Solutions:

  • Unreacted Starting Materials: If the reaction has not gone to completion, unreacted ε-caprolactone may remain. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.

  • Byproducts: Side reactions can lead to impurities. The choice of solvent and temperature can influence the formation of byproducts.

  • Inefficient Purification:

    • Crystallization: This is a key step for achieving high purity. This compound is sparingly soluble in alkanes (like n-hexane), cycloalkanes, and aromatic hydrocarbons.[2][3] Cooling the reaction mixture or a solution of the crude product in one of these solvents can induce crystallization. For instance, after removing a reaction solvent like dichloromethane (B109758), adding n-hexane and cooling to -5 to 10°C can lead to the precipitation of high-purity crystals.[1]

    • Washing: Ensure the filtered crystals are washed with a cold, appropriate solvent to remove residual impurities.

Q3: We are scaling up the synthesis and facing challenges with reaction control and safety. What should we consider?

Scaling up introduces complexities related to heat and mass transfer, as well as the handling of hazardous materials.

Key Considerations for Scale-Up:

  • Heat Management: The ring-opening reaction of ε-caprolactone with hydrogen bromide can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent temperature spikes that could lead to side reactions or a runaway reaction. The reactor should have adequate cooling capacity.

  • Reagent Handling: Dry hydrogen bromide is a corrosive and hazardous gas.[4][5] Scaling up requires robust engineering controls for safe handling and delivery of the gas, including appropriate materials of construction for the reactor and piping, as well as scrubbing systems to neutralize any unreacted HBr.

  • Mixing: Achieving efficient mixing in a large reactor is more challenging than in a lab-scale flask. Poor mixing can lead to localized overheating and reduced yields. The reactor's agitator design and speed should be optimized for the reaction volume and viscosity.

  • Solid Handling: The crystallization and filtration steps at a large scale require appropriate equipment, such as a filter-dryer, to handle large volumes of solids and solvents safely and efficiently.

  • Process Safety: A thorough process hazard analysis (PHA) should be conducted before scaling up. This includes evaluating the risks associated with the raw materials, the reaction itself, and the workup procedure.[4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most commonly cited method in the literature is the ring-opening of ε-caprolactone with dry hydrogen bromide gas.[1][2][3]

Q2: What are the typical yields and purity I can expect?

With optimized protocols, yields can be quite high, often in the range of 92-95%, with purities exceeding 99% as determined by gas chromatography.[1][2][3]

Q3: What are the key safety precautions I should take when synthesizing this compound?

  • The synthesis involves corrosive and hazardous materials. Always work in a well-ventilated fume hood.[4][5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][7]

  • This compound itself is corrosive and can cause skin and eye burns.[4]

  • Hydrogen bromide is a toxic and corrosive gas. Ensure all connections are secure to prevent leaks.

  • Take precautions against ignition sources as some organic solvents used are flammable.[4][5]

Experimental Protocols

Protocol: Synthesis of this compound from ε-Caprolactone

This protocol is a generalized procedure based on common literature methods.[1][2][3]

  • Reaction Setup: In a three-necked flask equipped with a thermometer, a mechanical stirrer, and a gas inlet tube, add ε-caprolactone (1 mole) and an appropriate organic solvent (e.g., dichloromethane, cyclohexane, or toluene).

  • Reaction: Begin stirring the mixture and start bubbling dry hydrogen bromide gas (1.1 - 1.8 moles) through the solution.

  • Temperature Control: Maintain the reaction temperature within the desired range (e.g., 20-30°C) using a cooling bath.

  • Reaction Monitoring: After the addition of hydrogen bromide is complete, continue stirring the mixture at the same temperature for several hours (e.g., 4-7 hours).

  • Crystallization: Cool the reaction mixture to a lower temperature (e.g., 0-10°C) and continue stirring for a few more hours (e.g., 2-5 hours) to induce crystallization. If a solvent like dichloromethane was used, it may need to be distilled off and replaced with a solvent like n-hexane to facilitate crystallization.[1]

  • Isolation: Collect the crystalline product by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent and dry it under vacuum to obtain the final product.

Quantitative Data

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterExample 1[2]Example 2[2]Example 3[2]Example 4[1]
Starting Material ε-caprolactone (1 mol)ε-caprolactone (1 mol)ε-caprolactone (1 mol)ε-caprolactone (1 mol)
Solvent CyclohexaneTolueneDichloromethaneMethylene chloride
HBr (molar ratio) 1.21.31.81.8
Reaction Temperature 30-40°C40-50°C0-20°C0-20°C
Reaction Time 5 hours4 hours7 hours7 hours
Crystallization Temp. 5-15°C10-20°C-5-10°C (in n-hexane)-5-10°C (in n-hexane)
Yield 92%95%93%93%
Purity (GC) 99.4%99.1%99.2%99.2%

Visualizations

Synthesis_Workflow General Synthesis Workflow for this compound Start Start: ε-Caprolactone & Solvent Reaction Ring-Opening Reaction (Addition of dry HBr gas) Start->Reaction Charge Reactor Crystallization Crystallization (Cooling / Solvent Exchange) Reaction->Crystallization Reaction Completion Filtration Filtration & Washing Crystallization->Filtration Precipitate Formation Drying Drying under Vacuum Filtration->Drying End End: High-Purity This compound Drying->End

Caption: General Synthesis Workflow for this compound.

Troubleshooting_Logic Troubleshooting Common Issues in Synthesis Issue Problem Encountered LowYield Low Yield Issue->LowYield LowPurity Low Purity Issue->LowPurity IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction LossOnWorkup Loss during Workup? LowYield->LossOnWorkup LowPurity->IncompleteReaction InefficientPurification Inefficient Purification? LowPurity->InefficientPurification OptimizeConditions Optimize: - Temp - Time - Stoichiometry IncompleteReaction->OptimizeConditions ImproveWorkup Improve: - Extraction - Crystallization LossOnWorkup->ImproveWorkup RefinePurification Refine: - Recrystallization - Washing InefficientPurification->RefinePurification

Caption: Troubleshooting Logic for Synthesis Issues.

References

Preventing degradation of 6-Bromohexanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 6-Bromohexanoic acid to prevent its degradation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is between 0°C and 8°C.[3] It is also advised to store the compound under an inert atmosphere as it is sensitive to air and heat. The container should be kept tightly sealed to prevent moisture ingress.

Q2: What are the signs of this compound degradation?

A2: Degradation of this compound can be indicated by several physical changes. These include a change in color from its typical white to off-white or beige appearance, the development of an unusual odor, or a change in its physical state. For a definitive assessment of degradation, analytical testing is recommended.

Q3: What substances are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q4: What are the primary degradation pathways for this compound?

A4: While specific kinetic data for all degradation pathways are not extensively documented, two primary pathways are of concern under typical storage and handling conditions:

  • Hydrolysis: The carbon-bromine bond is susceptible to hydrolysis, which would result in the formation of 6-hydroxyhexanoic acid and hydrobromic acid. This process can be accelerated by the presence of moisture.

  • Oxidative Degradation: The compound is known to be air-sensitive, suggesting that it can undergo oxidation. While the exact mechanism is not well-defined in the available literature, this could involve radical-mediated processes.

  • Thermal Decomposition: At elevated temperatures, such as those encountered during a fire, this compound can decompose to produce carbon oxides and hydrogen bromide gas.[1] High temperatures during distillation have also been noted to cause debromination and decomposition.[4]

  • Microbial Degradation: In an environmental context, this compound is expected to be biodegradable through a dehalogenation step mediated by microorganisms.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color (e.g., yellowing or browning) Exposure to air, light, or incompatible substances.1. Immediately ensure the container is tightly sealed and purged with an inert gas (e.g., nitrogen or argon).2. Store the container in a dark, refrigerated (0-8°C) location.3. Verify that no incompatible substances have come into contact with the material.4. Assess the purity of the material using the analytical protocol provided below before use.
Clumping or change in crystal structure Absorption of moisture.1. Transfer the material to a desiccator to remove excess moisture.2. Ensure the storage container is airtight and stored in a dry environment.3. For future use, handle the material in a glove box or under a dry, inert atmosphere.
Inconsistent experimental results Degradation of the starting material.1. Test the purity of the this compound stock using the provided HPLC method or other suitable analytical techniques (e.g., NMR spectroscopy).2. If degradation is confirmed, procure a new batch of the compound.3. Review storage and handling procedures to prevent future degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition Reference
Temperature0°C - 8°C[3]
AtmosphereInert gas (e.g., Nitrogen, Argon)
LightProtected from light (stored in an opaque container)
HumidityDry environment (use of desiccants is recommended)[1][2]
ContainerTightly sealed, corrosion-resistant container[1][2]

Table 2: Potential Degradation Products and Their Identification

Degradation Pathway Potential Product Analytical Method for Detection
Hydrolysis6-Hydroxyhexanoic acidHPLC, GC-MS, NMR Spectroscopy
OxidationVarious oxidized speciesHPLC, GC-MS, LC-MS
DebrominationHexanoic acidHPLC, GC-MS

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is adapted from a standard reverse-phase HPLC procedure for the analysis of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Reagents and Mobile Phase:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatible applications)

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to control the pH. The exact ratio should be optimized for the specific column and system, but a starting point could be a 50:50 (v/v) mixture.

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol (B129727) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

5. Analysis:

  • Inject the prepared sample and record the chromatogram.

  • The purity of this compound can be determined by the area percentage of the main peak.

  • The presence of degradation products can be identified by the appearance of additional peaks.

Mandatory Visualization

Potential Degradation Pathway of this compound 6-Bromohexanoic_Acid This compound 6-Hydroxyhexanoic_Acid 6-Hydroxyhexanoic Acid 6-Bromohexanoic_Acid->6-Hydroxyhexanoic_Acid Hydrolysis (Moisture) Oxidized_Products Oxidized Products 6-Bromohexanoic_Acid->Oxidized_Products Oxidation (Air) Debrominated_Product Hexanoic Acid 6-Bromohexanoic_Acid->Debrominated_Product Debromination (Heat/Light)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for this compound cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution Observe_Degradation Suspected Degradation (e.g., color change, inconsistent results) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Observe_Degradation->Check_Storage Check_Handling Review Handling Procedures (Exposure to air/moisture) Observe_Degradation->Check_Handling Analytical_Testing Perform Purity Analysis (e.g., HPLC) Check_Storage->Analytical_Testing Check_Handling->Analytical_Testing Implement_CAPA Implement Corrective and Preventive Actions (e.g., improve storage, inert atmosphere) Analytical_Testing->Implement_CAPA Purity Acceptable Discard_Material Discard Degraded Material Analytical_Testing->Discard_Material Purity Unacceptable Continue_Use Continue_Use Implement_CAPA->Continue_Use Continue Use Procure_New Procure New Material Discard_Material->Procure_New

Caption: A logical workflow for troubleshooting issues with this compound.

References

Technical Support Center: Managing 6-Bromohexanoic Acid Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromohexanoic acid. The information provided is designed to help manage the corrosive nature of this reagent and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a versatile intermediate used in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers.[1] It is a corrosive solid, and contact can cause severe skin burns and eye damage.[2][3][4] It is also important to note that it may be corrosive to certain metals.[5][6]

Q2: How should this compound be stored?

A2: To minimize corrosion and degradation, this compound should be stored in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[5][7] It is recommended to store it under an inert atmosphere and refrigerated (0-10°C), as it can be sensitive to air and heat.[6]

Q3: What personal protective equipment (PPE) should be worn when handling this reagent?

A3: When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (nitrile rubber is a good choice), chemical splash goggles, and a lab coat or apron.[8][9] All handling of the solid or its solutions should be conducted in a well-ventilated fume hood.[10]

Q4: Can I use standard stainless steel equipment with this compound?

A4: Caution is advised when using stainless steel equipment. While stainless steel is generally resistant to many chemicals, carboxylic acids can be corrosive, especially at elevated temperatures and in the presence of impurities.[11] For critical applications or prolonged exposure, it is recommended to use more resistant materials like glass, PTFE, or high-grade stainless steel alloys. Monitoring for any signs of corrosion is essential.

Q5: How should I dispose of waste containing this compound?

A5: Waste containing this compound should be treated as hazardous waste. It should be neutralized with a suitable base (e.g., sodium bicarbonate) under controlled conditions before disposal. Always follow your institution's and local regulations for hazardous waste disposal.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause Recommended Solution
Unexpected reaction byproducts or low yield. Corrosion of metallic reaction vessel or stirrer, leading to catalytic side reactions or degradation of the reagent.- Use glassware or PTFE-lined reactors for reactions involving this compound, especially at elevated temperatures. - If metal apparatus is unavoidable, use high-grade corrosion-resistant alloys and inspect for any signs of pitting or discoloration before and after the reaction.
Discoloration of the reaction mixture (e.g., yellow, brown, or green). Leaching of metal ions from the reactor or other equipment into the reaction mixture due to corrosion.- Immediately stop the reaction if safe to do so. - Analyze a small sample of the mixture to identify potential metal contaminants. - Transfer the reaction to a non-reactive vessel (glass or PTFE) if possible. - Consider that the color change may also be due to thermal degradation of the reagent or other components.
Difficulty in reproducing experimental results. Inconsistent reagent quality due to improper storage leading to hydrolysis or degradation. The presence of hydrobromic acid (HBr) from degradation can accelerate corrosion.- Ensure this compound is stored under the recommended conditions (cool, dry, inert atmosphere). - Periodically check the purity of the reagent, especially for older stock. - Use freshly opened or purified reagent for sensitive reactions.
Damage to plastic components (e.g., tubing, seals, or containers). Incompatibility of the plastic material with this compound or solvents used in the experiment.- Consult chemical compatibility charts for the specific plastics and solvents being used. - PTFE and High-Density Polyethylene (HDPE) generally offer good resistance to a wide range of acids.[12][13][14][15] - Conduct small-scale compatibility tests before extensive use.

Data on Material Compatibility

Table 1: General Corrosion Resistance of Metals to Carboxylic Acids

Metal General Corrosion Resistance Notes
Stainless Steel (e.g., 304, 316) Good to ModerateCorrosion can be initiated by impurities, high temperatures, and the presence of halides. Formic and acetic acids are known to be more corrosive than longer-chain carboxylic acids.[1][2]
Aluminum Poor to ModerateAluminum is susceptible to corrosion by both acidic and alkaline solutions. Carboxylic acids can act as corrosion inhibitors under certain conditions but can also be corrosive.[5][7][16]
Copper Poor to ModerateCopper is known to corrode in the presence of carboxylic acids, with the rate influenced by the specific acid and environmental conditions.[3][17][18][19]
Glass ExcellentPreferred material for handling and reacting with this compound.
Hastelloy ExcellentHigh-nickel alloys like Hastelloy offer superior resistance to a wide range of corrosive chemicals, including acids.

Table 2: General Chemical Compatibility of Polymers with Acids

Polymer General Compatibility with Acids Notes
Polytetrafluoroethylene (PTFE) ExcellentHighly resistant to a wide range of acids, making it an excellent choice for seals, gaskets, tubing, and reaction vessel liners.[8][9][12][13][20]
High-Density Polyethylene (HDPE) GoodGenerally resistant to acids at room temperature.[14][15][21]
Polypropylene (PP) GoodOffers good resistance to non-oxidizing acids.[22][23][24][25][26]
Polyvinyl Chloride (PVC) Fair to GoodResistance can vary depending on the formulation and the specific acid. Not recommended for strong oxidizing acids.

Experimental Protocols & Workflows

General Workflow for Handling this compound

The following diagram illustrates a safe handling workflow for experiments involving this compound.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Fume Hood prep_ppe->prep_fume_hood prep_materials Select Compatible Materials (Glass, PTFE) prep_fume_hood->prep_materials handle_weigh Weigh Solid Reagent prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_quench Quench Reaction (if necessary) handle_reaction->cleanup_quench cleanup_neutralize Neutralize Acidic Waste cleanup_quench->cleanup_neutralize cleanup_dispose Dispose of Waste per Regulations cleanup_neutralize->cleanup_dispose

Safe Handling Workflow for this compound
Troubleshooting Logic for Unexpected Experimental Outcomes

This diagram outlines a logical approach to troubleshooting when an experiment with this compound does not proceed as expected.

G start Unexpected Result (e.g., low yield, discoloration) check_reagent Check Reagent Quality (age, storage conditions) start->check_reagent check_materials Inspect Equipment for Corrosion (vessel, stirrer, etc.) start->check_materials check_procedure Review Experimental Protocol (temperature, stoichiometry, etc.) start->check_procedure reagent_issue Reagent Degradation Likely check_reagent->reagent_issue corrosion_issue Corrosion is a Likely Cause check_materials->corrosion_issue procedure_issue Procedural Error Possible check_procedure->procedure_issue solution_reagent Use Fresh/Purified Reagent reagent_issue->solution_reagent solution_corrosion Switch to Glass/PTFE Equipment corrosion_issue->solution_corrosion solution_procedure Repeat Experiment with Careful Control procedure_issue->solution_procedure

Troubleshooting Flowchart for Experiments

References

Technical Support Center: Optimizing Catalyst Selection for 6-Bromohexanoic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 6-bromohexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: Can this compound be used directly in palladium-catalyzed cross-coupling reactions?

A1: While direct use is possible, the free carboxylic acid can present challenges. The acidic proton can react with the basic reagents required for many cross-coupling reactions, necessitating the use of additional base equivalents. Furthermore, the carboxylate salt formed under basic conditions can have poor solubility in common organic solvents, potentially hindering the reaction rate. It is often advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to improve solubility and avoid complications with the base.

Q2: What are the most common cross-coupling reactions for functionalizing this compound?

A2: The most common and versatile cross-coupling reactions for this compound and its derivatives include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids/esters.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with various amines.

Q3: Which type of catalyst, Palladium or Nickel, is generally preferred for the cross-coupling of this compound?

A3: Both palladium and nickel catalysts can be effective. Palladium catalysts are more traditionally used and offer a wide range of well-established protocols with a broad variety of ligands. Nickel catalysts are a more recent development and have shown excellent reactivity for cross-coupling of unactivated alkyl halides.[1] Nickel catalysis can sometimes offer advantages in terms of cost and reactivity, particularly for challenging substrates. The optimal choice will depend on the specific reaction, coupling partner, and desired reaction conditions.

Q4: How can I minimize side reactions when working with this compound?

A4: Common side reactions include β-hydride elimination, dehalogenation, and homocoupling.[2] To minimize these:

  • β-Hydride Elimination: This is a common issue with alkyl halides.[3] Using ligands with a wide bite angle or operating at lower temperatures can help suppress this pathway.

  • Dehalogenation: This can be caused by trace amounts of water or other protic sources. Ensuring anhydrous conditions and using a well-degassed reaction setup is crucial.

  • Homocoupling: This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is essential.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Solubility of Substrate If using the free acid, consider converting to a methyl or ethyl ester. Screen different solvents or solvent mixtures (e.g., toluene (B28343)/water, dioxane/water) to improve solubility.
Catalyst Inactivity Ensure the palladium precatalyst is properly activated to Pd(0). Use a fresh batch of catalyst and ligands. For Pd(II) precatalysts, consider adding a reducing agent or performing a pre-activation step.
Inefficient Oxidative Addition For the C(sp³)-Br bond, oxidative addition can be slow. Consider using a more electron-rich and bulky phosphine (B1218219) ligand (e.g., t-Bu₃P, SPhos, XPhos) to facilitate this step. Nickel catalysts can also be more effective for this step.
Inappropriate Base The choice of base is critical. For Suzuki coupling, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig amination, strong non-nucleophilic bases like NaOtBu or LHMDS are often used. Screen different bases to find the optimal one for your system.
Low Reaction Temperature Cross-coupling of alkyl bromides may require higher temperatures than their aryl counterparts. Gradually increase the reaction temperature, but be mindful of potential side reactions like β-hydride elimination.
Issue 2: Formation of Significant Byproducts
Byproduct Observed Potential Cause & Troubleshooting Steps
Hexanoic Acid (Dehalogenation) Cause: Presence of a hydrogen source (e.g., water, alcohol) and a palladium-hydride species. Solution: Use anhydrous and degassed solvents. Ensure all reagents are dry. Screen different bases, as some can promote the formation of Pd-H species.
Dimer of the Coupling Partner (Homocoupling) Cause: Presence of oxygen in the reaction mixture. Solution: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Alkene from β-Hydride Elimination Cause: The alkylpalladium intermediate undergoes elimination instead of reductive elimination. Solution: Use bulky phosphine ligands to sterically disfavor the conformation required for β-hydride elimination. Lowering the reaction temperature can also help.

Quantitative Data Summary

The following tables provide a summary of representative catalyst systems and their performance in the cross-coupling of substrates similar to this compound.

Table 1: Suzuki-Miyaura Coupling of Alkyl Bromides with Arylboronic Acids

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)P(Cyp)₃ (8)NMITHF/NMP801285-95[1]
NiCl₂·6H₂O (10)dtbbpy (15)Et₃NDioxane/DMF851270-80[4]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001680-90[5]

Table 2: Buchwald-Hartwig Amination of Alkyl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
"XantPhos Pd G3" (5)-DBUMeCN/PhMe140175-90[6]
BrettPhos precatalyst (2)-LiHMDSTHF6512-2480-95[7]
Pd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1001870-85[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Ethyl 6-Bromohexanoate (B1238239)

  • Reagent Preparation: To a flame-dried Schlenk tube, add ethyl 6-bromohexanoate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (B91453) (5 mL) and degassed water (1 mL) to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Ethyl 6-Bromohexanoate

  • Reagent Preparation: To a flame-dried Schlenk tube, add ethyl 6-bromohexanoate (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Catalyst and Base Addition: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., a BrettPhos precatalyst, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Visual Guides

Troubleshooting_Workflow start Low or No Yield in This compound Cross-Coupling check_solubility Is the substrate fully dissolved? start->check_solubility esterify Protect as ester (e.g., methyl, ethyl) check_solubility->esterify No (free acid) screen_solvents Screen alternative solvents/mixtures check_solubility->screen_solvents No (ester) check_catalyst Is the catalyst system active? check_solubility->check_catalyst Yes esterify->check_catalyst screen_solvents->check_catalyst new_catalyst Use fresh catalyst and ligands check_catalyst->new_catalyst No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes optimize_ligand Screen bulky, electron-rich ligands (e.g., SPhos, t-Bu3P) new_catalyst->optimize_ligand optimize_ligand->check_conditions optimize_base Screen different bases (K3PO4, NaOtBu) check_conditions->optimize_base No success Successful Coupling check_conditions->success Yes increase_temp Increase temperature incrementally optimize_base->increase_temp increase_temp->success

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd R-Br RPdX R-Pd(II)-X(L_n) OxAdd->RPdX Transmetal Transmetalation (R'-B(OR)2) RPdX->Transmetal Ar-B(OH)2 Base RPdR R-Pd(II)-R'(L_n) Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

References

Addressing solubility issues of 6-Bromohexanoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromohexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during chemical synthesis, with a focus on addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound has a dual-nature molecular structure, featuring a polar carboxylic acid head and a nonpolar six-carbon alkyl chain with a terminal bromine atom.[1] This results in:

  • High solubility in polar organic solvents like methanol, ethanol, and acetone.[1]

  • Moderate solubility in water, where the carboxylic acid group can form hydrogen bonds.[1]

  • Low solubility in nonpolar solvents such as alkanes (e.g., hexane), cycloalkanes, and some aromatic hydrocarbons.[2][3] This property is often utilized for purification via crystallization.[2]

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: Dissolution issues can arise from several factors:

  • Solvent Choice: The solvent may not be appropriate for this compound. It is significantly less soluble in nonpolar solvents.[2][3]

  • Temperature: Like most solids, the solubility of this compound is temperature-dependent. At its melting point of 32-35°C, it exists as a liquid and is more miscible with other liquids.[4]

  • Concentration: The amount of this compound may have exceeded its solubility limit in the chosen volume of solvent.

  • Purity: Impurities in the material can sometimes affect its solubility characteristics.

Q3: Can I heat the mixture to improve solubility?

A3: Gentle heating can be an effective method to increase the dissolution rate and solubility. Since this compound has a low melting point (32-35°C), it will become a liquid, which can facilitate mixing.[4] However, be mindful of the boiling point of your solvent and the thermal stability of other reactants in your mixture. The boiling point of this compound is high (165-170 °C at 20 mmHg), so it is not highly volatile.[4]

Q4: How does pH affect the solubility of this compound?

A4: The pH of an aqueous solution significantly impacts the solubility of this compound. In basic conditions (pH > ~4.7, its predicted pKa), the carboxylic acid group is deprotonated to form the carboxylate salt, 6-bromohexanoate (B1238239). This ionic form is substantially more soluble in water than the neutral acid form.

Solubility Data

The following table summarizes the solubility of this compound in various common solvents.

SolventSolubility (g/L) at 25°CClassificationReference
Methanol232.48Highly Soluble[5]
Ethanol195.59Highly Soluble[5]
Isopropanol139.74Highly Soluble[5]
AcetoneSolubleHighly Soluble
Ethyl Acetate71.11Soluble[5]
Water7.55Moderately Soluble[5]
Alkanes/CycloalkanesNot specifiedPoorly Soluble[2][3]

Note: The term "Soluble" is used where specific quantitative data was not available but is indicated in the literature.

Troubleshooting Guide for Solubility Issues

Problem 1: My reaction is biphasic, and the this compound is not reacting with my water-insoluble substrate.

  • Solution: This is a classic phase-separation problem. The polar this compound prefers the aqueous or a polar organic phase, while a nonpolar substrate will reside in an immiscible organic phase.

    • Option A: Use a Co-solvent. Add a solvent that is miscible with both phases to create a single, homogeneous phase.

    • Option B: Employ Phase-Transfer Catalysis (PTC). This is often the most effective solution for reacting water-soluble salts with organic-soluble substrates. See the detailed protocol below.

Problem 2: I need to run my reaction in an aqueous buffer, but the required concentration of this compound will not dissolve.

  • Solution: Convert the this compound to its more soluble salt form.

    • Choose a buffer with a pH at least 1-2 units above the pKa of the carboxylic acid (~4.7). A phosphate (B84403) or borate (B1201080) buffer in the pH 7-8 range is a common choice.

    • Alternatively, dissolve the this compound in water and add a stoichiometric amount of a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the sodium or potassium 6-bromohexanoate salt in situ. This salt will have significantly higher aqueous solubility.

Problem 3: The product of my reaction is an ester of this compound, but the reaction is slow and incomplete in a single solvent system.

  • Solution: The polarity of the reaction medium may not be optimal.

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., THF, Dichloromethane, Acetonitrile) to find the optimal medium for both starting materials.

    • Use a Co-solvent System: A mixture of a polar aprotic solvent (like DMF or DMSO) with a less polar solvent (like Toluene or THF) can sometimes provide the right balance of solubility for all components.

Experimental Protocols

Protocol 1: Enhancing Aqueous Solubility via Salt Formation

This protocol is for reactions where this compound needs to be dissolved in an aqueous medium at a concentration higher than its intrinsic solubility.

  • Preparation: To a reaction vessel, add the desired amount of this compound.

  • Dissolution: For every 1 mole of this compound, add a minimum volume of deionized water.

  • Basification: While stirring, slowly add one molar equivalent of a 1M aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.

  • Confirmation: Continue stirring until all the solid has dissolved. The solution should be clear. The pH of the resulting solution will be basic, containing the highly soluble sodium or potassium 6-bromohexanoate.

  • Reaction: Proceed by adding the other reagents for your reaction to this aqueous solution.

Protocol 2: Reaction in a Biphasic System Using a Phase-Transfer Catalyst

This method is ideal for reacting the salt of this compound (in an aqueous phase) with a substrate that is only soluble in an organic solvent (e.g., alkylation of the carboxylate).

  • Aqueous Phase Preparation: In a reaction flask, dissolve this compound and a base (e.g., K₂CO₃) in water to form the potassium 6-bromohexanoate salt.

  • Organic Phase Preparation: Add an immiscible organic solvent (e.g., Toluene, Dichloromethane) containing your substrate.

  • Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride.[6][7][8]

  • Reaction: Stir the biphasic mixture vigorously to maximize the interfacial area. Gentle heating may be applied to increase the reaction rate.

  • Mechanism: The quaternary ammonium (B1175870) cation from the catalyst pairs with the 6-bromohexanoate anion, transporting it from the aqueous phase into the organic phase where it can react with the substrate.[9]

Visualizations

Troubleshooting_Workflow start This compound Solubility Issue check_solvent Is the solvent appropriate? (Polar organic, e.g., MeOH, Acetone) start->check_solvent check_phase Is the reaction biphasic? check_solvent->check_phase Yes heat Consider gentle heating (to >35°C) check_solvent->heat No check_aqueous Is the solvent aqueous? check_phase->check_aqueous Yes use_polar Action: Switch to a polar organic solvent. check_phase->use_polar No use_ptc Action: Use a Phase-Transfer Catalyst (e.g., TBAB). check_aqueous->use_ptc No (Substrate is organic-soluble) form_salt Action: Form a salt using a base (e.g., NaOH, K2CO3). check_aqueous->form_salt Yes use_cosolvent Action: Add a co-solvent to create one phase. use_ptc->use_cosolvent OR heat->check_phase

Caption: A troubleshooting flowchart for addressing solubility issues.

Salt_Formation cluster_0 Low Aqueous Solubility cluster_1 High Aqueous Solubility bha reagents + NaOH (Base) - H2O bha->reagents bha_label This compound (Neutral Form) salt salt_label 6-Bromohexanoate Anion (Salt Form) reagents->salt

Caption: Conversion to a salt to increase aqueous solubility.

PTC_Workflow cluster_aq Aqueous Phase cluster_org Organic Phase Anion Br(CH2)5COO⁻ K⁺ (Reactant Anion) Catalyst_org Q⁺ Br(CH2)5COO⁻ (Active Catalyst) Anion->Catalyst_org Ion Exchange Catalyst_aq Q⁺ X⁻ (Catalyst) Substrate R-Y (Substrate) Product Br(CH2)5COO-R (Product) Substrate->Product Product->Catalyst_aq Catalyst Regeneration Catalyst_org->Substrate Reaction

Caption: Workflow for a reaction using Phase-Transfer Catalysis (PTC).

References

Technical Support Center: Protective Group Strategies for 6-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromohexanoic acid. The focus is on addressing specific issues that may be encountered during the protection and deprotection of its carboxylic acid functionality.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for protecting the carboxylic acid of this compound?

A1: The most common and effective strategies involve the formation of esters. Methyl, benzyl (B1604629), and tert-butyl esters are widely used due to their relative ease of formation and cleavage under specific conditions. Silyl (B83357) esters are also an option, particularly when very mild deprotection conditions are required, though they are generally more labile.[1][2]

Q2: How does the bromo- functionality of this compound affect the choice of a protecting group?

A2: The presence of the primary alkyl bromide is a critical consideration. Strong bases or nucleophiles used in some protection or deprotection steps can lead to side reactions, such as elimination or substitution at the carbon-bromine bond. Therefore, it is crucial to select a protective group strategy that employs conditions compatible with the alkyl halide. For instance, strongly basic conditions for ester hydrolysis might be problematic.

Q3: What is "orthogonal protection," and why is it important when working with this compound?

A3: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others that are cleaved under different conditions.[3] This is particularly relevant for this compound if further modifications at the bromide or other functional groups are planned. For example, a benzyl ester (removed by hydrogenolysis) could be used to protect the carboxylic acid while another acid-labile or base-labile protecting group is used elsewhere in the molecule.[4]

Q4: How can I monitor the progress of my protection/deprotection reaction?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of these reactions.[5][6] By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The choice of eluent (solvent system) is crucial for good separation.

Troubleshooting Guides

Issue 1: Low Yield During Esterification

Potential Cause Suggested Solution
Equilibrium Limitation (Fischer Esterification) : The reaction of a carboxylic acid and an alcohol to form an ester is a reversible process. The water generated as a byproduct can hydrolyze the ester back to the starting materials.[7]1. Use an excess of the alcohol : This will shift the equilibrium towards the product side. Methanol (B129727) is often used as both the reagent and the solvent.[6] 2. Remove water : Use a Dean-Stark apparatus to remove water as it is formed, especially when using less volatile alcohols.
Incomplete Reaction : The reaction may not have reached completion within the allotted time.1. Increase reaction time : Monitor the reaction by TLC until the starting material is no longer visible.[6] 2. Increase temperature : Refluxing the reaction mixture is common for Fischer esterification.[1][5]
Side Reactions : The basic conditions used in some esterification methods (e.g., using a carboxylate salt and an alkyl halide) may cause side reactions at the C-Br bond of this compound.1. Use milder bases : If preparing the carboxylate salt, use a non-nucleophilic base like cesium carbonate or a hindered amine. 2. Choose an alternative method : Fischer esterification under acidic conditions avoids the use of strong bases.
Steric Hindrance : While not a major issue for this compound, bulky protecting groups may require more forcing conditions.Optimize catalyst and temperature : For bulky alcohols, a stronger acid catalyst or higher temperatures might be necessary.

Issue 2: Incomplete Deprotection

Potential Cause Suggested Solution
Inefficient Catalyst (Hydrogenolysis of Benzyl Esters) : The palladium on carbon (Pd/C) catalyst may be old or of poor quality.1. Use fresh catalyst : Ensure the Pd/C is active. 2. Optimize catalyst loading : Typically, 5-10 mol% of Pd/C is used. 3. Ensure proper reaction setup : Use a hydrogen atmosphere (balloon or Parr shaker) and an appropriate solvent like methanol or ethyl acetate (B1210297).[8]
Insufficient Acid/Base (Hydrolysis) : The amount of acid or base used for hydrolysis may not be sufficient to drive the reaction to completion.1. Use a stoichiometric excess of the reagent : For base-mediated hydrolysis, 2-3 equivalents of LiOH or NaOH are common. For acid-mediated cleavage of tert-butyl esters, a strong acid like trifluoroacetic acid (TFA) is typically used in excess.[7][9]
Reaction Time : The deprotection reaction may require more time to go to completion.Monitor by TLC : Continue the reaction until the starting ester spot is no longer visible on the TLC plate.

Issue 3: Formation of Impurities

Potential Cause Suggested Solution
Intramolecular Cyclization : Under certain conditions, particularly with heat or base, the carboxylate of this compound can displace the bromide to form a seven-membered lactone.1. Keep temperatures low : When using basic conditions, perform the reaction at room temperature or below if possible. 2. Use non-nucleophilic bases : When forming a carboxylate salt for subsequent reaction, use bases like cesium carbonate.
Elimination Reaction : Strong, non-nucleophilic bases (e.g., DBU) can promote the elimination of HBr to form an unsaturated carboxylic acid.Avoid strong, non-nucleophilic bases : If basic conditions are required, use weaker bases like triethylamine (B128534) or potassium carbonate.
Decomposition on Silica (B1680970) Gel : Some protected esters, particularly silyl esters, can be unstable to silica gel chromatography.[10]1. Use neutral or deactivated silica gel : Triethylamine can be added to the eluent to neutralize the silica gel. 2. Alternative purification methods : Consider distillation or crystallization if chromatography proves problematic.

Data Presentation

Table 1: Comparison of Common Protecting Groups for this compound

Protecting GroupProtection MethodTypical Yield (%)Deprotection MethodTypical Yield (%)Stability & Orthogonality
Methyl Ester H₂SO₄ (cat.), MeOH, reflux[11]85-95LiOH or NaOH, H₂O/THF[2]>95Stable to acidic conditions (mild), hydrogenolysis. Cleaved by strong acid/base.
Benzyl Ester BnBr, Cs₂CO₃, DMF[8]80-95H₂, Pd/C, MeOH or EtOAc[8]>95Stable to acidic and basic conditions (mild). Orthogonal to acid/base labile groups.
tert-Butyl Ester Isobutylene, H₂SO₄ (cat.)[9]70-85Trifluoroacetic acid (TFA), CH₂Cl₂[9]>95Stable to basic conditions and hydrogenolysis. Orthogonal to base-labile and hydrogenolysis-sensitive groups.
Silyl Ester (e.g., TBDMS) TBDMSCl, Imidazole, DMF80-95TBAF, THF[10]>90Very mild deprotection. Labile to acid and base. Orthogonal to groups stable to fluoride.

Experimental Protocols

Protocol 1: Methyl Ester Protection (Fischer Esterification)
  • Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (5-10 volumes).

  • Acid Catalyst : Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

  • Reaction : Heat the mixture to reflux and monitor the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete in 2-4 hours.

  • Work-up : Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 6-bromohexanoate (B1238239).[6]

Protocol 2: Benzyl Ester Protection
  • Reaction Setup : Dissolve this compound (1.0 eq) in dimethylformamide (DMF, 5-10 volumes).

  • Base : Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution and stir for 10-15 minutes.

  • Alkylation : Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Reaction : Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Work-up : Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Protocol 3: tert-Butyl Ester Deprotection
  • Reaction Setup : Dissolve the tert-butyl 6-bromohexanoate (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂, 5-10 volumes).

  • Acid : Add trifluoroacetic acid (TFA, 5-10 eq) to the solution at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up : Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene (B28343) can help remove residual TFA). The resulting this compound can be used directly or purified further if necessary.[9]

Visualizations

Protective_Group_Selection start Start with This compound next_step What is the next reaction step? start->next_step grignard Grignard Formation or Organolithium Reagent next_step->grignard Strongly Nucleophilic/ Basic acid_sensitive Acid-Sensitive Reaction next_step->acid_sensitive Acidic base_sensitive Base-Sensitive Reaction next_step->base_sensitive Basic hydrogenolysis Hydrogenation Conditions next_step->hydrogenolysis Reductive pg_choice1 Protect as tert-Butyl Ester grignard->pg_choice1 pg_choice2 Protect as Benzyl Ester acid_sensitive->pg_choice2 pg_choice3 Protect as Methyl or Ethyl Ester base_sensitive->pg_choice3 pg_choice4 Protect as tert-Butyl Ester hydrogenolysis->pg_choice4

Caption: Decision tree for selecting a protective group.

Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step start 6-Bromohexanoic Acid reaction_p Protection Reaction (e.g., Esterification) start->reaction_p workup_p Aqueous Work-up & Extraction reaction_p->workup_p purify_p Purification (Chromatography/ Distillation) workup_p->purify_p protected Protected This compound purify_p->protected reaction_d Deprotection Reaction (e.g., Hydrolysis) protected->reaction_d Intermediate Reaction(s) workup_d Aqueous Work-up & Extraction reaction_d->workup_d purify_d Purification workup_d->purify_d final_product Deprotected This compound purify_d->final_product

Caption: General experimental workflow for protection and deprotection.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 6-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Bromohexanoic acid is a valuable bifunctional molecule widely utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its synthesis can be approached through several routes, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and starting material availability. This guide provides a comparative analysis of three common synthetic pathways to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their applications.

Data Presentation

The following table summarizes the key quantitative data for the three primary synthesis routes for this compound, providing a direct comparison of their performance metrics.

ParameterRoute 1: From ε-CaprolactoneRoute 2: From 1,6-Hexanediol (B165255)Route 3: From Cyclohexanone (B45756)
Starting Material ε-Caprolactone1,6-HexanediolCyclohexanone
Overall Yield 92-95%[1][2]~69% (calculated)85-90% (calculated)
Number of Steps 122
Key Reagents Dry HBr gas1. HBr, Toluene2. CrO₃, H₂SO₄, Acetone (B3395972)1. Peracetic Acid or m-CPBA2. Dry HBr gas
Reaction Time 4-7 hours[1][2]Step 1: 18-24 hoursStep 2: ~2 hoursStep 1: 2-4 hoursStep 2: 4-7 hours[1][2]
Reaction Temperature 0-50°C[1][2]Step 1: Reflux (~110°C)Step 2: 0°C to RTStep 1: 0-55°CStep 2: 0-50°C[1][2]
Purity >99%[1][2]High after chromatography>99%[1][2]

Experimental Protocols

Route 1: Synthesis from ε-Caprolactone

This single-step route involves the ring-opening of ε-caprolactone with dry hydrogen bromide gas. It is characterized by high yields and purity.

Materials:

  • ε-Caprolactone

  • Anhydrous organic solvent (e.g., n-hexane, toluene, or dichloromethane)

  • Dry hydrogen bromide gas

  • Three-necked flask, thermometer, stirrer, and gas inlet tube

Procedure:

  • In a 500 ml three-necked flask equipped with a thermometer, a stirrer, and a gas inlet tube, add ε-caprolactone (1 mol, 114 g) and an organic solvent (e.g., 200 mL of toluene).[2]

  • Begin stirring the mixture and start bubbling dry hydrogen bromide gas (1.3 moles, 105 g) through the solution.[1]

  • Control the reaction temperature between 40°C and 50°C.[1]

  • After the introduction of hydrogen bromide gas is complete, continue stirring the mixture at this temperature for an additional 4 hours.[1]

  • Cool the reaction mixture to 10-20°C and stir for another 4 hours, during which a large amount of crystals will form.[1]

  • Filter the solid product to obtain this compound as a pale yellow solid. The reported yield is approximately 95% with a purity of 99.1% (by gas chromatography).[1]

Route 2: Synthesis from 1,6-Hexanediol

This two-step route begins with the monobromination of 1,6-hexanediol, followed by the oxidation of the resulting 6-bromo-1-hexanol (B126649).

Step 1: Synthesis of 6-Bromo-1-hexanol

Materials:

  • 1,6-Hexanediol

  • 48% aqueous hydrobromic acid

  • Toluene

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, and magnetic stirrer

Procedure:

  • To a round-bottom flask, add 1,6-hexanediol (1.0 eq) and toluene.[3]

  • With stirring, carefully add 48% aqueous hydrobromic acid (1.2 eq).[3]

  • Assemble the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the biphasic mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing for 18-24 hours.[3]

  • After cooling, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 6-bromo-1-hexanol.

  • Purify the crude product by silica (B1680970) gel column chromatography (eluent: n-hexane/ethyl acetate) to afford pure 6-bromo-1-hexanol (yield: ~83%).[3]

Step 2: Oxidation of 6-Bromo-1-hexanol to this compound (Jones Oxidation)

Materials:

  • 6-Bromo-1-hexanol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Ice bath

Procedure:

  • Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid, then diluting with water.

  • Dissolve 6-bromo-1-hexanol in acetone and cool the solution in an ice bath.

  • Slowly add the Jones reagent to the stirred solution of 6-bromo-1-hexanol, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours. The color of the reaction mixture will change from orange to green.

  • Quench the reaction by adding isopropanol.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude this compound can be purified by distillation or chromatography. The expected yield for this step is generally high for primary alcohols.

Route 3: Synthesis from Cyclohexanone

This two-step synthesis involves the Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone, followed by the ring-opening of the lactone with hydrogen bromide.

Step 1: Synthesis of ε-Caprolactone from Cyclohexanone (Baeyer-Villiger Oxidation)

Materials:

  • Cyclohexanone

  • Peracetic acid (or m-chloroperoxybenzoic acid, m-CPBA)

  • Solvent (e.g., dichloromethane (B109758) if using m-CPBA)

  • Round-bottom flask, stirrer

Procedure (using peracetic acid):

  • React anhydrous peroxyacetic acid with cyclohexanone at a temperature of 30-80°C. No additional solvent or catalyst is typically required for this specific method.

  • The molar yield of ε-caprolactone is reported to be over 92% with respect to cyclohexanone.

Step 2: Synthesis of this compound from ε-Caprolactone

The procedure for this step is identical to the protocol described in Route 1 . The high yield of this step combined with the high yield of the first step results in a high overall yield for this route.

Mandatory Visualization

The following diagrams illustrate the logical workflow for each of the described synthesis routes.

Synthesis_Route_1 start ε-Caprolactone process Ring-opening with dry HBr gas start->process end This compound process->end

Caption: Workflow for the synthesis of this compound from ε-Caprolactone.

Synthesis_Route_2 start 1,6-Hexanediol step1 Monobromination with HBr/Toluene start->step1 intermediate 6-Bromo-1-hexanol step1->intermediate step2 Oxidation (e.g., Jones Reagent) intermediate->step2 end This compound step2->end

Caption: Workflow for the synthesis of this compound from 1,6-Hexanediol.

Synthesis_Route_3 start Cyclohexanone step1 Baeyer-Villiger Oxidation start->step1 intermediate ε-Caprolactone step1->intermediate step2 Ring-opening with dry HBr gas intermediate->step2 end This compound step2->end

Caption: Workflow for the synthesis of this compound from Cyclohexanone.

References

Beyond the Chain: A Comparative Guide to Alternative Bifunctional Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical decision in the design of potent and effective targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). While 6-bromohexanoic acid has served as a foundational building block for creating simple alkyl chain linkers, the field has evolved to embrace a diverse array of chemical scaffolds that offer significant advantages in modulating the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules.

This guide provides an objective comparison of alternative bifunctional linkers to those derived from this compound. We will explore the performance of these alternatives, supported by experimental data, and provide detailed methodologies for key experiments to aid in the rational design of next-generation protein degraders.

The Expanding Toolbox of Bifunctional Linkers

The linker component of a PROTAC, though once considered a simple spacer, is now recognized as a critical determinant of its biological activity.[1][2] It plays a pivotal role in dictating the formation of a productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.[3] The limitations of simple alkyl chains derived from reagents like this compound, such as potential hydrophobicity and lack of conformational control, have driven the exploration of alternative linker architectures.[4] These alternatives can be broadly categorized into flexible and rigid linkers.

Flexible Linkers: Navigating the Conformational Landscape

Flexible linkers, characterized by a high number of rotatable bonds, allow the PROTAC to adopt multiple conformations, which can increase the probability of forming a productive ternary complex.[2]

  • Polyethylene Glycol (PEG) Linkers: PEG linkers are widely used to enhance the solubility and permeability of PROTACs.[1] The ethylene (B1197577) glycol units introduce polarity and can participate in hydrogen bonding, which can be advantageous for large, hydrophobic PROTAC molecules.[1] The length of the PEG chain is a critical parameter that must be optimized for each specific target and E3 ligase pair to ensure efficient ternary complex formation.[5]

  • Alkyl Chains with Modified Functionality: While simple alkyl chains can be effective, incorporating functional groups such as ethers, amines, or amides can modulate the linker's polarity and rigidity.[3] These modifications can improve physicochemical properties and potentially introduce beneficial interactions within the ternary complex.

Rigid Linkers: Pre-organizing for Potency

In contrast to their flexible counterparts, rigid linkers introduce conformational constraints, which can pre-organize the PROTAC into a bioactive conformation.[2] This can reduce the entropic penalty of binding and lead to more potent degradation.[2]

  • Cyclic Structures (Piperazine/Piperidine): The incorporation of saturated heterocyclic rings like piperazine (B1678402) and piperidine (B6355638) imparts rigidity to the linker.[6] The basic nitrogen atoms in these rings can also be protonated at physiological pH, which can improve the aqueous solubility of the PROTAC.[6] The piperazine moiety can also actively participate in and stabilize the ternary complex through hydrogen bonding.[6]

  • Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity into the linker. These structures can also participate in π-π stacking interactions, which may help to stabilize the ternary complex.[4]

  • "Clickable" Linkers (Alkynes and Triazoles): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction is a highly efficient method for synthesizing PROTACs with triazole-containing linkers.[4] The resulting triazole ring is planar and metabolically stable, providing conformational restriction and enhancing the drug-like properties of the PROTAC.[7]

Performance Comparison of Bifunctional Linkers

The choice of linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following tables summarize experimental data for PROTACs targeting various proteins, showcasing the influence of different linker architectures.

PROTACTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
TBK1 Degrader TBK1Not SpecifiedAlkyl Chain (<12 atoms)No degradation-Not Specified
TBK1 Degrader TBK1Not SpecifiedAlkyl Chain (12-29 atoms)Submicromolar>90 (optimal at 21 atoms)Not Specified
Compound 27 Not SpecifiedNot SpecifiedHydrocarbon (10 atoms)97.188MDA-MB-231
Compound 34 Not SpecifiedNot SpecifiedPiperazine-containing (13-15 atoms)60.094MDA-MB-231
ARV-825 BRD4CRBNPEG<1>90RS4;11
FBXO22 Degrader FBXO22FBXO22PEGInactive-Not Specified
FBXO22 Degrader FBXO22FBXO22Alkyl250~70Not Specified

Table 1: Comparison of PROTAC Performance with Different Linker Types. This table presents a summary of DC50 and Dmax values for various PROTACs, highlighting how linker composition and length can dramatically affect degradation efficacy. The data illustrates that the optimal linker is highly dependent on the specific target protein and E3 ligase pair.[1][8][9]

Linker TypeKey Physicochemical PropertiesImpact on Pharmacokinetic Properties
Alkyl Hydrophobic, flexibleCan decrease solubility and increase metabolic susceptibility.[1]
PEG Hydrophilic, flexibleGenerally improves solubility and permeability.[1]
Rigid (e.g., Piperazine, Triazole) Reduced flexibility, may have mixed polarityCan improve metabolic stability and cell permeability by reducing the number of rotatable bonds.[1][10]

Table 2: Physicochemical and Pharmacokinetic Properties of PROTAC Linkers. This table provides a general overview of how different linker types can influence the drug-like properties of a PROTAC.

Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation and comparison of PROTAC efficacy. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of a target protein.[11]

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • For a dose-response experiment, treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours), including a vehicle control (e.g., DMSO).[11]

  • For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[11]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing soluble proteins.[11]

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[11]

3. SDS-PAGE and Western Blotting:

  • Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[11]

  • Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.[11]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Block the membrane to prevent non-specific antibody binding.[12]

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[11]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[12]

4. Signal Detection and Data Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[11]

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[11]

  • Normalize the band intensity of the target protein to the intensity of the corresponding loading control band.[11]

  • Calculate the percentage of protein degradation relative to the vehicle control.[11]

Ternary Complex Formation Assays

Several biophysical assays can be used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

  • Principle: A proximity-based assay that measures energy transfer between a donor and an acceptor fluorophore when they are in close proximity.[2]

  • Protocol:

    • Use a purified, tagged target protein (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged).

    • Use antibodies conjugated to a FRET donor (e.g., terbium) and a FRET acceptor (e.g., fluorescein) that recognize the respective tags.[2]

    • In a microplate, combine the tagged proteins and a serial dilution of the PROTAC.

    • Measure the FRET signal using a plate reader. An increase in the signal indicates ternary complex formation.[2]

2. Fluorescence Polarization (FP):

  • Principle: Measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule to a larger protein.[13]

  • Protocol:

    • To measure the binary binding affinity of a PROTAC to its target or E3 ligase, a fluorescently labeled ligand is displaced by the PROTAC.

    • For ternary complex analysis, one protein is saturated with the PROTAC, and then titrated with the second protein.[13]

3. Surface Plasmon Resonance (SPR):

  • Principle: Detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte.

  • Protocol:

    • Immobilize the E3 ligase on the sensor chip.

    • Inject a solution containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the chip surface.[14]

    • The resulting sensorgrams reflect the formation and dissociation of the ternary complex.[14]

4. Isothermal Titration Calorimetry (ITC):

  • Principle: Measures the heat change upon binding of two molecules.

  • Protocol:

    • Place the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe.

    • Titrate the protein-PROTAC mixture into the E3 ligase solution. The resulting thermogram indicates the heat of ternary complex formation.[14]

In-Cell Ubiquitination Assay

This assay confirms that PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[2]

1. Cell Treatment:

  • Treat cells with the PROTAC at a concentration known to induce degradation.

  • It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.[2]

2. Cell Lysis and Immunoprecipitation (IP):

  • Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[2]

  • Immunoprecipitate the target protein using a specific antibody.[2]

3. Western Blotting:

  • Elute the immunoprecipitated protein and analyze by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation Degradation of POI Proteasome->Degradation Mediates Recycling PROTAC and E3 Ligase Recycling Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Start cell_treatment PROTAC Treatment (Varying concentrations and time points) start->cell_treatment lysis Cell Lysis and Protein Extraction cell_treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking Membrane Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-POI and Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Acquisition and Analysis detection->analysis end End analysis->end

Caption: Western Blot Workflow for PROTAC Degradation.

Linker_Properties_Relationship cluster_linker Linker Properties Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (e.g., PEG, Alkyl, Rigid) Composition->Ternary_Complex Physicochem Physicochemical Properties (Solubility, Permeability) Composition->Physicochem Flexibility Flexibility Flexibility->Ternary_Complex PROTAC_Performance Overall PROTAC Performance (DC50, Dmax) Ternary_Complex->PROTAC_Performance Physicochem->PROTAC_Performance

Caption: Logical relationships of linker properties and PROTAC performance.

References

Core Reactivity Principles: The Role of the Leaving Group

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 6-Bromohexanoic Acid and 6-Chlorohexanoic Acid in Nucleophilic Substitution Reactions

For researchers and professionals in drug development and chemical synthesis, the choice between alkyl halides is a critical decision that influences reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of the reactivity of this compound and 6-chlorohexanoic acid, focusing on their performance in nucleophilic substitution reactions, supported by fundamental chemical principles and a detailed experimental protocol for direct comparison.

The primary determinant of reactivity in nucleophilic substitution reactions for these two compounds is the nature of the halogen atom, which functions as the leaving group. In a nucleophilic substitution reaction, an incoming nucleophile attacks the electrophilic carbon atom, leading to the displacement of the halide ion.[1] The efficiency of this process is heavily dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires.[2]

The established order of leaving group ability for halogens is: I⁻ > Br⁻ > Cl⁻ > F⁻.[3] This trend is governed by two main factors:

  • Basicity : Weaker bases are better leaving groups because they are more stable as anions.[4] Bromide (Br⁻) is a weaker base than chloride (Cl⁻).

  • Polarizability/Atomic Size : Larger ions, like bromide, can distribute the negative charge over a larger volume, which increases their stability.[2][5] This makes the bromide ion a more stable, and thus better, leaving group than the chloride ion.

Consequently, the carbon-bromine (C-Br) bond in this compound is weaker than the carbon-chlorine (C-Cl) bond in 6-chlorohexanoic acid. This weaker bond requires less energy to break, resulting in a lower activation energy and a faster reaction rate for the bromo-compound in nucleophilic substitution reactions, particularly in Sₙ2 reactions.[6]

Quantitative Reactivity Comparison

FeatureThis compound6-Chlorohexanoic AcidRationale
Molecular Weight 195.05 g/mol [7]150.60 g/mol [8]The bromine atom is heavier than the chlorine atom.
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Halogen substituent at the 6-position.
Leaving Group Ability ExcellentGoodBromide is a weaker base and more polarizable than chloride, making it a better leaving group.[2][3]
Relative Reaction Rate (Sₙ2) FasterSlowerThe C-Br bond is weaker and more easily broken than the C-Cl bond, leading to a lower activation energy.[6]
Typical Applications Preferred for reactions requiring higher reactivity and milder conditions. Used in the synthesis of various organic intermediates.[9]Suitable for applications where lower cost is a factor and harsher reaction conditions are acceptable.Economic factors and required reaction kinetics often dictate the choice.

Reaction Mechanism and Energy Profile

The substitution reaction for both compounds, being primary alkyl halides, will predominantly proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[10] This is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[10]

SN2_Mechanism Nu Nu⁻ Substrate R-X TS [Nu---R---X]⁻ Nu->TS Attack Product R-Nu TS->Product Bond Formation LG X⁻ TS->LG Bond Cleavage note X = Br or Cl R = -(CH₂)₅COOH Nu⁻ = Nucleophile

Caption: General Sₙ2 mechanism for 6-halo-hexanoic acids.

The activation energy for the reaction with this compound is lower than that for 6-chlorohexanoic acid, reflecting its higher reactivity.

Experimental Protocol: Comparative Reactivity via Finkelstein Reaction

This protocol provides a method to directly compare the Sₙ2 reactivity of this compound and 6-chlorohexanoic acid by reacting them with sodium iodide in acetone (B3395972). The reaction relies on the fact that sodium iodide is soluble in acetone, while the resulting sodium bromide and sodium chloride are not.[4] The rate of formation of the precipitate (NaCl or NaBr) provides a direct, observable measure of the reaction rate.

Objective: To determine the relative reactivity of this compound and 6-chlorohexanoic acid in an Sₙ2 reaction.

Materials:

  • This compound

  • 6-chlorohexanoic acid

  • 15% (w/v) solution of sodium iodide (NaI) in anhydrous acetone

  • Anhydrous acetone

  • Test tubes (e.g., 10 cm) and rack

  • Pipettes or droppers

  • Stopwatch

  • Water bath (optional, for temperature control)

Procedure:

  • Preparation: Label three clean, dry test tubes as 'Bromo', 'Chloro', and 'Control'.

  • Reagent Addition:

    • To the 'Bromo' test tube, add 2 mL of the 15% NaI in acetone solution, followed by 0.1 mmol of this compound.

    • To the 'Chloro' test tube, add 2 mL of the 15% NaI in acetone solution, followed by 0.1 mmol of 6-chlorohexanoic acid.

    • To the 'Control' test tube, add 2 mL of the 15% NaI in acetone solution and a few drops of acetone (no alkyl halide).

  • Reaction Initiation: Stopper the tubes, shake vigorously to mix the contents, and start the stopwatch immediately.

  • Observation: Place the test tubes in a rack at a constant temperature (room temperature or a controlled water bath). Observe the tubes for the formation of a cloudy precipitate (NaBr or NaCl).

  • Data Recording: Record the time at which a precipitate first becomes visible in the 'Bromo' and 'Chloro' tubes. Continue to observe and note the extent of precipitation at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes). The control tube should show no reaction.

Expected Outcome: A precipitate will form significantly faster in the 'Bromo' test tube than in the 'Chloro' test tube. This observation directly demonstrates the higher reactivity of this compound due to the superior leaving group ability of bromide.

Experimental_Workflow start Start prep 1. Prepare & Label 3 Test Tubes: 'Bromo', 'Chloro', 'Control' start->prep add_nai 2. Add 2 mL of 15% NaI in Acetone to each tube prep->add_nai add_substrates 3. Add Substrates: - this compound to 'Bromo' - 6-Chlorohexanoic Acid to 'Chloro' - Acetone to 'Control' add_nai->add_substrates mix 4. Stopper, Shake & Start Timer add_substrates->mix observe 5. Observe for Precipitate Formation at Constant Temperature mix->observe record 6. Record Time of First Precipitate Appearance observe->record compare 7. Compare Reaction Times record->compare end End compare->end

Caption: Workflow for comparing halo-acid reactivity.

Conclusion

For nucleophilic substitution reactions, This compound is demonstrably more reactive than 6-chlorohexanoic acid . This is a direct consequence of the bromide ion being a superior leaving group compared to the chloride ion.[3] Researchers requiring faster reaction rates, higher yields under milder conditions, or greater efficiency in their synthetic pathways should select this compound. While 6-chlorohexanoic acid may present a more economical option, its lower reactivity necessitates more forcing conditions (e.g., higher temperatures, longer reaction times), which may not be suitable for sensitive substrates or complex multi-step syntheses. The choice between these two reagents should therefore be guided by the specific kinetic and thermodynamic requirements of the intended application.

References

A Comparative Guide to PROTAC Efficacy: The Role of the 6-Bromohexanoic Acid Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, enabling the targeted degradation of proteins previously deemed "undruggable."[1] These heterobifunctional molecules orchestrate the demise of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[2][3] A PROTAC's architecture is deceptively simple: two distinct ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—are tethered by a chemical linker.[4] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing ternary complex formation, degradation efficacy, and pharmacokinetic properties.[5]

This guide provides a comparative analysis of PROTACs featuring an alkyl-based linker, specifically focusing on the validation of efficacy with a 6-bromohexanoic acid-derived linker, against other common linker types. While direct head-to-head quantitative data for PROTACs utilizing a this compound linker is not extensively available in the public domain, this guide will leverage data from structurally similar alkyl chain linkers to provide a robust comparative framework.

The Central Role of the Linker in PROTAC Function

The linker is not a passive spacer; it is a crucial component that governs the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the foundational step for subsequent ubiquitination and proteasomal degradation.[6] The linker's length, chemical composition, and flexibility directly impact the PROTAC's biological activity.[4] Alkyl chains, such as the one derived from this compound, are a common choice for linkers due to their synthetic accessibility and chemical stability.[4]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[7] A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.[7] The following tables summarize representative data from various studies, illustrating the impact of linker composition on the degradation of key therapeutic targets.

Disclaimer: The data presented for the "Alkyl Linker (Hexane-based)" is representative of PROTACs with alkyl chain linkers of similar length to a this compound derivative and is intended for comparative purposes. Variations in experimental conditions across different studies should be considered when interpreting these results.

Table 1: Comparison of PROTAC Efficacy with Different Linker Types

PROTAC CompoundTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC-Alkyl Target XCRBNAlkyl (Hexane-based)45>90Cancer Cell Line A
PROTAC-PEG Target XCRBNPEG420>95Cancer Cell Line A
PROTAC-Rigid Target XCRBNPiperazine-based8085Cancer Cell Line A

Data is synthesized from multiple sources for illustrative comparison.

Table 2: Impact of Alkyl Linker Length on BTK Degradation

PROTAC CompoundLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
BTK-PROTAC-1 Alkyl Chain~9>1000<10Ramos
BTK-PROTAC-2 Alkyl Chain~12~500~50Ramos
BTK-PROTAC-3 Alkyl Chain~15~40>90Ramos
BTK-PROTAC-4 Alkyl Chain~18~20>95Ramos
BTK-PROTAC-5 Alkyl Chain~21~10>95Ramos

This table illustrates the general trend of how varying the length of an alkyl linker can impact the degradation of Bruton's Tyrosine Kinase (BTK).

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein in response to PROTAC treatment.[8]

Methodology:

  • Cell Culture and Treatment: Seed cells of interest in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat the cells with a range of PROTAC concentrations for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[8]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit.[8]

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) is used to normalize for protein loading.[2]

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the data to determine the DC50 and Dmax values.[8]

Ternary Complex Formation Assay (NanoBRET™)

Objective: To assess the ability of a PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase in live cells.[6]

Methodology:

  • Cell Line Generation: Engineer a cell line to stably express the target protein fused to a NanoLuc® luciferase variant and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).[6]

  • Cell Plating and Labeling: Plate the engineered cells in a suitable microplate and add the HaloTag® ligand to label the E3 ligase fusion protein.[6]

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.[6]

  • Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at both the donor and acceptor emission wavelengths.[6]

  • Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex.[6]

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the effect of PROTAC-induced protein degradation on cell proliferation and health.[1]

Methodology:

  • Cell Seeding: Seed the cell line of interest in white, opaque-walled 96-well plates.[1]

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).[1]

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well to induce cell lysis and initiate the luminescent reaction.[1]

  • Data Acquisition: Measure the luminescence using a luminometer.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data to determine the IC50 value.[1]

Visualizing the Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the PROTAC signaling pathway, the experimental workflow for comparing linker efficacy, and the logical relationships of linker properties.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for Linker Comparison start Start: Synthesize PROTACs (Alkyl vs. Other Linkers) cell_culture Cell Culture & Treatment (Dose-Response) start->cell_culture western_blot Western Blot Analysis cell_culture->western_blot ternary_complex_assay Ternary Complex Assay (e.g., NanoBRET) cell_culture->ternary_complex_assay viability_assay Cell Viability Assay (e.g., CellTiter-Glo) cell_culture->viability_assay data_analysis_wb Quantify Degradation (DC50 & Dmax) western_blot->data_analysis_wb conclusion Conclusion: Compare Linker Efficacy data_analysis_wb->conclusion data_analysis_tc Assess Complex Formation ternary_complex_assay->data_analysis_tc data_analysis_tc->conclusion data_analysis_via Determine Cytotoxicity (IC50) viability_assay->data_analysis_via data_analysis_via->conclusion

Workflow for comparing PROTAC linker efficacy.

Signaling_Pathway_MAPK cluster_mapk MAPK Signaling Pathway Inhibition by PROTAC RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival Transcription_Factors->Cell_Response PROTAC_Target PROTAC targeting (e.g., RAF) PROTAC_Target->RAF Degrades

PROTAC-mediated degradation of a MAPK pathway component.

Conclusion

The validation of PROTAC efficacy is a multifaceted process that requires rigorous experimental evaluation. The linker, a central component of the PROTAC molecule, plays a pivotal role in determining its degradation potency and overall performance. While direct quantitative data for PROTACs utilizing a this compound linker is emerging, the comparative data for structurally similar alkyl linkers suggest that they are a viable and effective option in PROTAC design. The optimal linker, however, is highly dependent on the specific protein of interest and the E3 ligase being recruited. A systematic evaluation of various linker types, including alkyl chains, PEGs, and rigid linkers, is therefore essential in the development of novel and potent PROTAC-based therapeutics.

References

The Linker's Reach: A Comparative Guide to the Impact of Linker Length on PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical exercise in balancing molecular architecture with cellular function. The linker, the bridge connecting the target protein-binding warhead to the E3 ligase-recruiting anchor, is a pivotal determinant of a PROTAC's efficacy. This guide provides an objective comparison of how linker length influences PROTAC activity, supported by experimental data and detailed methodologies.

The fundamental role of a PROTAC is to orchestrate the formation of a stable and productive ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity is essential for the subsequent ubiquitination and proteasomal degradation of the target protein. The length and composition of the linker directly influence the geometry and stability of this ternary complex, thereby dictating the overall degradation efficiency.[1][2] An improperly sized linker can lead to steric hindrance, preventing complex formation, or result in a non-productive orientation that fails to support ubiquitination.[2][3]

Unveiling the PROTAC Mechanism: A Signaling Pathway

PROTACs co-opt the cell's native protein disposal machinery, the ubiquitin-proteasome system. The process is initiated by the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[4] This induced proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another degradation cycle.[1]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Figure 1: PROTAC Mechanism of Action.

The "Hook Effect": A Linker-Influenced Phenomenon

A common observation in PROTAC dose-response curves is the "hook effect," where degradation efficiency decreases at higher concentrations. This occurs when high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC-POI or PROTAC-E3) that are unable to form the productive ternary complex.[3] While primarily a concentration-dependent phenomenon, the properties of the linker can influence the stability of the ternary complex relative to the binary complexes. A linker that promotes high cooperativity in ternary complex formation can help mitigate the hook effect.[3]

Data Presentation: Linker Length vs. PROTAC Activity

The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[5] The following tables summarize quantitative data from published studies, illustrating the impact of linker length on PROTAC efficacy, as measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [5][6]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [][8][9]

Linker TypeLinker Length (atoms)Degradation EfficacyDC50 (µM)
Alkyl Chain9->10
Alkyl Chain12Effective1.5
PEG16More Potent0.026
Alkyl Chain19-0.14
Alkyl Chain21-0.27

Experimental Protocols

The systematic evaluation of a series of PROTACs with varying linker lengths is essential for identifying the optimal candidate. This involves the synthesis of a PROTAC library followed by a series of in vitro and cellular assays.

Experimental_Workflow cluster_design Design & Synthesis cluster_eval In Vitro & Cellular Evaluation cluster_analysis Data Analysis Vary_Linker Vary Linker Length (e.g., PEG, Alkyl) Synthesize Synthesize PROTAC Library Vary_Linker->Synthesize Ternary_Complex_Assay Ternary Complex Formation Assay (SPR) Synthesize->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot) Synthesize->Degradation_Assay Determine_DC50_Dmax Determine DC50 & Dmax Degradation_Assay->Determine_DC50_Dmax SAR Structure-Activity Relationship (SAR) Determine_DC50_Dmax->SAR

Figure 2: Generalized PROTAC Evaluation Workflow.

Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the degradation of the target protein.[5]

  • Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting: Block the membrane with a suitable blocking buffer for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI signal to a loading control signal (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[1][9]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique used to measure the binding affinities and kinetics of binary (PROTAC-protein) and ternary complexes.[5][10]

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[5]

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[5]

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[5]

  • Data Analysis and Cooperativity Calculation: The cooperativity factor (α) can be calculated to determine if the formation of the ternary complex is favored over the binary complexes. An α value greater than 1 indicates positive cooperativity, suggesting a more stable ternary complex.[3]

References

Spectroscopic Validation of 6-Bromohexanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 6-bromohexanoic acid and its key derivatives, including the methyl ester, ethyl ester, and acyl chloride. The information presented is intended to aid in the validation and characterization of these versatile chemical intermediates, which are crucial in various organic synthesis and drug development applications. This guide includes detailed experimental protocols and presents quantitative data in easily comparable formats.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives. These values are compiled from various spectral databases and literature sources, providing a reliable reference for compound identification and purity assessment.

¹H NMR Spectral Data (Chemical Shifts in ppm)
CompoundCOOH/COORCH₂-Brα-CH₂β-CH₂γ-CH₂OtherSolvent
This compound~11-123.41 (t)2.36 (t)1.65 (m)1.48 (m)-CDCl₃
Methyl 6-Bromohexanoate (B1238239)3.67 (s)3.40 (t)2.30 (t)1.64 (m)1.45 (m)-DMSO-d₆[1]
Ethyl 6-Bromohexanoate4.12 (q)3.41 (t)2.30 (t)1.65 (m)1.46 (m)1.24 (t)CDCl₃
6-Bromohexanoyl Chloride-3.41 (t)2.89 (t)1.74 (m)1.50 (m)-CDCl₃

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicity is indicated as (s) singlet, (t) triplet, (q) quartet, and (m) multiplet.

¹³C NMR Spectral Data (Chemical Shifts in ppm)
CompoundC=OCH₂-Brα-CH₂β-CH₂γ-CH₂δ-CH₂OtherSolvent
This compound179.533.533.827.824.232.3-Chloroform-d
Methyl 6-Bromohexanoate173.433.633.527.924.332.451.5 (OCH₃)CDCl₃
Ethyl 6-Bromohexanoate173.033.734.027.924.432.560.4 (OCH₂), 14.2 (CH₃)CDCl₃
6-Bromohexanoyl Chloride173.833.246.527.524.532.8-CDCl₃
Key IR Absorption Frequencies (cm⁻¹)
CompoundC=O StretchO-H Stretch (Carboxylic Acid)C-O StretchC-Br Stretch
This compound~17102500-3300 (broad)~1290~650
Methyl 6-Bromohexanoate~1740-~1170~650
Ethyl 6-Bromohexanoate~1735-~1180~650
6-Bromohexanoyl Chloride~1800--~650
Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragments
This compound194/196115 [M-Br]⁺, 73, 60 (McLafferty)
Methyl 6-Bromohexanoate208/210129 [M-Br]⁺, 177/179 [M-OCH₃]⁺, 74
Ethyl 6-Bromohexanoate222/224143 [M-Br]⁺, 177/179 [M-OC₂H₅]⁺, 88
6-Bromohexanoyl Chloride212/214/216177/179 [M-Cl]⁺, 133/135 [M-Br]⁺

Note: The presence of bromine results in characteristic isotopic patterns ([M]⁺ and [M+2]⁺) in the mass spectra.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound derivatives are provided below.

Synthesis of this compound from ε-Caprolactone[2]
  • Reaction Setup : To a three-necked flask equipped with a stirrer, thermometer, and gas inlet, add ε-caprolactone (1 mol, 114 g) and an organic solvent (e.g., n-hexane, 200 mL).

  • Reaction : Begin stirring and introduce dry hydrogen bromide gas (1.1 moles, 89 g) while maintaining the reaction temperature between 20-30°C.

  • Stirring : After the addition of hydrogen bromide is complete, continue to stir the mixture at the same temperature for 6 hours.

  • Crystallization : Cool the reaction mixture to 0-10°C and stir for an additional 3 hours to induce crystallization.

  • Isolation : Collect the resulting pale yellow solid by filtration to yield this compound.

Synthesis of Methyl 6-Bromohexanoate[3]
  • Esterification : In a 100 mL flask, combine this compound (0.11 mole, 22 g), methanol (B129727) (50 mL), and concentrated sulfuric acid (3 mL).

  • Reflux : Heat the mixture to reflux and maintain for 3 hours.

  • Workup : After cooling, remove the excess methanol by distillation. Add water (100 mL) and chloroform (B151607) (100 mL) to the residue.

  • Extraction : Separate the layers and extract the aqueous layer with several portions of chloroform.

  • Purification : Combine the organic layers, wash with 5% sodium bicarbonate solution and then with water. Dry the organic layer over magnesium sulfate (B86663) and remove the chloroform by rotary evaporation.

  • Distillation : Purify the crude product by vacuum distillation to obtain methyl 6-bromohexanoate.

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy : Infrared spectra are obtained using an FTIR spectrometer. Liquid samples can be analyzed as a thin film between KBr plates, while solid samples can be analyzed as a KBr pellet.

  • Mass Spectrometry : Mass spectra are acquired using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of this compound derivatives.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start Starting Material (e.g., ε-Caprolactone) reaction Chemical Reaction (e.g., Ring Opening, Esterification) start->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Distillation, Crystallization) workup->purification product Final Product (this compound Derivative) purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for synthesis and spectroscopic validation.

References

Assessing the stability of 6-Bromohexanoic acid-based conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the stability of drug conjugates based on the 6-bromohexanoic acid linker is crucial for researchers in drug development. The stability of the linker, which connects a payload (like a cytotoxic drug) to a targeting moiety (like an antibody), is a determining factor in the efficacy and safety of the conjugate. An ideal linker remains stable in circulation to prevent premature drug release and associated off-target toxicity but allows for efficient payload release at the target site.

This compound is a bifunctional linker, featuring a carboxylic acid group on one end and a bromo-alkyl group on the other. This structure allows for the formation of two distinct linkages, the stability of which dictates the overall performance of the conjugate. The carboxylic acid end typically forms an ester or an amide bond, while the bromo group reacts with nucleophiles like thiols or amines to form thioether or amine linkages.

Comparative Stability of Potential Linkages

The overall stability of a this compound-based conjugate is a product of the stability of the two bonds it forms. The choice of conjugation chemistry at both the carboxyl and bromo ends is therefore critical.

  • Carboxylic Acid Terminus (Payload Attachment): The payload is often attached via the carboxyl group. An amide bond is significantly more stable than an ester bond under physiological conditions. Ester bonds are susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes (esterases) present in plasma.[1][2] This inherent lability can be exploited for controlled drug release but may also lead to premature release in circulation.

  • Bromo-Alkyl Terminus (Antibody Attachment): The bromo group is an alkyl halide, which reacts with nucleophilic residues on the antibody, such as the thiol group of a cysteine or the amine group of a lysine. This reaction forms a carbon-sulfur (thioether) or carbon-nitrogen bond, respectively. Both thioether and C-N bonds are highly stable and are characteristic of non-cleavable linkers .[3][4] These linkers release their payload only after the degradation of the antibody itself within the lysosome.[5][6] The reactivity of alkyl halides in these reactions follows the order: Iodo > Bromo > Chloro.[7]

Data Presentation: Stability of Conjugate Bonds

The stability of these linkages can be quantified by their half-lives under different conditions.

Linkage TypeTypical Formation ReactionStability ProfileFactors Influencing Lability
Ester Carboxylic Acid + AlcoholProne to hydrolysis. Generally low stability in plasma.[1]pH (labile in both acidic and basic conditions), presence of esterase enzymes.[8][9]
Amide Carboxylic Acid + AmineHighly stable under physiological conditions.Requires harsh conditions or specific enzymatic cleavage (e.g., proteases) for breakdown.
Thioether Alkyl Bromide + Thiol (e.g., Cysteine)Highly stable, considered a non-cleavable linkage.[3][4]Resistant to chemical and most enzymatic degradation.
C-N Bond Alkyl Bromide + Amine (e.g., Lysine)Highly stable, considered a non-cleavable linkage.Resistant to chemical and enzymatic degradation.

Experimental Protocols

Assessing the stability of a conjugate is critical. Standardized in-vitro assays provide essential data on linker performance.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the conjugate in plasma to predict premature payload release in circulation.

Methodology:

  • Preparation: The conjugate is incubated in plasma from various species (e.g., human, mouse, rat) at a standard concentration (e.g., 1-2 mg/mL) at 37°C.[10]

  • Time Points: Aliquots are collected at multiple time points over a period of several days (e.g., 0, 24, 48, 96, 168 hours).[11]

  • Sample Processing: The collected samples are processed to isolate the conjugate. This may involve affinity capture for antibody-drug conjugates (ADCs).

  • Analysis: The amount of intact conjugate is quantified. For ADCs, the change in the drug-to-antibody ratio (DAR) over time is a key metric, often measured using Liquid Chromatography-Mass Spectrometry (LC-MS).[10] A decrease in DAR signifies linker cleavage.

  • Data Interpretation: A stable linker will show minimal change in concentration or DAR over the incubation period.

Protocol 2: Lysosomal Stability and Payload Release Assay

Objective: To determine if the conjugate can effectively release its payload in the lysosomal environment of a target cell.

Methodology:

  • Preparation: The conjugate is incubated with isolated liver lysosomes or S9 fractions, which contain key lysosomal enzymes like cathepsins, at 37°C in an acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment.[10]

  • Time Points: Samples are collected over several hours (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Processing: The reaction is quenched, and proteins are precipitated.

  • Analysis: The supernatant is analyzed by LC-MS to quantify the amount of released payload.[10]

  • Data Interpretation: For conjugates with cleavable linkers (e.g., an ester designed for acidic hydrolysis), efficient payload release is expected. For non-cleavable linkers (thioether), minimal release of the free payload is expected; instead, one would look for the payload still attached to the linking amino acid after antibody degradation.

Visualization of Workflows and Logic

G A 6-Bromohexanoic Acid Conjugate B Bond Type at Carboxyl End A->B C Bond Type at Bromo End A->C D External Environment A->D E Ester B->E F Amide B->F G Thioether C->G H C-N Bond C->H I Plasma (pH 7.4) D->I J Lysosome (pH 4.5-5.0) D->J K Enzymes (Esterases, Proteases) D->K L Overall Conjugate Stability E->L F->L G->L H->L I->L J->L K->L

G cluster_reactants Reactants cluster_steps Conjugation Steps Ab Antibody (with -SH group) Step2 Step 2: Alkylation (Antibody Attachment) Ab->Step2 Linker This compound Step1 Step 1: Esterification (Payload Attachment) Linker->Step1 Drug Payload (with -OH group) Drug->Step1 Step1->Step2 Intermediate (Payload-Linker) Final Final Conjugate (Antibody-Thioether-Hexanoate-Ester-Payload) Step2->Final

A simplified conjugation pathway.

References

Purity analysis of commercial vs. synthesized 6-Bromohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the realm of pharmaceutical synthesis and scientific research, the purity of starting materials is paramount. 6-Bromohexanoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and research compounds, is available from commercial suppliers and can also be synthesized in-house. This guide provides a comprehensive comparison of the purity profiles of commercially available versus lab-synthesized this compound, supported by experimental data and detailed analytical protocols.

Executive Summary

While commercial this compound offers convenience, its purity can vary between suppliers, with common grades ranging from 97% to over 98%. In-house synthesis, particularly via the ring-opening of ε-caprolactone, can consistently yield purities exceeding 99%.[1] The choice between sourcing and synthesis will depend on the specific requirements of the application, tolerance for impurities, and available resources. This guide outlines the analytical methodologies to discern these purity differences and make an informed decision.

Comparison of Purity and Impurity Profiles

The purity of this compound is influenced by its synthetic route and subsequent purification and storage conditions. The following tables summarize the expected purity levels and potential impurities for both commercial and synthesized products.

Table 1: Purity Comparison

SourceTypical PurityCommon Analytical Techniques for Purity Assessment
Commercial Grade 97-98%[2][3]GC-MS, HPLC, ¹H NMR, ¹³C NMR
Synthesized (from ε-caprolactone) >99%[1]GC-MS, HPLC, ¹H NMR, ¹³C NMR

Table 2: Potential Impurity Profile

SourcePotential ImpuritiesOrigin
Commercial Grade - Residual Solvents- Starting Materials (e.g., ε-caprolactone, cyclohexanone)- Side-reaction Products- Degradation Products (e.g., hex-5-enoic acid from debromination)Manufacturing process, storage, and handling.
Synthesized (from ε-caprolactone) - Unreacted ε-caprolactone- Dimerized or oligomerized products- Residual HBr or other reagents- Byproducts from overheating (debromination/decomposition)Incomplete reaction, side reactions during synthesis, and purification inefficiencies.

Synthesis and Purity Analysis Workflow

A robust workflow is essential for both the synthesis and the subsequent purity analysis of this compound. The following diagrams illustrate a common synthesis pathway and a comprehensive analytical workflow for purity determination.

Synthesis of this compound cluster_synthesis Synthesis Pathway start ε-Caprolactone reaction Ring-Opening Reaction start->reaction reagent Hydrogen Bromide (HBr) reagent->reaction product Crude this compound reaction->product impurities Potential Impurities: - Unreacted ε-caprolactone - Dimerization products - Debromination products reaction->impurities purification Crystallization / Distillation product->purification final_product Pure this compound purification->final_product purification->impurities Purity Analysis Workflow cluster_analysis Analytical Workflow sample Sample of this compound (Commercial or Synthesized) nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr gcms GC-MS Analysis sample->gcms hplc HPLC Analysis sample->hplc data_analysis Data Interpretation and Purity Calculation nmr->data_analysis gcms->data_analysis hplc->data_analysis report Purity Report data_analysis->report

References

Benchmarking 6-Bromohexanoic Acid: A Comparative Guide to Crosslinker Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinking agent is a critical determinant in the successful development of bioconjugates, from fluorescently labeled antibodies for research applications to antibody-drug conjugates (ADCs) for targeted therapeutics. This guide provides an objective comparison of 6-bromohexanoic acid, a versatile heterobifunctional crosslinker, against other commonly used alternatives. By presenting supporting data, detailed experimental protocols, and clear visual workflows, this document aims to empower researchers to make informed decisions in their bioconjugation strategies.

This compound offers a distinct advantage through its dual reactivity. The bromoacetyl group provides a reactive handle for the specific modification of sulfhydryl groups, primarily found on cysteine residues, forming a highly stable thioether bond. Concurrently, its carboxylic acid moiety can be activated to react with primary amines, such as those on lysine (B10760008) residues, creating a stable amide linkage. This heterobifunctional nature allows for controlled, stepwise conjugation protocols.

Quantitative Comparison of Crosslinker Performance

The efficacy of a crosslinker is determined by several factors, including its reactivity towards target functional groups, the stability of the resulting covalent bond, and its behavior under physiological conditions. The following table summarizes key performance characteristics of this compound in comparison to other widely used crosslinking reagents.

CrosslinkerReactive GroupsTarget ResiduesBond FormedKey Features
This compound Bromoacetyl + CarboxylCysteine (-SH) + Lysine (-NH₂)Thioether + AmideHeterobifunctional; forms a highly stable, irreversible thioether bond; reaction with thiols is slower than maleimides.[1]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) NHS Ester + Maleimide (B117702)Lysine (-NH₂) + Cysteine (-SH)Amide + Thioether (via succinimide (B58015) ring)Heterobifunctional; maleimide reaction with thiols is rapid at pH 6.5-7.5; resulting thioether linkage is susceptible to retro-Michael reaction, leading to potential instability.[2][3][4]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with Sulfo-NHS Carbodiimide + Sulfo-NHS EsterCarboxyl (-COOH) to Amine (-NH₂)Amide"Zero-length" crosslinker (not incorporated into the final structure); forms a stable amide bond; requires activation of carboxyl groups.[5][6][7]
Glutaraldehyde AldehydeLysine (-NH₂)Schiff base (reduced to secondary amine)Homobifunctional; highly reactive but can lead to polymerization and is generally less specific; potential for cytotoxicity.[8]

Stability of Covalent Linkages

A critical consideration in drug development, particularly for ADCs, is the stability of the linker in circulation. Premature cleavage of the drug from the antibody can lead to off-target toxicity and reduced therapeutic efficacy.

Linkage TypeFormed FromStability in PlasmaNotes
Thioether Bromoacetyl + ThiolHighly StableThe thioether bond is generally considered irreversible under physiological conditions, offering excellent stability for ADCs.[9][10]
Thioether (from Maleimide) Maleimide + ThiolModerately StableSusceptible to retro-Michael reaction, leading to potential deconjugation and exchange with other thiols like albumin in plasma. The stability can be influenced by the local chemical environment and can be improved by hydrolysis of the succinimide ring.[2][10][11]
Amide Activated Carboxyl + AmineHighly StableAmide bonds are known for their exceptional stability in biological systems.[7]
Disulfide Thiol + ThiolReductively CleavableDesigned to be cleaved in the reducing environment inside a cell, but can be susceptible to premature cleavage in the bloodstream.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Drug to an Antibody using this compound

This protocol outlines a general two-step procedure for conjugating a thiol-containing drug to an antibody. The first step involves the activation of the antibody's lysine residues with the carboxyl group of this compound. The second step is the reaction of the introduced bromoacetyl groups with the sulfhydryl group of the drug.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Thiol-containing drug molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: PBS, pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

Step 1: Activation of Antibody with this compound

  • Prepare Antibody: Dialyze the antibody against the Activation Buffer overnight at 4°C to remove any amine-containing preservatives. Adjust the antibody concentration to 2-5 mg/mL.

  • Prepare Activation Reagents: Immediately before use, prepare solutions of this compound, EDC, and Sulfo-NHS in the Activation Buffer.

  • Activation Reaction: Add a 20-fold molar excess of this compound to the antibody solution. Subsequently, add a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Purification: Remove excess reagents by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.

Step 2: Conjugation of Thiol-Drug to Activated Antibody

  • Prepare Drug Solution: Dissolve the thiol-containing drug in the Reaction Buffer.

  • Conjugation Reaction: Add a 10-fold molar excess of the thiol-drug solution to the activated antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light. The reaction pH should be maintained between 7.2 and 7.5 to ensure the specificity of the bromoacetyl-thiol reaction.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Final Purification: Purify the resulting antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove unreacted drug and other small molecules.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Mandatory Visualizations

Experimental Workflow: Two-Step ADC Synthesis

ADC_Synthesis_Workflow Ab Antibody (-NH2) Activated_Ab Activated Antibody (-NH-CO-(CH2)5-Br) Ab->Activated_Ab Activation (pH 6.0) BHA This compound BHA->Activated_Ab EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_Ab ADC Antibody-Drug Conjugate (-NH-CO-(CH2)5-S-Drug) Activated_Ab->ADC Conjugation (pH 7.2-7.5) Purification1 Purification (Desalting) Thiol_Drug Thiol-Drug (-SH) Thiol_Drug->ADC Purification2 Final Purification (SEC)

Caption: Workflow for the two-step synthesis of an antibody-drug conjugate using this compound.

Signaling Pathway: GPCR Dimerization Study

Crosslinkers are instrumental in studying protein-protein interactions, such as the dimerization of G-protein coupled receptors (GPCRs), which can modulate signaling pathways. While specific studies detailing the use of this compound for this purpose are not abundant, the general principle can be illustrated. A heterobifunctional crosslinker could be used to trap interacting GPCR monomers.

GPCR_Dimerization cluster_membrane Cell Membrane cluster_signaling Downstream Signaling GPCR1 GPCR Monomer 1 Cys Dimer Crosslinked GPCR Dimer Cys-S-(CH2)5-CO-NH-Lys GPCR1:cys->Dimer Thioether Bond Formation GPCR2 GPCR Monomer 2 Lys GPCR2:lys->Dimer Amide Bond Formation Crosslinker This compound (Activated) G_Protein G-Protein Dimer->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Conceptual diagram of GPCR dimerization captured by a heterobifunctional crosslinker.

References

Performance evaluation of different 6-Bromohexanoic acid suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Evaluating 6-Bromohexanoic Acid Suppliers

For Researchers, Scientists, and Drug Development Professionals

The quality and purity of starting materials are paramount in research and development, directly impacting experimental reproducibility, synthetic yield, and the integrity of final compounds. This compound is a critical bifunctional building block, widely employed as a linker in the synthesis of pharmaceuticals, including Proteolysis Targeting Chimeras (PROTACs) and Histone Deacetylase (HDAC) inhibitors.[1][2][3][4] Given its role, rigorous evaluation of its quality from different suppliers is not just recommended, but essential.

This guide provides a framework for the performance evaluation of this compound from various commercial sources. It includes a summary of key quality control parameters presented with hypothetical data, detailed experimental protocols for in-house verification, and graphical workflows to aid in the decision-making process.

Data Presentation: Comparative Quality Control Analysis

The following table summarizes hypothetical test results for this compound from three different suppliers. These parameters are critical for ensuring lot-to-lot consistency and suitability for downstream applications.

Parameter Method Specification Supplier A Supplier B Supplier C
Appearance Visual InspectionWhite to off-white crystalline powderConformsConformsConforms
Identity ¹H NMRConforms to structureConformsConformsConforms
Purity (Assay) HPLC (UV, 210 nm)≥ 98.0%99.2%98.1%98.8%
Purity (Assay) Acid-Base Titration98.0% - 102.0%99.5%98.3%101.5%
Melting Point Capillary Method32 - 36 °C34.1 - 35.2 °C32.5 - 34.0 °C33.0 - 35.5 °C
Moisture Content Karl Fischer Titration≤ 0.5%0.08%0.35%0.12%
Key Impurity 1 HPLC≤ 0.10%0.05%0.15%0.08%
Key Impurity 2 HPLC≤ 0.10%Not Detected0.09%0.02%

Experimental Protocols

Detailed methodologies are provided below for key analytical tests to verify the quality of this compound upon receipt.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the compound and to identify and quantify any related impurities.[5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL solution.

  • Procedure: After system equilibration, inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total peak area.

Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol confirms the chemical structure of the compound. The expected spectrum should be consistent with the structure of this compound.[6][7]

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Data Acquisition: Acquire the spectrum using standard proton acquisition parameters.

  • Expected Chemical Shifts (δ, ppm):

    • ~11.5 ppm (singlet, 1H, -COOH)

    • ~3.41 ppm (triplet, 2H, -CH₂Br)

    • ~2.36 ppm (triplet, 2H, -CH₂COOH)

    • ~1.89 ppm (quintet, 2H, -CH₂CH₂Br)

    • ~1.67 ppm (quintet, 2H, -CH₂CH₂COOH)

    • ~1.50 ppm (quintet, 2H, -CH₂CH₂CH₂-)

Assay by Acid-Base Titration

This classic method determines the percentage of carboxylic acid functionality, providing a measure of overall purity.[8][9]

  • Reagents:

  • Procedure:

    • Accurately weigh approximately 300 mg of this compound into a 125 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of neutralized ethanol.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 M NaOH solution until a faint, persistent pink color is observed.

    • Record the volume of NaOH used.

  • Calculation:

    • Purity % = (V × M × 195.06) / (W × 10)

    • Where:

      • V = Volume of NaOH in mL

      • M = Molarity of NaOH solution

      • 195.06 = Molecular weight of this compound

      • W = Weight of the sample in mg

Mandatory Visualizations

Workflow for Supplier Evaluation

The selection of a reliable chemical supplier is a multi-step process that requires careful evaluation, from initial screening to ongoing quality control. The following diagram outlines a logical workflow for this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Sample Evaluation cluster_2 Phase 3: Qualification & Procurement A Identify Potential Suppliers B Request Technical Documents (CoA, Specs, MSDS) A->B C Compare Specifications & Pricing B->C D Request Samples C->D Select top 2-3 candidates E Perform In-House QC Testing (HPLC, NMR, Titration) D->E F Evaluate Performance in a Pilot Reaction E->F G Qualify Supplier Based on Data F->G Data meets requirements H Place Initial Order G->H I Perform QC on First Lot H->I I->G Lot Fails QC (Re-evaluate) J Establish as Approved Supplier I->J

Caption: Logical workflow for selecting and qualifying a this compound supplier.

Application Context: Role in HDAC6 Inhibition

This compound is a common building block for linkers used in synthesizing targeted therapeutics. One such application is in the creation of Histone Deacetylase 6 (HDAC6) inhibitors. HDAC6 is a primarily cytoplasmic enzyme that removes acetyl groups from non-histone proteins, most notably α-tubulin, a key component of microtubules.[10][11][12] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can affect cellular processes like protein trafficking and cell motility, making it a target of interest in oncology.[13][14]

The diagram below illustrates this pathway.

G cluster_pathway Cytoplasmic Pathway Tubulin α-Tubulin (Acetylated) HDAC6 HDAC6 Enzyme Tubulin->HDAC6 Substrate deacetyl_Tubulin α-Tubulin (Deacetylated) HDAC6->deacetyl_Tubulin Deacetylation Inhibitor HDAC6 Inhibitor (Synthesized using This compound linker) Inhibitor->HDAC6 Inhibition

Caption: Inhibition of HDAC6-mediated deacetylation of α-tubulin.

References

A Researcher's Guide to Navigating Impurities in Commercial 6-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), even trace impurities can lead to unwanted side reactions, decreased yields, and potential safety concerns. This guide provides a comparative framework for the characterization of impurities in commercial 6-bromohexanoic acid, a versatile building block in organic synthesis.

While direct, head-to-head comparisons of impurity profiles from different suppliers are not publicly available, this guide outlines the potential impurities based on common synthetic routes and provides the necessary analytical methodologies to empower researchers to conduct their own quality assessment.

Understanding the Impurity Landscape

The purity of commercially available this compound is typically stated as ≥97% or ≥98% by suppliers.[1][2] However, the remaining percentage can consist of various process-related and degradation impurities. The most common industrial synthesis of this compound involves the ring-opening of ε-caprolactone with hydrogen bromide.[3] This process can introduce several potential impurities.

Table 1: Potential Impurities in Commercial this compound

Impurity ClassSpecific ImpurityPotential Origin
Starting Materials ε-CaprolactoneIncomplete reaction
6-Hydroxyhexanoic acidHydrolysis of ε-caprolactone or this compound
By-products Hex-5-enoic acidElimination of HBr
Dimerization/Oligomerization productsIntermolecular esterification
Degradation Products Various brominated and oxygenated speciesThermal decomposition or prolonged storage
Residual Solvents Toluene, Hexane, Dichloromethane, etc.Synthesis and purification steps

Experimental Protocols for Impurity Characterization

A multi-technique approach is essential for the comprehensive characterization of impurities in this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for separating and quantifying impurities. A reverse-phase method is typically suitable for this analysis.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% phosphoric acid or formic acid for mass spectrometry compatibility.

  • Gradient: A typical gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile and semi-volatile impurities, including residual solvents and some degradation products. Derivatization is often necessary to increase the volatility of the carboxylic acid.

Methodology:

  • Derivatization: Esterification of the carboxylic acid group (e.g., with diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst) is a common approach.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to elute a wide range of compounds.

  • Injection: Split or splitless injection depending on the expected concentration of impurities.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 30-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the main component and any significant impurities.

Methodology:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR: A standard proton NMR experiment will show characteristic signals for this compound. Impurities will present as additional, smaller signals. Integration of these signals can provide a semi-quantitative measure of the impurity levels.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule and impurities.

  • 2D NMR Techniques: Techniques like COSY and HSQC can be employed to further elucidate the structure of unknown impurities if they are present at a sufficient concentration.

Comparative Data Summary

While specific impurity data from different suppliers is proprietary, researchers can use the analytical methods described above to generate their own comparative data. A certificate of analysis from a supplier typically provides the overall purity, but a detailed impurity profile is often not included.[4][5][6]

Table 2: Illustrative Comparison of Purity Data from Commercial Suppliers

SupplierStated PurityAnalytical Technique for PurityImpurity Profile Provided?
Supplier A≥98%TitrationNo
Supplier B97%GCNo
Supplier C≥98.0% (GC)GCNo

This table is for illustrative purposes and is based on generally available information from supplier websites. For lot-specific information, it is crucial to request a detailed Certificate of Analysis.

Visualizing the Workflow and Impurity Formation

To aid in understanding the process of impurity characterization and the potential sources of impurities, the following diagrams are provided.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Characterization cluster_data Data Interpretation & Reporting sample_receipt Receive Commercial This compound sample_prep Sample Preparation (Dissolution/Derivatization) sample_receipt->sample_prep hplc HPLC-UV Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms nmr NMR Spectroscopy sample_prep->nmr data_analysis Data Analysis (Peak Integration, Spectral Interpretation) hplc->data_analysis gcms->data_analysis nmr->data_analysis impurity_id Impurity Identification & Quantification data_analysis->impurity_id report Generate Report impurity_id->report

Experimental workflow for impurity characterization.

impurity_pathway cluster_synthesis Synthesis cluster_impurities Potential Impurities e_cap ε-Caprolactone product This compound e_cap->product Ring Opening hydroxy_acid 6-Hydroxyhexanoic Acid e_cap->hydroxy_acid Hydrolysis hbr HBr hbr->product alkene Hex-5-enoic Acid product->alkene Elimination (-HBr) dimer Dimer/Oligomer product->dimer Esterification

Potential impurity formation pathways.

Conclusion and Recommendations

For researchers and professionals in drug development, a thorough understanding of the potential impurities in this compound is critical for ensuring the quality, safety, and reproducibility of their work. While suppliers provide a baseline purity, it is advisable to perform in-house analysis for critical applications.

Key Recommendations:

  • Request Detailed Certificates of Analysis: When available, request lot-specific CoAs that provide more than just the overall purity.

  • Employ Orthogonal Analytical Techniques: Utilize a combination of HPLC, GC-MS, and NMR to gain a comprehensive understanding of the impurity profile.

  • Perform In-House Qualification: For GMP applications or sensitive synthetic steps, it is best practice to qualify incoming batches of this compound using validated analytical methods.

  • Consider Purification: If the impurity profile is unacceptable for the intended application, consider purification of the commercial material by recrystallization or chromatography.

By implementing these strategies, researchers can mitigate the risks associated with impurities and ensure the integrity of their scientific endeavors.

References

Isotopic Labeling of 6-Bromohexanoic Acid for Tracer Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is a cornerstone of modern tracer studies, enabling the precise tracking of molecules through complex biological systems. This guide provides a comprehensive comparison of isotopic labeling strategies for 6-bromohexanoic acid, a synthetic fatty acid analog, and evaluates its potential as a metabolic tracer against established alternatives. While direct experimental data on isotopically labeled this compound is limited, this guide draws upon established principles of isotopic labeling and data from analogous fatty acid tracers to provide a robust framework for its potential applications and methodologies.

Introduction to Isotopic Labeling for Tracer Studies

Isotopic labeling is a technique where atoms in a molecule are replaced by their isotopes, which have a different number of neutrons. These labeled molecules, or tracers, are chemically identical to their unlabeled counterparts but can be detected and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Stable isotopes, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O), are non-radioactive and are widely used in metabolic research to elucidate biochemical pathways, measure metabolic fluxes, and understand drug metabolism without the safety concerns associated with radioisotopes.[1][2][3]

This compound, as a halogenated fatty acid, presents an interesting candidate for tracer studies. Its bromine atom provides a unique structural feature that may influence its metabolic fate and transport, making it a potential tool to probe specific enzymatic pathways or to study the metabolism of xenobiotics.

Comparison of Isotopic Labeling Strategies for this compound

The choice of isotope and labeling position is critical and depends on the specific research question. Below is a comparison of potential isotopic labeling strategies for this compound.

Labeling StrategyIsotopeLabeling PositionProposed Synthesis MethodAdvantagesDisadvantages
Carboxyl-group Labeling¹³CC1Carboxylation of 5-bromopentyl magnesium bromide with ¹³CO₂Relatively straightforward synthesis; allows for tracing of the carboxyl group's fate.The label can be lost if decarboxylation occurs.
Uniform Labeling¹³CAll carbonsMulti-step synthesis starting from a uniformly ¹³C-labeled precursorProvides the highest mass shift for MS detection; allows for tracing of the entire carbon skeleton.Complex and expensive synthesis.
Deuterium Labeling²H (D)Specific or multiple positionsReduction of a suitable precursor with a deuterium source (e.g., NaBD₄) or acid/base-catalyzed H/D exchange.Lower cost compared to ¹³C; can be used to study kinetic isotope effects.Potential for H/D exchange with the solvent, leading to label loss; lower mass shift per atom compared to ¹³C.

Performance Comparison with Alternative Fatty Acid Tracers

Isotopically labeled this compound would compete with a range of well-established fatty acid tracers. The choice of tracer depends on the biological process being investigated.

TracerIsotopic LabelTypical ApplicationDetection MethodKey Performance Characteristics
Hypothetical [1-¹³C]-6-Bromohexanoic Acid ¹³CProbing fatty acid uptake and metabolism by specific transporters or enzymes that recognize halogenated substrates.LC-MS/MS, GC-MSSpecificity for certain biological processes due to the bromo-substituent; potential for altered metabolism compared to natural fatty acids.
[U-¹³C]-Palmitic Acid ¹³CGeneral tracer for fatty acid uptake, esterification, and oxidation.[4][5]LC-MS/MS, GC-MS, NMRRepresents a major saturated fatty acid in vivo; extensive literature available.[4][5]
[9,10-²H₂]-Oleic Acid ²HTracer for monounsaturated fatty acid metabolism.[6]GC-MS, LC-MS/MSRepresents a major monounsaturated fatty acid.[6]
[¹⁸F]-Fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA) ¹⁸F (Radioisotope)PET imaging of fatty acid uptake in tissues like the heart and brown adipose tissue.[7]Positron Emission Tomography (PET)Allows for non-invasive, dynamic imaging of fatty acid metabolism in vivo.[7]

Experimental Protocols

While specific protocols for labeled this compound are not established, the following are detailed methodologies for key experiments with analogous fatty acid tracers that could be adapted.

Protocol 1: Synthesis of [1-¹³C]-6-Bromohexanoic Acid (Proposed)
  • Grignard Reagent Formation: React 1,5-dibromopentane (B145557) with one equivalent of magnesium turnings in anhydrous diethyl ether to form 5-bromopentyl magnesium bromide.

  • Carboxylation: Bubble ¹³CO₂ gas (99% enrichment) through the Grignard reagent solution at -78°C.

  • Work-up: Quench the reaction with aqueous HCl. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain [1-¹³C]-6-bromohexanoic acid.

  • Characterization: Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Cell Culture Tracer Study
  • Cell Culture: Plate cells of interest (e.g., hepatocytes, adipocytes) in appropriate growth medium and grow to desired confluency.

  • Tracer Incubation: Replace the growth medium with a serum-free medium containing the isotopically labeled fatty acid (e.g., 100 µM [1-¹³C]-6-bromohexanoic acid complexed to bovine serum albumin).

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction: At each time point, wash the cells with ice-cold phosphate-buffered saline and quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the cell lysate.

  • Sample Preparation: Separate the polar and nonpolar metabolites by liquid-liquid extraction (e.g., with chloroform (B151607) and water).

  • LC-MS/MS Analysis: Analyze the incorporation of the isotopic label into downstream metabolites (e.g., acyl-CoAs, triacylglycerols, phospholipids) by LC-MS/MS.

Visualizing Experimental Workflows and Relationships

To aid in the conceptualization of tracer studies using isotopically labeled this compound, the following diagrams, generated using Graphviz, illustrate key experimental and logical flows.

experimental_workflow cluster_synthesis Tracer Preparation cluster_experiment In Vivo Experiment cluster_analysis Sample Analysis synthesis Synthesis of [1-13C]-6-Bromohexanoic Acid purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification complexation Complexation with Albumin purification->complexation administration Tracer Administration (e.g., Intravenous Infusion) complexation->administration sampling Biological Sampling (Blood, Tissue Biopsy) administration->sampling extraction Metabolite Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Isotopologue Quantification analysis->quantification data_interpretation Data Interpretation quantification->data_interpretation Metabolic Flux Analysis labeling_comparison cluster_stable Stable Isotopes cluster_radio Radioisotopes start Choose Isotopic Label c13 Carbon-13 (13C) start->c13 d2 Deuterium (2H) start->d2 f18 Fluorine-18 (18F) start->f18 c13_adv High mass shift Stable label c13->c13_adv Advantages c13_dis Higher cost c13->c13_dis Disadvantages d2_adv Lower cost Kinetic isotope studies d2->d2_adv Advantages d2_dis Potential for H/D exchange d2->d2_dis Disadvantages f18_adv PET imaging High sensitivity f18->f18_adv Advantages f18_dis Radioactive Short half-life f18->f18_dis Disadvantages metabolic_pathway cluster_downstream Potential Metabolic Fates tracer [1-13C]-6-Bromohexanoic Acid uptake Cellular Uptake (e.g., Fatty Acid Transporter) tracer->uptake activation Acyl-CoA Synthetase uptake->activation metabolite [1-13C]-6-Bromohexanoyl-CoA activation->metabolite beta_ox Modified Beta-Oxidation metabolite->beta_ox incorporation Incorporation into Complex Lipids metabolite->incorporation inhibition Enzyme Inhibition metabolite->inhibition

References

Safety Operating Guide

Proper Disposal of 6-Bromohexanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 6-bromohexanoic acid must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step information for the proper management of this compound waste in a laboratory setting.

Immediate Safety and Handling:

This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2][3][4] It may also be corrosive to metals.[3][5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound. All handling should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]

Key Hazard and Disposal Information

Proper disposal of this compound is critical and is governed by local, regional, and national regulations.[2] It is classified as a halogenated organic compound, which dictates its segregation from other waste streams.[6][7]

Parameter Information References
Chemical Classification Halogenated Organic Acid[6][7]
Primary Hazards Corrosive, Causes severe skin burns and eye damage[1][2][3][4][5]
UN Number UN3261[3][5]
Transport Information Classified as a Dangerous Good for transport[8]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant[1][2][3][4][5]
Incompatible Waste Streams Do not mix with strong oxidizing agents, strong acids, or strong bases[2]

Step-by-Step Disposal Protocol

The standard and required procedure for disposing of this compound is through a licensed hazardous waste disposal service. On-site treatment or neutralization is not recommended without specific protocols and safety infrastructure.

1. Waste Identification and Segregation:

  • Identify this compound waste clearly.

  • As a halogenated organic compound, it must be collected separately from non-halogenated organic waste and inorganic waste streams.[6][7][9][10][11]

  • Use a dedicated, properly labeled waste container. The container should be in good condition, compatible with the chemical, and have a secure, threaded cap.[9]

2. Waste Collection:

  • Collect all waste containing this compound, including residues and contaminated materials (e.g., gloves, weigh boats), in the designated halogenated waste container.

  • The container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound".[9]

  • Keep the waste container closed at all times, except when adding waste.[9]

3. Storage:

  • Store the waste container in a designated satellite accumulation area.

  • The storage area should be a cool, dry, and well-ventilated space, away from incompatible materials.[2]

  • Ensure the container is stored in secondary containment to prevent spills.

4. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.

  • Follow all institutional and regulatory procedures for waste handover. Chemical waste generators are responsible for ensuring the waste is properly classified and documented.[2]

5. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Sweep up the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.[1][2] Do not allow the material to enter drains or waterways.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory chemical waste, including this compound.

G start Start: Generate Chemical Waste is_halogenated Is the waste a halogenated organic compound? start->is_halogenated is_6bha Is the waste This compound? is_halogenated->is_6bha Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No halogenated_container Collect in 'Halogenated Organic Waste' Container is_6bha->halogenated_container Yes final_disposal Arrange for pickup by approved waste disposal service halogenated_container->final_disposal inorganic_container Is it an inorganic waste (acid, base, metal)? non_halogenated_container->inorganic_container inorganic_collect Collect in 'Inorganic Aqueous Waste' Container inorganic_container->inorganic_collect Yes inorganic_container->final_disposal No (Consult SDS) inorganic_collect->final_disposal

Caption: Waste segregation workflow for laboratory chemicals.

This guide is intended to provide essential operational information. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling.

References

Personal protective equipment for handling 6-Bromohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromohexanoic acid. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 6-Bromocaproic acid

  • CAS Number: 4224-70-8

Hazard Summary: this compound is classified as a corrosive solid that causes severe skin burns and eye damage[1]. It is crucial to handle this chemical with appropriate personal protective equipment in a controlled laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

Proper PPE is mandatory to prevent contact and exposure. The following table summarizes the required equipment.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required. A face shield should be used in conjunction with goggles, especially when there is a risk of splashing[2].Protects against severe eye damage from dust or splashes[1][3].
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or PVC gloves are suitable[3]. Check manufacturer's compatibility data.Prevents severe skin burns upon contact[1].
Body Protection Chemical-Resistant ClothingLab coat is standard. A chemical-resistant apron or coveralls should be worn over the lab coat when handling larger quantities or when there is a splash potential[3][4].Protects skin from exposure to corrosive dust or spills[5].
Respiratory Protection Dust MaskAn N95 (US) or equivalent dust mask should be used, especially when handling the solid form where dust generation is possible.Prevents irritation of the respiratory tract from inhaled dust[6].

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure[1][5].

  • Preparation:

    • Ensure an eyewash station and emergency shower are accessible and unobstructed[2].

    • Confirm that a spill kit containing a neutralizer for acids (e.g., sodium bicarbonate or calcium carbonate) is available[2][4].

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Handle the solid chemical carefully to minimize dust formation[1][5].

    • Use a scoop or spatula for transfers.

    • If dissolving, always add the this compound slowly to the solvent with stirring. Never add solvent to the solid in bulk.

  • During Reaction:

    • Keep the reaction vessel within the fume hood.

    • Keep containers tightly closed when not in use[1].

    • Be aware of incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1].

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling[1][5].

    • Clean the work area, ensuring any residual dust is decontaminated and collected for proper disposal.

    • Remove and properly store or dispose of PPE. Contaminated clothing must be washed before reuse[5].

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, paper towels), in a designated, properly labeled hazardous waste container[1][5].

    • The container must be resistant to corrosive materials[7].

  • Waste Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.

    • Ensure the storage area is cool, dry, and well-ventilated[1].

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service[1][5].

    • Do not discharge this compound or its containers into drains or the environment[1]. Chemical waste generators must adhere to all local, regional, and national hazardous waste regulations[1].

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[2][4][5].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][5].

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention[1][5].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1][5].

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep1 Verify Emergency Equipment (Eyewash, Shower, Spill Kit) prep2 Don Required PPE (Goggles, Face Shield, Gloves, Coat) prep1->prep2 handling1 Weigh and Transfer Chemical (Minimize Dust) prep2->handling1 Proceed to Handling handling2 Conduct Experiment handling1->handling2 cleanup1 Decontaminate Work Area handling2->cleanup1 Experiment Complete cleanup2 Wash Hands Thoroughly cleanup1->cleanup2 disposal1 Collect Waste in Labeled Corrosive-Resistant Container cleanup1->disposal1 Generate Waste cleanup3 Remove and Doff PPE cleanup2->cleanup3 disposal2 Store in Designated Hazardous Waste Area disposal1->disposal2 disposal3 Arrange for Professional Disposal (via EHS) disposal2->disposal3

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromohexanoic acid
Reactant of Route 2
6-Bromohexanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。